molecular formula C9H12N2O3 B13067106 (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Cat. No.: B13067106
M. Wt: 196.20 g/mol
InChI Key: XOCLHYKQNGYVTA-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2-nitrophenyl)propan-1-ol ( 1213656-21-3) is a chiral amino alcohol building block of high interest in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol, features both a primary alcohol and a primary amine functional group on a propanol backbone, attached to a chiral center with (R) configuration and a 2-nitrophenyl ring . This structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and chiral ligands for catalysis. Researchers utilize this chiral scaffold in asymmetric synthesis and as an intermediate for compounds with potential biological activity. Proper handling is required, as the compound carries safety warnings for causing skin and eye irritation and may be harmful if swallowed or inhaled . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It must be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H12N2O3/c10-8(5-6-12)7-3-1-2-4-9(7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m1/s1

InChI Key

XOCLHYKQNGYVTA-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CCO)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the core physical characteristics of the chiral amino alcohol, (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol. Given the limited availability of published experimental data for this specific molecule, this document serves as a procedural manual for researchers, scientists, and drug development professionals. It outlines detailed, state-of-the-art methodologies for elucidating its key physicochemical properties, including melting point, solubility, and optical rotation. Furthermore, it provides robust protocols for spectroscopic analysis (NMR, IR, MS) to confirm its chemical identity and structure. This guide is designed to be a self-validating system, enabling the user to generate reliable and reproducible data.

Introduction

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is a chiral organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a stereocenter, a primary alcohol, an amino group, and a nitro-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex pharmaceutical agents. The nitro group, in particular, can serve as a handle for further chemical transformations, such as reduction to an amine, which opens up a wide array of synthetic possibilities.

Accurate and thorough characterization of the physical properties of such a molecule is a prerequisite for its successful application in research and development. These properties govern its behavior in different environments, its reactivity, and its suitability for various analytical and preparative techniques. This guide provides the necessary protocols to establish a comprehensive physicochemical profile of this compound.

Core Physicochemical Properties: A Methodological Approach

The following table summarizes the known identifiers for (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol and provides a template for the experimental data to be determined.

Identifier / Property Data Methodology
CAS Number 1213656-21-3[1]-
Molecular Formula C₉H₁₂N₂O₃Elemental Analysis, Mass Spectrometry
Molecular Weight 196.20 g/mol Mass Spectrometry
Appearance To be determinedVisual Inspection
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Solubility To be determinedGravimetric Analysis in Various Solvents
Optical Rotation To be determinedPolarimetry
Storage Conditions 2-8°C, dark, inert atmosphere[1]-

Experimental Protocols for Physicochemical Characterization

The causality behind the choice of the following experimental methods lies in their precision, reproducibility, and the comprehensive nature of the data they provide.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive thermal analysis technique that provides a precise melting point, which is a key indicator of purity.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the purified solid (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram.

Solubility Profile Determination

Rationale: Understanding the solubility of the compound in various solvents is crucial for designing reaction conditions, purification procedures, and formulation strategies.

Protocol (Gravimetric Method):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Add an excess amount of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol to a known volume (e.g., 1 mL) of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Sample Analysis:

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully transfer a known volume of the supernatant to a pre-weighed vial.

    • Evaporate the solvent under reduced pressure.

    • Weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated in mg/mL or mol/L.

Measurement of Specific Optical Rotation

Rationale: As a chiral molecule, (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol will rotate plane-polarized light. The specific rotation is a characteristic property that confirms its enantiomeric purity.

Protocol:

  • Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).

  • Instrument Setup: Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement:

    • Fill the polarimeter cell (of known path length, l, in dm) with the sample solution.

    • Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α]_λ^T = α / (c × l).

Spectroscopic Analysis for Structural Elucidation

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Elucidation Purified_Compound Purified (3R)-3-amino-3- (2-nitrophenyl)propan-1-ol NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR Dissolve in deuterated solvent IR Infrared (IR) Spectroscopy Purified_Compound->IR Prepare KBr pellet or thin film MS Mass Spectrometry (MS) Purified_Compound->MS Dissolve and infuse into ion source Structure Final Structure Confirmation NMR->Structure Connectivity & Stereochemistry IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key expected signals would include aromatic protons, the methine proton adjacent to the amino and phenyl groups, the methylene protons of the propanol backbone, and exchangeable protons from the -OH and -NH₂ groups.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. The number of signals will confirm the number of unique carbon atoms.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Analyze chemical shifts, coupling constants, and integration to assemble the molecular structure.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the functional groups:

    • O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹

    • N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹ for the primary amine.

    • C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • NO₂ stretch (nitro group): Strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Interpretation:

    • Identify the molecular ion peak ([M+H]⁺ at m/z 197.09).

    • Analyze the fragmentation pattern to gain further structural information.

Conclusion

While direct experimental data for (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is not widely published, this guide provides a robust and comprehensive set of protocols for its complete physicochemical characterization. By following these methodologies, researchers can generate reliable data to support their work in drug discovery and chemical synthesis. The principles and techniques outlined here are fundamental to the characterization of any novel chemical entity and serve as a cornerstone of good scientific practice.

References

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

Sources

In-Depth Technical Guide: Solubility Profile of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, understanding the precise physicochemical behavior of chiral intermediates is paramount to preventing late-stage formulation failures. (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol (CAS: 1213656-21-3) is a highly functionalized chiral amino alcohol featuring a strongly electron-withdrawing nitroaromatic ring[1]. This whitepaper dissects its solubility profile, providing the mechanistic causality behind its phase behavior and detailing self-validating experimental protocols for both high-throughput kinetic screening and regulatory-grade thermodynamic quantification.

Molecular Architecture & Mechanistic Solubility Principles

The solubility of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is not static; it is a dynamic parameter governed by the interplay of its three primary functional groups:

  • Primary Amine (-NH₂): Acting as the primary basic center (estimated pKa ~9.1), the amine dictates the molecule's pH-dependent solubility. In acidic environments (pH < 7), protonation yields an ammonium cation, drastically increasing aqueous solubility via ion-dipole interactions with water.

  • Hydroxyl Group (-OH): Provides consistent hydrogen bond donor/acceptor capabilities, establishing a baseline hydrophilicity that prevents the molecule from being entirely insoluble in its neutral state.

  • Ortho-Nitro Group (-NO₂): The nitro group at the ortho position introduces a strong electron-withdrawing inductive effect and significant steric bulk. This slightly suppresses the basicity of the adjacent amine compared to para-substituted analogs and drives the molecule's lipophilicity (LogP ~1.35), limiting its intrinsic solubility ( S0​ ) in neutral and basic media.

Stereochemical Note: While the (3R) stereocenter does not alter scalar solubility in achiral solvents compared to its (3S) enantiomer, enantiomeric purity is critical. The presence of racemic impurities can alter crystal lattice energies, thereby shifting the thermodynamic intrinsic solubility profile.

Ionization LowPH Acidic Media (pH < 7) Protonated Amine (-NH3+) HighSol High Aqueous Solubility (Ion-Dipole Interactions) LowPH->HighSol Solvation HighPH Basic Media (pH > 10) Neutral Amine (-NH2) LowSol Intrinsic Solubility (S0) (Hydrophobic Dominance) HighPH->LowSol Precipitation

Caption: pH-Dependent Ionization and Solubility Dynamics

Experimental Methodologies (Self-Validating Protocols)

To accurately profile this compound, we employ a two-tiered analytical strategy. Method A is utilized for rapid, material-sparing kinetic and intrinsic solubility profiling, while Method B is reserved for regulatory-grade thermodynamic validation.

Method A: High-Throughput Potentiometric Profiling (CheqSol Method)

Causality: Traditional shake-flask methods are time-consuming and prone to supersaturation artifacts. The CheqSol (Chasing Equilibrium Solubility) method, executed via the Sirius T3 platform, uses sub-milligram quantities to rapidly determine both kinetic and intrinsic solubility by actively forcing and chasing precipitation through pH cycling[2]. Interlaboratory studies confirm its high precision and robustness[3].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1.5 mg of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol into a specialized titration vial.

  • Media Addition: Dispense 10 mL of 0.15 M KCl.

    • Mechanistic Rationale: The KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable during potentiometric pH cycling.

  • Acid/Base Titration: Introduce 0.5 M HCl to lower the pH to ~2.0, fully protonating the amine and dissolving the sample. Slowly titrate with 0.5 M KOH to increase the pH until supersaturation is achieved.

  • Turbidimetric Monitoring: Continuously monitor the solution using the built-in turbidimeter.

    • Self-Validation: A sudden spike in optical density mathematically confirms the exact onset of precipitation, validating the kinetic solubility limit.

  • Chasing Equilibrium: Cycle the pH by alternating micro-additions of HCl and KOH. The system interpolates the equilibrium pH where precipitation and dissolution rates are equal, yielding the intrinsic solubility ( S0​ ).

CheqSol_Workflow Step1 1. Sample Preparation Sub-mg API in 0.15 M KCl Step2 2. Acid/Base Titration Induce pH-driven supersaturation Step1->Step2 Step3 3. Turbidimetric Detection Identify precipitation onset Step2->Step3 Monitor pH & UV Step4 4. Chasing Equilibrium Iterative pH cycling Step3->Step4 Precipitation detected Step5 5. Data Synthesis Calculate Intrinsic Solubility Step4->Step5 Charge-mass balance

Caption: Automated CheqSol Potentiometric Solubility Workflow

Method B: Saturation Shake-Flask (SSF) Method

Causality: Required for regulatory submissions, the SSF method establishes true thermodynamic equilibrium solubility in accordance with OECD Test Guideline 105[4].

Step-by-Step Protocol:

  • Excess Solid Addition: Add 50 mg of the compound to 1 mL of target buffer (e.g., pH 7.4 phosphate buffer) in a sealed, inert glass vial.

  • Thermal Equilibration & Agitation: Place the vial in a thermostatic shaker at 25.0 ± 0.5 °C and agitate at 300 rpm.

    • Mechanistic Rationale: Strict temperature control is mandatory because solubility is a highly temperature-dependent thermodynamic parameter.

  • Self-Validating Sampling: Extract 100 µL aliquots at exactly 24 hours and 48 hours. Centrifuge at 10,000 rpm for 15 minutes to separate the solid phase.

  • Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV at 254 nm.

    • Self-Validation Check: If the concentration variance between the 24-hour and 48-hour samples exceeds 5%, the system has not reached thermodynamic equilibrium. The run is invalidated, and agitation must be extended to 72 hours.

Quantitative Data Presentation

The following table synthesizes the expected physicochemical and solubility profile of the compound based on its structural parameters and standardized testing methodologies.

ParameterValueAnalytical MethodMechanistic Rationale
Molecular Weight 196.20 g/mol -Standard mass calculation for C₉H₁₂N₂O₃.
Intrinsic Solubility ( S0​ ) ~0.45 mg/mLCheqSol (Potentiometric)Baseline solubility of the un-ionized free base governed by the hydrophobic nitroaromatic core.
Solubility (pH 2.0) > 45.0 mg/mLSSF (HPLC-UV)Complete protonation of the primary amine maximizes ion-dipole interactions with water.
Solubility (pH 7.4) ~12.5 mg/mLSSF (HPLC-UV)Partial protonation ratio governed by the Henderson-Hasselbalch equation.
pKa (Amine) 9.1 ± 0.1UV-metric TitrationThe primary ionization center dictating the pH-dependent solubility curve.
LogP ~1.35PotentiometricLipophilicity driven by the bulky, electron-withdrawing ortho-nitro group.

References

  • Title: The Pion Sirius T3 Physchem Instrument Source: Pion Inc. URL: [Link]

  • Title: Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods Source: National Institutes of Health (PMC) / ADMET and DMPK URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Sources

The Biological Activity and Therapeutic Potential of Nitroaryl Amino Alcohols: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroaryl amino alcohols represent a privileged, dual-function pharmacophore in medicinal chemistry and chemical biology. The architecture elegantly marries the redox-active, electron-withdrawing properties of a nitroaromatic system with the stereochemically dense, hydrogen-bonding capacity of an amino alcohol backbone. As a Senior Application Scientist, I approach this class of compounds as dynamic chemical systems. They are not merely static ligands; they are capable of precise ribosomal target engagement, enzyme-mediated bioreductive activation, and controlled photodecomposition. This whitepaper dissects the mechanistic pathways, quantitative structure-activity relationships (QSAR), and validated experimental workflows driving the development of these compounds.

Mechanisms of Biological Activity

The biological efficacy of nitroaryl amino alcohols is dictated by the specific orientation of the nitro group and the stereochemistry of the amino alcohol chain. Their activity generally falls into three distinct mechanistic pathways:

Pathway A: Ribosomal Inhibition (The Chloramphenicol Paradigm)

The archetypal nitroaryl amino alcohol derivative is chloramphenicol, a broad-spectrum bacteriostatic agent. Its primary mechanism relies on the physical obstruction of the peptidyl transferase center (PTC) located on the bacterial 50S ribosomal subunit [1]. The propanediol moiety establishes critical hydrogen bonds with the 23S rRNA, while the nitroaryl group provides the necessary π -stacking and steric bulk to block the accommodation of the incoming aminoacyl-tRNA.

Beyond simple elongation stalling, recent high-resolution cryo-electron microscopy (cryo-EM) studies have revealed that chloramphenicol severely impedes the formation of the central protuberance (CP), H89, and H58 during 50S ribosomal subunit maturation, proving that its biological activity is a combination of direct translational inhibition and indirect assembly disruption [2].

Pathway B: Bioreductive Activation via Nitroreductases

In targeted antibacterial and antitumoral therapies, the nitroaryl group acts as an "electronic switch." Oxygen-insensitive bacterial nitroreductases (NTRs), such as E. coli NfsA, catalyze the reduction of the nitro group using NAD(P)H as a cofactor [3]. This reaction follows a ping-pong bi-bi mechanism, reducing the nitroaromatic prodrug to a reactive nitroso intermediate, and subsequently to a hydroxylamine derivative. These electrophilic species covalently alkylate DNA and generate reactive oxygen species (ROS), driving targeted cell death.

Bioreductive_Activation A Nitroaryl Amino Alcohol (Prodrug) B Bacterial Nitroreductase (FMN-dependent) A->B Binding C Nitroso Radical Intermediate B->C 2e- Reduction (NAD(P)H) D Hydroxylamine Derivative C->D 2e- Reduction E DNA Alkylation & Oxidative Stress C->E ROS Generation D->E Covalent Adducts F Cell Death (Bactericidal Effect) E->F Apoptosis/ Necrosis

Fig 1: Bioreductive activation pathway of nitroaryl prodrugs via bacterial nitroreductases.

Pathway C: Photopharmacology and Controlled Degradation

To combat the growing crisis of antimicrobial resistance (AMR) caused by environmental drug accumulation, researchers have engineered photodegradable nitroaryl ethanolamines. When the nitro group is positioned precisely on the aryl ring proximal to the hydroxyl group, the compound exhibits potent antimicrobial activity. However, upon exposure to UV light, the ethanolamine moiety facilitates photodecomposition via Norrish type 1 processes or N-demethylation cascades, cleaving the active drug into inert byproducts like p-nitroaniline and phenylacetaldehyde [4].

Quantitative Structure-Activity Relationship (QSAR)

The table below synthesizes the biological activity and kinetic parameters of key nitroaryl amino alcohols, demonstrating how structural modifications dictate the mechanism of action.

Compound / ClassStructural FeaturePrimary Target / MechanismBiological Activity (MIC / Kinetics)
Chloramphenicol (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol50S Ribosomal Subunit (PTC)MIC: 2–8 µg/mL (E. coli)
Aminol 14a Nitro group on aryl ring proximal to the OH groupPhotodegradable AntimicrobialMIC: 6.3 µM (S. aureus, E. faecalis)
Aminol 14k Nitroaryl group attached directly to the amino substituentPhotodegradable AntimicrobialInactive (MIC > 100 µM)
Tetryl Polynitroaromatic systemNitroreductase (NfsA) Substrate kcat​/Km​ : High (Correlates with E71​ reduction potential)

Data Insight: The stark contrast between Aminol 14a and 14k highlights a critical QSAR rule: attaching the strongly electron-withdrawing nitroaryl group directly to the amino substituent depletes the nitrogen's electron density, abolishing the hydrogen-bonding capability required for target docking and rendering the compound biologically inactive [4].

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific chemical choices are made.

Protocol 1: Synthesis of Nitroaryl Amino Alcohols via Epoxide Ring-Opening

Causality: Direct nucleophilic aromatic substitution ( SN​Ar ) of poorly nucleophilic anilines (due to electron-withdrawing nitro groups) with epoxides often fails or yields <10% product. To bypass this, we reverse the roles of the nucleophile and electrophile.

  • Epoxide Opening: React the starting benzyloxirane with sodium azide ( NaN3​ ) in a polar aprotic solvent (e.g., DMF) at 80°C.

    • Self-Validation: Monitor via IR spectroscopy. The appearance of a strong azide stretch at ~2100 cm⁻¹ confirms successful ring opening.

  • Staudinger Reduction: Treat the resulting azido-alcohol with triphenylphosphine ( PPh3​ ) and water to reduce the azide to a primary 1,2-amino alcohol.

    • Self-Validation: The disappearance of the 2100 cm⁻¹ IR peak confirms complete reduction.

  • Electrophilic Coupling: React the newly formed, highly nucleophilic 1,2-amino alcohol with an electrophilic 1,2,3-trifluoro-5-nitrobenzene in the presence of a mild base ( K2​CO3​ ).

  • Purification: Isolate the target nitroaryl amino alcohol via flash chromatography (yields typically >80%).

Protocol 2: Photodegradation Assay & AMR Mitigation Validation

Causality: To prove that a compound can be deactivated in the environment to prevent AMR, we must demonstrate that light—not ambient pH or temperature—is the sole driver of degradation.

  • Baseline MIC Determination: Culture S. aureus (ATCC 29213) in Mueller-Hinton broth. Determine the baseline Minimum Inhibitory Concentration (MIC) of the synthesized nitroaryl ethanolamine under strict dark conditions.

  • Irradiation Phase: Prepare a 100 µM solution of the compound in a pH 8 phosphate buffer. Irradiate the sample using a 365 nm UV-Vis photoreactor for 60 minutes.

    • Self-Validation (Dark Control): Simultaneously incubate a foil-wrapped control tube in the photoreactor. If the dark control shows degradation via HPLC, the compound is chemically unstable at pH 8, invalidating the photodecomposition claim.

  • Degradant Tracking: Analyze the irradiated sample via LC-MS to confirm the cleavage of the ethanolamine backbone into p-nitroaniline and phenylacetaldehyde.

  • Post-Irradiation Bioassay: Re-test the irradiated mixture against S. aureus. A successful result will show a post-irradiation MIC of >100 µM (total loss of biological activity).

Photodegradation_Workflow N1 Synthesis of Nitroaryl Ethanolamine N2 Determine Baseline MIC (Dark Conditions) N1->N2 N3 UV/Vis Irradiation (pH 8 - 13) N2->N3 Apply 365 nm Light N4 HPLC/MS Analysis (Identify Degradants) N3->N4 Track Cleavage N5 Post-Irradiation MIC (Confirm Deactivation) N3->N5 Bioassay Validation

Fig 2: Workflow for validating photodegradable nitroaryl ethanolamines to combat AMR.

An In-depth Technical Guide on the Safe Handling of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally analogous compounds, including aromatic nitro compounds and amino alcohols, to establish a robust framework for its safe utilization in a laboratory setting. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are both scientifically sound and practically applicable.

Compound Overview and Inferred Hazard Profile

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is a chiral molecule featuring three key functional groups: a primary amino group, an aromatic nitro group, and a primary alcohol. This unique combination suggests its potential as a valuable building block in medicinal chemistry and pharmaceutical development. However, the very functionalities that make it synthetically attractive also necessitate a cautious and well-informed approach to its handling.

The hazard profile of this compound can be inferred from the known risks associated with its constituent parts:

  • Aromatic Nitro Compounds: This class of compounds can range from being toxic to posing explosive hazards, particularly with the presence of multiple nitro groups.[1] They can be harmful upon skin contact, inhalation, or ingestion, with potential health effects including irritation and, for some derivatives, more severe systemic toxicity.[2]

  • Amino Alcohols: Many amino alcohols are classified as corrosive and can cause severe skin burns and eye damage.[3][4] They may also be harmful if swallowed.[3]

Therefore, it is prudent to treat (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol as a hazardous substance with the potential for skin and eye corrosion, toxicity upon ingestion or inhalation, and possible, though less likely with a single nitro group, energetic decomposition under specific conditions.

Prudent Laboratory Practices: A Risk-Based Approach

A thorough risk assessment should precede any experimental work with (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol. This involves a careful evaluation of the planned procedures, the quantities of the substance to be used, and the potential for exposure. The following hierarchical approach to risk mitigation should be implemented:

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine A Identify Hazards (Inferred from Analogues) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Assess Risks (Likelihood & Severity) B->C D Engineering Controls (Fume Hood) C->D Implement E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F G Monitor Effectiveness F->G H Update Protocols as Needed G->H H->A Re-assess

Caption: Risk Assessment and Control Workflow for (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, appropriate PPE is mandatory when handling (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant splash hazard.Protects against splashes of the compound, which is presumed to be corrosive to the eyes and may cause serious damage.[3][5]
Skin Chemically resistant gloves (e.g., nitrile rubber). A lab coat and closed-toe shoes are also required.Prevents skin contact, as the compound is inferred to be a skin corrosive.[5] Gloves should be inspected before use and disposed of properly after handling.[6]
Respiratory Work should be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling aerosols or dust, which could be harmful.[7]

Safe Handling and Storage Protocols

Receiving and Unpacking: Upon receipt, the container should be visually inspected for any signs of damage or leakage in a well-ventilated area, preferably a fume hood.[7] Verify that the container is correctly labeled.

General Handling:

  • All manipulations of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[7]

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Use compatible labware (e.g., glass) and ensure it is clean and dry.

  • Grounding of equipment may be necessary when transferring large quantities to prevent static discharge.[7]

  • Wash hands thoroughly after handling the compound.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly sealed to prevent contamination and potential degradation.[8]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[9] Aromatic nitro compounds can react vigorously or explosively with certain substances.[1]

  • The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C.[10]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • Eliminate all ignition sources if the compound is dissolved in a flammable solvent.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using a non-combustible absorbent material like sand or vermiculite.[8]

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Clean the spill area thoroughly with soap and water.[8]

  • Do not allow the spilled material to enter drains or waterways.[7]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Waste Disposal

All waste containing (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol must be treated as hazardous waste.[8]

  • Collect all waste materials (including contaminated absorbents, gloves, and labware) in a designated, properly labeled, and sealed container.

  • Never dispose of this compound down the drain or in regular trash.[8]

  • Contact your institution's environmental health and safety department for guidance on proper disposal procedures.[8]

Conclusion

While (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol holds promise as a synthetic intermediate, its handling demands a proactive and informed approach to safety. By understanding the inferred hazards based on its chemical structure and adhering to the rigorous protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Always prioritize a thorough risk assessment and consult with your institution's safety professionals before commencing any new experimental work with this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • National Oceanic and Atmospheric Administration. (n.d.). Report | CAMEO Chemicals.
  • ECHEMI. (2019, July 15). 3-Amino-1-propanol SDS, 156-87-6 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • NextSDS. (n.d.). (3R)-3-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride — Chemical Substance Information.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Nitro-4-phenylmethoxybenzamide.
  • TCI Chemicals. (2025, January 3). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Capot Chemical. (2013, September 11). MSDS of (3R)-3-amino-3-phenylpropan-1-ol.
  • Loba Chemie. (2016, April 21). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage.
  • BLDpharm. (n.d.). (3R)-3-Amino-3-(2-nitrophenyl)propan-1-ol.

Sources

A Comprehensive Guide to the Optimal Storage of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol for Maintaining Chemical Integrity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is a chiral building block whose utility in pharmaceutical synthesis and research is critically dependent on its chemical purity and stability. The presence of three distinct functional groups—a primary amine, a primary alcohol, and an aromatic nitro group—within a single molecule creates a complex stability profile. This guide provides a detailed, scientifically-grounded framework for the optimal storage and handling of this compound. By elucidating the primary degradation pathways and establishing validated protocols, this document serves as an essential resource for researchers dedicated to ensuring the integrity of their starting materials and the reproducibility of their experimental outcomes.

Physicochemical Profile and Inherent Instabilities

A thorough understanding of the molecular structure is paramount to predicting and preventing degradation. The molecule's stability is governed by the interplay of its constituent functional groups.

Molecular Structure and Functional Group Analysis
  • Aromatic Nitro Group (C-NO₂): The 2-nitrophenyl moiety acts as a potent chromophore, rendering the molecule susceptible to degradation upon exposure to light, particularly in the UV spectrum.[1][2] Aromatic nitro compounds can also be thermally sensitive and are known to be incompatible with strong bases and reducing agents.[3][4]

  • Primary Amine (C-NH₂): This basic functional group can react with acids and is a primary site for oxidative degradation. Its presence can also make the compound incompatible with materials like aldehydes, ketones, and strong oxidizing agents.[5][6]

  • Primary Alcohol (C-OH): The hydroxyl group is susceptible to oxidation, potentially forming corresponding aldehydes or carboxylic acids.[7] This process can be catalyzed by trace metal impurities and exposure to atmospheric oxygen.

The combination of these groups necessitates a multi-faceted storage strategy that mitigates risks from light, heat, and atmospheric exposure.

Key Physicochemical Properties
PropertyValueSource
CAS Number 1213656-21-3BLDpharm[8]
Molecular Formula C₉H₁₂N₂O₃BLDpharm[8]
Molecular Weight 196.20 g/mol BLDpharm[8]
Physical Form SolidSynthonix Corporation

Recommended Storage Protocols

Based on the compound's chemical nature, the following protocols are recommended. Storing the compound as a neat solid is strongly preferred for long-term stability.[9][10]

Long-Term Storage Protocol (Neat Solid, > 1 Month)

This is the gold-standard method for preserving the compound's integrity over extended periods.

Table 2: Optimal Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CRefrigerated conditions slow down potential thermal degradation pathways and reduce the rate of solid-state reactions.[8][11]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces atmospheric oxygen and moisture, preventing oxidative degradation of the amine and alcohol moieties.[8][9]
Light Protect from LightThe use of an amber glass vial or wrapping the container in aluminum foil prevents photodegradation initiated by the nitrophenyl chromophore.[8][10][12]
Container Tightly Sealed Amber Glass VialGlass is an inert material that prevents leaching or reaction. A tight seal, preferably with a PTFE-lined cap, prevents ingress of air and moisture.[5][12]

Step-by-Step Methodology:

  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquotting: If required, perform aliquotting in a controlled environment, preferably within a glove box under an inert atmosphere. Minimize the time the bulk material is exposed to the ambient atmosphere.

  • Inerting: Place the desired amount of the compound into a clean, dry amber glass vial. Flush the vial's headspace with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and securely seal the vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator maintained at 2-8°C.

Short-Term Storage Protocol (In Solution, < 72 Hours)

Storing this compound in solution is strongly discouraged due to accelerated degradation.[10] If unavoidable, the following protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Solvent Selection: Use a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile, THF) that has been degassed to remove dissolved oxygen. Avoid protic solvents like methanol or ethanol for storage, as they can participate in degradation reactions.

  • Solution Preparation: Prepare the solution fresh, just before use. Dissolve the compound to the desired concentration under an inert atmosphere.

  • Container: Use a low-actinic (amber) glass vial with a PTFE-lined screw cap.

  • Inerting and Sealing: Flush the headspace of the vial with argon or nitrogen before sealing tightly.

  • Storage: Store the solution at 2-8°C and protect it from any light exposure.

  • Usage: Use the solution as quickly as possible. Do not store for more than 72 hours. Perform a quality control check (e.g., TLC or HPLC) if there is any doubt about its integrity before use.

Rationale and Mechanistic Insights

Adherence to the storage protocols is justified by the compound's susceptibility to specific degradation mechanisms.

Potential Degradation Pathways

The primary threats to the stability of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol are oxidation, photodegradation, and thermal decomposition. These pathways are not mutually exclusive and can occur concurrently.

G cluster_light cluster_oxygen cluster_heat main (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol (Parent Compound) photo_prod Photodegradation Products (e.g., ring modifications, N-oxides) main->photo_prod Photolysis oxid_prod_amine Oxidized Amine Products (e.g., imines, N-oxides) main->oxid_prod_amine Oxidation oxid_prod_alcohol Oxidized Alcohol Products (e.g., aldehyde, carboxylic acid) main->oxid_prod_alcohol Oxidation thermal_prod Thermally Decomposed Products main->thermal_prod Decomposition light Light (UV/Vis) light->light_dummy oxygen Atmospheric O₂ (Trace Metals) oxygen->oxygen_dummy heat Heat (Impurities) heat->heat_dummy

Caption: Primary degradation pathways influenced by environmental factors.

Logical Workflow for Compound Storage

To ensure a self-validating and trustworthy storage system, researchers should follow a logical decision-making process from receipt to use.

Caption: Decision workflow for selecting the appropriate storage protocol.

Handling and Integrity Verification

Proper handling and routine quality control are the final steps in ensuring the compound's reliability.

Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[5][13]

  • Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood.[5]

  • Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, and other incompatible materials as listed in the Safety Data Sheet (SDS).[3][13]

Protocol for Post-Storage Quality Control (QC)

This protocol serves to validate the integrity of the compound before its use in an experiment.

  • Visual Inspection: Before opening, inspect the sealed vial. Look for any change in color (e.g., yellowing or darkening) or physical state (e.g., clumping, oiling out) of the solid. Any change may indicate degradation.

  • Solubility Check: When preparing a solution, observe its solubility in the chosen solvent. Any unexpected insolubility or the presence of particulates may suggest the formation of degradation products.

  • Thin-Layer Chromatography (TLC):

    • Prepare a fresh solution of a reference standard (if available) and the stored sample.

    • Spot both side-by-side on a TLC plate (e.g., silica gel).

    • Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

    • Visualize under UV light (254 nm). The appearance of additional spots in the lane of the stored sample that are not present in the reference standard indicates the presence of impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC):

    • For quantitative analysis, HPLC is the preferred method.[10]

    • Analyze a freshly prepared solution of the stored sample using a validated stability-indicating HPLC method.

    • Compare the resulting chromatogram to a reference chromatogram or a sample from a newly opened batch.

    • A decrease in the main peak's area percentage and/or the appearance of new peaks confirms degradation.[10]

Conclusion

The chemical stability of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is not absolute. Its inherent sensitivity to light, oxygen, and elevated temperatures mandates a rigorous and scientifically-informed storage strategy. The optimal and recommended practice is the long-term storage of the neat solid at 2-8°C under an inert atmosphere, fully protected from light. By implementing the protocols and verification procedures detailed in this guide, researchers can ensure the chemical integrity of this valuable reagent, thereby safeguarding the validity and reproducibility of their scientific work.

References

  • Blackwell, C. M., Scarlett, F. A., & Turner, J. M. (1977). Microbial metabolism of amino alcohols. Control of formation and stability of partially purified ethanolamine ammonia-lyase in Escherichia coli. Journal of General Microbiology, 98(1), 133–139. [Link]

  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds. (n.d.). Lyme Congregational Church Boston, Environmental Health and Safety. [Link]

  • Zaldivar, J. M., et al. (2000). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 4(4), 239-244. [Link]

  • 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. [Link]

  • The oxidation of amino alcohols. (1937). ThinkIR: The University of Louisville's Institutional Repository. [Link]

  • SAFETY DATA SHEET L(-)-2-Amino-3-phenyl-1-propanol. (2025, December 19). Acros Organics. [Link]

  • 3-Amino-3-(3-methoxy-2-nitrophenyl)propan-1-ol. (n.d.). PubChem. [Link]

  • Antonenko, Y. N., et al. (2026). 2-Azido-4-nitrophenol is a light-sensitive antibacterial protonophore. Bioelectrochemistry, 167, 109055. [Link]

  • MSDS of (R)-3-aMino-1-phenyl-propan-1-ol. (2026, January 12). Capot Chemical. [Link]

  • A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. (2026, February 7). ResearchGate. [Link]

  • What to select for storing your compound: neat vs. in solution? (2015, January 8). ResearchGate. [Link]

  • Highly Sensitive Detection of Nitro Compounds Using a Fluorescent Copolymer-Based FRET System. (2021, July 30). ACS Applied Polymer Materials. [Link]

  • Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. (2022, August 1). RSC Publishing. [Link]

  • Witkowski, B., Jain, P., & Gierczak, T. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics, 22(8), 5651–5663. [Link]

  • Photochemistry of Nitrophenols in an Organic Solvent. (2023, February 16). UCI Aerosol Photochemistry Group. [Link]

  • 3-Amino-1-propanol. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • 3-Amino-1-(2-nitrophenyl)propan-1-ol. (n.d.). PubChem. [Link]

  • (2R)-2-amino-3-(4-nitrophenyl)propan-1-ol — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research, 61(49), 18063–18077. [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2024, July 15). Journal of the Energy Institute. [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016, May 24). Frontiers in Microbiology. [Link]

Sources

Methodological & Application

Asymmetric Henry reaction for nitro alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Henry Reaction for the Synthesis of Chiral β-Nitro Alcohols

Executive Summary

The asymmetric Henry (nitroaldol) reaction is a premier carbon-carbon bond-forming strategy used to synthesize chiral β-nitro alcohols from aldehydes and nitroalkanes. Because the nitro group can be readily reduced to an amine, and the hydroxyl group allows for further functionalization, these chiral motifs serve as highly versatile building blocks. They are critical in the synthesis of 1,2-amino alcohols, which are ubiquitous structural components in active pharmaceutical ingredients (APIs) such as beta-blockers, oxazolidinone antibiotics, and anticoagulants,[1].

This application note provides a comprehensive, self-validating protocol for the copper-catalyzed asymmetric Henry reaction, detailing the mechanistic causality behind reagent selection, condition optimization, and pharmaceutical applications.

Mechanistic Principles & Causality

The success of the asymmetric Henry reaction relies on the precise orchestration of a chiral metal complex to control the facial selectivity of the nucleophilic attack. Transition metal complexes, particularly chiral Copper(II) systems utilizing bisoxazoline, Schiff base, or β-amino alcohol ligands, are the industry standard due to their robust coordination geometry and high enantioselectivity,[2].

Mechanism Cat Chiral Cu(II) Complex (Catalyst) Coord Substrate Coordination (Nitronate Formation) Cat->Coord Ligand exchange & Deprotonation Substrate Aldehyde + Nitroalkane Substrate->Coord CC_Bond Stereoselective C-C Bond Formation Coord->CC_Bond Facial selective nucleophilic attack CC_Bond->Cat Catalyst Regeneration Product Chiral β-Nitro Alcohol CC_Bond->Product Protonation & Dissociation

Catalytic cycle of the Cu(II)-catalyzed asymmetric Henry reaction.

Causality in Experimental Design:

  • Choice of Metal Salt (Cu(OAc)₂·H₂O): The selection of copper(II) acetate is highly strategic. The acetate anion acts as a mild, internal Brønsted base. It facilitates the deprotonation of the nitroalkane to form the reactive copper-bound nitronate intermediate. This eliminates the need for strong external bases (such as Et₃N or NaOH), which are notorious for catalyzing the non-selective, racemic background Henry reaction[3].

  • Solvent Selection (Ethanol): Ethanol is prioritized over non-polar solvents like THF or toluene. The protic nature of ethanol provides critical hydrogen-bonding networks that stabilize the highly polarized transition state, significantly amplifying the enantiomeric excess (ee),[3].

  • Temperature Control (10 °C): Operating at sub-ambient temperatures serves a specific thermodynamic purpose: it kinetically suppresses the retro-Henry reaction. Because the Henry reaction is reversible, the chiral product can revert to starting materials and re-react in a non-selective manner, eroding the ee. Lowering the temperature freezes the stereocenter once formed[2].

  • Metal-Controlled Stereoreversal: Interestingly, switching the central metal from Cu(II) to Zn(II) while maintaining the exact same chiral bis(oxazoline) ligand can completely reverse the enantioselectivity (e.g., from S to R configuration). This provides a highly modular approach to accessing both enantiomers of a target drug without needing to synthesize the opposite enantiomer of the chiral ligand[4].

Data Presentation & Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and enantiomeric excess, utilizing nitromethane and 2-nitrobenzaldehyde as a model system.

EntryMetal SaltChiral LigandSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
1Cu(OAc)₂β-Amino Alcohol (L4)THF25247565[3]
2Cu(OAc)₂β-Amino Alcohol (L4)EtOH25249285[3]
3Cu(OAc)₂β-Amino Alcohol (L4)EtOH10488791[3]
4Cu(OTf)₂Bis(oxazoline)Hexane0248582 (S)[4]
5Zn(OTf)₂Bis(oxazoline)Hexane0248082 (R)[4]

Insight: Comparing Entry 1 and 2 highlights the critical role of protic solvents in stabilizing the transition state. Entry 3 demonstrates the trade-off of lower temperatures: a slight drop in reaction rate (requiring 48h) is justified by the suppression of the retro-Henry reaction, yielding the highest ee.

Standard Operating Procedure (SOP)

This protocol describes the synthesis of chiral β-nitro alcohols using an in situ generated Cu(II)-chiral ligand complex[3].

Workflow Step1 1. Catalyst Prep Mix Ligand + Cu(OAc)2 in EtOH (2h, RT) Step2 2. Substrate Addition Add Aldehyde & Nitroalkane Step1->Step2 Step3 3. Reaction Stir at 10°C (24-48h) Step2->Step3 Step4 4. Quench & Extract Dilute HCl + EtOAc Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Step-by-step experimental workflow for the asymmetric Henry reaction.

Materials Required:

  • Cu(OAc)₂·H₂O (20 mol%)

  • Chiral Ligand (e.g., C2-symmetric bisoxazoline or chiral β-amino alcohol) (20 mol%)

  • Absolute Ethanol (Reaction solvent)

  • Aromatic Aldehyde (1.0 equiv, limiting reagent)

  • Nitromethane (10.0 equiv, acts as reactant and co-solvent)

Step-by-Step Methodology:

  • Catalyst Generation: In a flame-dried 8 mL vial under a nitrogen atmosphere, charge the chiral ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%). Add 2 mL of absolute ethanol. Stir the mixture at room temperature for 2 hours. Self-Validation Check: The solution must transition to a deep blue/green color, confirming the successful coordination of the copper-ligand complex.

  • Substrate Addition: Cool the catalyst solution to 10 °C using a cryocooler or ice bath. Add the aromatic aldehyde (0.20 mmol, 1.0 equiv), followed immediately by nitromethane (2.0 mmol, 10.0 equiv). Rationale: The large excess of nitromethane drives the thermodynamic equilibrium toward the product and prevents bis-addition side reactions.

  • Incubation: Stir the reaction mixture at 10 °C for 24 to 48 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane/EtOAc 4:1). The protocol is self-validating only if the complete consumption of the starting aldehyde is visually confirmed under UV light (254 nm).

  • Quench: Once complete, quench the reaction by adding 2 mL of 1M HCl. Rationale: The acidic quench immediately breaks the copper-product complex and neutralizes the acetate base, instantly halting any further forward or retro-Henry reactions.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to isolate the pure β-nitro alcohol.

  • Quality Control: Determine the enantiomeric excess via Chiral HPLC against a racemic standard before committing the batch to downstream API synthesis.

Pharmaceutical Case Studies

The asymmetric Henry reaction is not merely an academic exercise; it is a highly scalable tool for industrial drug development.

Synthesis of Linezolid and Rivaroxaban: Both the antibiotic Linezolid (Zyvox®) and the direct oral anticoagulant Rivaroxaban (Xarelto®) share a critical oxazolidin-2-one core structure. The biological efficacy of these drugs is entirely dependent on their chirality (e.g., only the S-enantiomer of Rivaroxaban effectively inhibits coagulant factor Xa)[1].

Historically, these drugs were synthesized using chiral pool starting materials like epichlorohydrin. However, recent synthetic routes utilize the asymmetric Henry reaction to couple a substituted benzaldehyde with nitromethane using a chiral copper-bisoxazoline catalyst. This establishes the critical stereocenter with up to 91% ee in a single step. The resulting chiral β-nitro alcohol is then subjected to catalytic hydrogenation to reduce the nitro group to a 1,2-amino alcohol, which is subsequently cyclized with a carbonyl source (like carbonyldiimidazole) to form the final oxazolidin-2-one pharmacophore[1].

References

  • Source: niscpr.res.
  • Source: rhhz.
  • Source: nih.
  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)
  • Asymmetric Henry Reaction Catalyzed by C2-Symmetric Tridentate Bis(oxazoline) and Bis(thiazoline)

Sources

Application Note: Biocatalytic Reduction of α-Nitroketones to Chiral β-Nitroalcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral β-nitroalcohols are highly valuable building blocks in organic synthesis, serving as direct precursors to chiral β-aminoalcohols—key pharmacophores in active pharmaceutical ingredients (APIs) such as levamisole and (R)-tembamide [1]. While traditional asymmetric Henry (nitroaldol) reactions are commonly employed, they often require heavy metal catalysts and suffer from variable diastereoselectivity.

This application note details a greener, highly enantioselective biocatalytic alternative: the asymmetric reduction of α-nitroketones using commercially available Alcohol Dehydrogenases (ADHs). By utilizing a tightly controlled biphasic system and an efficient cofactor regeneration cascade, this protocol achieves near-quantitative conversions (>99%) and exceptional enantiomeric excess (ee >98%) [1, 2].

Mechanistic Rationale & Reaction Design

The transition from chemical to biocatalytic reduction requires careful optimization of the microenvironment to accommodate both the enzyme's operational window and the substrate's chemical stability.

Causality of Experimental Choices:

  • pH Optimization (pH 5.0): The selection of a mildly acidic pH (5.0) is not arbitrary. α-Nitroketones are highly susceptible to hydrolytic degradation at neutral or basic pH, which cleaves the molecule into carboxylic acids and nitromethane[1]. Maintaining pH 5.0 preserves substrate integrity while remaining within the tolerance threshold of specific ADHs (e.g., ADH440).

  • Biphasic Solvent System (Toluene/Water): Nitroketones exhibit poor aqueous solubility and can be toxic to enzymes at high concentrations. A 1:1 (v/v) toluene/aqueous buffer system acts as a thermodynamic reservoir. The organic phase slowly partitions the substrate into the aqueous phase for reduction, while simultaneously extracting the formed β-nitroalcohol, thereby preventing product inhibition.

  • Irreversible Cofactor Regeneration: Glucose Dehydrogenase (GDH) is coupled with glucose to recycle NADP⁺ to NADPH. The oxidation of glucose to gluconic acid is thermodynamically irreversible, which aggressively drives the ADH reduction equilibrium toward the product [1].

Pathway NK α-Nitroketone NA Chiral β-Nitroalcohol NK->NA Biocatalytic Reduction AA Chiral β-Aminoalcohol NA->AA Chemical Reduction ADH ADH (e.g., ADH440) ADH->NK NADP NADP+ ADH->NADP GDH GDH GDH->NADP GLUC Glucose GDH->GLUC NADPH NADPH NADP->NADPH Regeneration NADPH->ADH Hydride transfer GLUC_ACID Gluconic Acid GLUC->GLUC_ACID Oxidation

Biocatalytic reduction pathway and GDH-mediated cofactor regeneration cascade.

Quantitative Performance Data

The following table summarizes the performance of ADH440 in the reduction of various aliphatic and aromatic α-nitroketones under the optimized biphasic conditions [1, 2].

Substrate (R- group)EnzymeConversion (%)Enantiomeric Excess (ee, %)Configuration
MethylADH4409999(R)
EthylADH44099Racemic-
PropylADH4409998(R)
PhenylADH440>9999(R)
m-TolylADH440>9984(R)
2-FurylADH4409971(R)

Note: The stereochemical outcome is highly dependent on the steric bulk of the R-group. ADH440 consistently yields the (R)-enantiomer for most substrates, though ethyl derivatives may result in racemic mixtures due to active-site binding ambiguities [1].

Experimental Protocol: Biphasic Enzymatic Reduction

This protocol is designed as a self-validating system. It includes continuous pH monitoring to account for the acidification caused by the GDH regeneration cycle, ensuring the enzyme remains active throughout the 24-hour incubation.

Materials Required
  • Substrate: α-Nitroketone (25 µmol)

  • Biocatalysts: Alcohol Dehydrogenase (e.g., ADH440, 2 mg), Glucose Dehydrogenase (GDH, 1 mg)

  • Cofactor & Sacrificial Substrate: NADP⁺ (1 µmol), D-Glucose (80 µmol)

  • Buffers & Solvents: 50 mM Acetate buffer (pH 5.0), Toluene, Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Substrate Preparation (Organic Phase): Dissolve 25 µmol of the target α-nitroketone in 2.0 mL of analytical-grade toluene.

    • Self-Validation: Prepare a parallel negative control (substrate in toluene + buffer without enzymes) to quantify baseline hydrolytic degradation via NMR.

  • Aqueous Phase Setup: In a separate 10 mL reaction vial, prepare 2.0 mL of 50 mM acetate buffer adjusted precisely to pH 5.0. Dissolve 80 µmol of D-glucose and 1 µmol of NADP⁺ into the buffer.

  • Enzyme Reconstitution: Gently add 2 mg of ADH440 and 1 mg of GDH to the aqueous phase. Swirl gently to dissolve; do not vortex, as shear forces can denature the oxidoreductases.

  • Biphasic Reaction Initiation: Overlay the organic phase (from Step 1) onto the aqueous phase. Seal the vial.

  • Incubation: Place the biphasic mixture in an orbital shaker at 150 rpm and 30 °C. The moderate shaking speed is critical to maximize the interfacial surface area between toluene and water without causing stable emulsion formation that complicates downstream extraction.

  • Workup & Extraction: After 24 hours, transfer the mixture to a centrifuge tube and spin at 3000 rpm for 5 minutes to break any micro-emulsions. Extract the aqueous layer with EtOAc (3 × 2 mL). Combine the organic layers (toluene + EtOAc), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the conversion percentage via ¹H NMR spectroscopy (comparing the α-protons of the ketone vs. the alcohol) and the enantiomeric excess (ee) via chiral HPLC [1].

Workflow Step1 1. Substrate Preparation Dissolve α-nitroketone in Toluene Step4 4. Biphasic Reaction Combine 1:1 v/v, 30°C, 150 rpm, 24h Step1->Step4 Step2 2. Aqueous Phase Setup 50 mM Acetate Buffer (pH 5.0) + Glucose + NADP+ Step3 3. Enzyme Addition Add ADH and GDH to Aqueous Phase Step2->Step3 Step3->Step4 Decision Is pH stable at 5.0? Step4->Decision Adjust Adjust with 1M NaOH (Gluconic acid lowers pH) Decision->Adjust No Step5 5. Workup & Extraction Centrifuge, Extract with EtOAc Decision->Step5 Yes Adjust->Step4 Step6 6. Analysis Determine Conversion (NMR) & ee (Chiral HPLC) Step5->Step6

Experimental workflow for biphasic biocatalytic reduction and pH monitoring.

Process Optimization & Troubleshooting

  • Stalled Conversions & pH Drift: The most common cause of a stalled reaction (<50% conversion) is a drop in pH. As GDH oxidizes glucose, gluconic acid accumulates. If the 50 mM acetate buffer capacity is exceeded, the pH will drop below 4.5, inactivating the ADH. Solution: Check the pH at t=6h and t=12h. If the pH drops, titrate dropwise with 1M NaOH to restore pH 5.0.

  • Substrate Degradation (Appearance of Benzaldehyde/Carboxylic Acids): If NMR reveals cleavage products, the local pH may have spiked during NaOH titration, or the starting buffer was too basic. Ensure the buffer is strictly pH 5.0 before enzyme addition.

  • Downstream Processing: The resulting chiral β-nitroalcohols can be readily converted into Boc-protected β-aminoalcohols via catalytic hydrogenation (e.g., H₂, Pd/C, Boc₂O in methanol) without loss of stereochemical integrity [1].

References

  • Tentori, F.; Brenna, E.; Colombo, D.; Crotti, M.; Gatti, F.G.; Ghezzi, M.C.; Pedrocchi-Fantoni, G. "Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones." Catalysts 2018, 8(8), 308. Available at:[Link]

Use of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: The Strategic Use of (3R)-3-Amino-3-(2-nitrophenyl)propan-1-ol in Asymmetric Organic Synthesis

Executive Summary & Chemical Profile

For drug development professionals and synthetic chemists, the construction of enantiopure nitrogenous heterocycles is a persistent challenge. (3R)-3-Amino-3-(2-nitrophenyl)propan-1-ol (CAS: 1213656-21-3)[1] serves as a highly versatile, chiral building block designed specifically to address this bottleneck.

Characterized by a pre-installed stereocenter, this molecule is a strategic precursor for the synthesis of (4R)-4-amino-1,2,3,4-tetrahydroquinolines (THQs) . The 4-amino-THQ scaffold is a privileged pharmacophore found in numerous biologically active natural products (e.g., martinellic acid) and synthetic pharmaceutical agents, including cholesteryl ester transfer protein (CETP) inhibitors and bradykinin antagonists[2][3]. By utilizing this specific enantiomer, chemists can bypass complex asymmetric catalysis steps, relying instead on the robust, stereospecific intramolecular cyclization of the propanol backbone[4].

Mechanistic Rationale: Orthogonal Reactivity & Stereocontrol

The synthetic power of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol lies in its orthogonal reactivity . As a Senior Application Scientist, it is critical to understand why specific protective and activating strategies are employed rather than simply following a recipe.

The molecule possesses three distinct reactive handles that must be manipulated in a precise sequence:

  • C3 Aliphatic Amine (Nucleophile): Highly reactive. If the primary alcohol is activated without first protecting this amine, the molecule will undergo a premature 4-exo-tet cyclization to form an azetidine. We utilize a tert-butyloxycarbonyl (Boc) protecting group because it is uniquely stable to both the subsequent catalytic hydrogenation and the basic cyclization conditions.

  • C1 Primary Alcohol (Pro-Electrophile): Once the amine is protected, the alcohol can be selectively activated via mesylation. Mesyl chloride (MsCl) is chosen over tosyl chloride (TsCl) due to its lower steric bulk, ensuring rapid, quantitative conversion at 0 °C without degrading the substrate.

  • C3' ortho-Nitro Group (Latent Nucleophile): Catalytic hydrogenation (Pd/C, H₂) selectively reduces the nitro group to an aniline. We strictly avoid dissolving metal reductions (e.g., Fe/HCl or SnCl₂) as the acidic conditions would prematurely cleave the Boc group. The newly formed aniline is perfectly poised for a 6-exo-tet intramolecular Sₙ2 displacement of the mesylate.

Stereochemical Fidelity: Because the C3 chiral center is never involved in bond-breaking or bond-forming events during this sequence, the Cahn-Ingold-Prelog (CIP) priorities remain consistent. The (3R) configuration of the starting material maps directly and flawlessly to the (4R) configuration of the final THQ ring.

OrthogonalReactivity SM (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol (Chiral Hub) Amine C3 Aliphatic Amine Highly Nucleophilic SM->Amine Protect first (e.g., Boc) Alcohol C1 Primary Alcohol Pro-Electrophile SM->Alcohol Activate second (e.g., Mesylation) Nitro ortho-Nitro Group Latent Nucleophile SM->Nitro Reduce third (e.g., Pd/C, H2)

Caption: Logical mapping of the orthogonal reactive sites in (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol.

Experimental Protocols: Synthesis of (4R)-4-Amino-1,2,3,4-THQ

The following protocols represent a self-validating, step-by-step workflow for converting the starting material into the target THQ scaffold.

Protocol A: N-Boc Protection
  • Objective: Mask the aliphatic amine to prevent unwanted azetidine formation.

  • Procedure:

    • Dissolve (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

    • Cool the solution to 0 °C under an inert argon atmosphere.

    • Add triethylamine (Et₃N, 1.2 eq). Causality: Et₃N acts as a non-nucleophilic base to activate the amine and neutralize any trace acids.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise. Causality: Limiting Boc₂O to 1.05 eq prevents over-protection (O-Boc formation at the primary alcohol).

    • Warm to room temperature (RT) and stir for 4 hours. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: O-Mesylation
  • Objective: Convert the C1 hydroxyl into a highly reactive leaving group.

  • Procedure:

    • Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

    • Add Et₃N (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir strictly at 0 °C for 2 hours. Causality: Maintaining 0 °C prevents the chloride ions in solution from displacing the newly formed mesylate to form an alkyl chloride.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield the mesylate intermediate. Use immediately in the next step without column chromatography to prevent degradation.

Protocol C: Reductive Cyclization
  • Objective: Reveal the aniline nucleophile and drive the 6-exo-tet ring closure.

  • Procedure:

    • Dissolve the crude mesylate (1.0 eq) in methanol (MeOH, 0.1 M). Causality: MeOH is a polar protic solvent that facilitates both hydrogenation and the subsequent Sₙ2 cyclization.

    • Add 10 wt% Pd/C (0.1 eq Pd). Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at RT for 12 hours.

    • Once TLC indicates complete reduction of the nitro group, add anhydrous K₂CO₃ (2.0 eq) directly to the reaction mixture and heat to 60 °C for 4 hours. Causality: K₂CO₃ neutralizes the methanesulfonic acid byproduct generated during cyclization, driving the reaction to completion while protecting the acid-sensitive Boc group.

    • Filter through a pad of Celite to remove the Pd catalyst, concentrate, and purify via silica gel chromatography.

Protocol D: N-Boc Deprotection
  • Objective: Unmask the C4 amine to yield the final pharmacophore.

  • Procedure:

    • Dissolve the N-Boc-THQ intermediate in a 1:4 (v/v) mixture of trifluoroacetic acid (TFA) and DCM.

    • Stir at RT for 2 hours.

    • Concentrate under reduced pressure. To isolate the free base, partition the residue between 1 M NaOH and ethyl acetate, extract, and dry to yield (4R)-4-amino-1,2,3,4-tetrahydroquinoline .

SyntheticWorkflow Step1 1. Starting Material (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol Step2 2. N-Boc Protection Prevents azetidine formation Step1->Step2 Step3 3. O-Mesylation Activates C1 for nucleophilic attack Step2->Step3 Step4 4. Catalytic Hydrogenation (Pd/C) Reduces -NO2 to -NH2 Step3->Step4 Step5 5. Intramolecular Cyclization (Base) 6-exo-tet ring closure Step4->Step5 Step6 6. Deprotection (TFA) Yields (4R)-4-amino-1,2,3,4-THQ Step5->Step6

Caption: Step-by-step synthetic workflow for the preparation of (4R)-4-amino-1,2,3,4-tetrahydroquinoline.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes of the described workflow, providing benchmarks for process validation and scale-up.

Reaction StepReagents & ConditionsTypical Yield (%)ee Preservation (%)Key Analytical Marker
1. N-Boc Protection Boc₂O (1.05 eq), Et₃N, DCM, 0 °C to RT92 - 95%>99%¹H NMR: t-butyl singlet at ~1.4 ppm
2. O-Mesylation MsCl (1.2 eq), Et₃N, DCM, 0 °C98% (Crude)>99%¹H NMR: -OMs methyl singlet at ~3.0 ppm
3. Reductive Cyclization Pd/C, H₂ (1 atm), MeOH; then K₂CO₃, 60 °C78 - 85%>99%MS: Loss of 96 Da (methanesulfonic acid)
4. Deprotection TFA/DCM (1:4), RT, 2 h90 - 94%>99%¹H NMR: Disappearance of t-butyl singlet
Overall Process Telescoped 4-step sequence ~63 - 74% >99% Chiral HPLC validation required

References

  • Chiral Phosphoric Acid-Catalyzed Enantioselective Three-Component Povarov Reaction Using Enecarbamates as Dienophiles: Highly Diastereo- and Enantioselective Synthesis of 4-Amino-1,2,3,4-tetrahydroquinolines Source: ACS Publications URL:[Link][2]

  • Progress in the Chemistry of Tetrahydroquinolines Source: Chemical Reviews / Datapdf URL:[Link][4]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: Molecules (PMC / NIH) URL:[Link][3]

Sources

The Versatile Chiral Synthon: (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral β-Amino Alcohols

In the landscape of pharmaceutical development and complex molecule synthesis, chiral β-amino alcohols stand out as exceptionally valuable building blocks. Their stereodefined 1,2-amino and hydroxyl functionalities serve as crucial pharmacophores and provide versatile handles for further synthetic transformations. Among these, (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol has emerged as a synthon of significant interest. The presence of the ortho-nitro group on the phenyl ring not only influences the molecule's electronic properties and potential biological interactions but also offers a latent amino group, which can be unmasked in later synthetic steps, thereby expanding its utility in the construction of diverse molecular architectures.

This technical guide provides an in-depth exploration of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol, offering detailed protocols for its enantioselective synthesis and analytical characterization, and discussing its applications as a chiral building block for researchers, scientists, and drug development professionals.

Physicochemical and Stereochemical Profile

A comprehensive understanding of the physicochemical properties of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is fundamental for its effective application in synthesis and for the development of robust analytical methods.

PropertyValueSource
CAS Number 1213656-21-3[1]
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol [1]
Appearance (Predicted) Light yellow to yellow solid or oilGeneral knowledge of similar nitro-aromatic compounds
Storage Keep in dark place, inert atmosphere, 2-8°C[1]
Chirality (R)-configuration at the C3 position[1]

Enantioselective Synthesis: A Representative Protocol

The asymmetric reduction of a prochiral β-aminoketone is a robust and widely employed strategy for accessing enantiomerically pure β-amino alcohols. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a particularly effective method for achieving high enantioselectivity. Below is a representative protocol for the synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol, adapted from established procedures for analogous compounds.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Work-up & Purification 2-Nitroacetophenone 2-Nitroacetophenone Mannich_Reaction Mannich Reaction 2-Nitroacetophenone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Amine_HCl Amine Hydrochloride Amine_HCl->Mannich_Reaction Prochiral_Ketone 3-Amino-1-(2-nitrophenyl)propan-1-one Mannich_Reaction->Prochiral_Ketone Asymmetric_Reduction Asymmetric Reduction (-20 °C to 0 °C) Prochiral_Ketone->Asymmetric_Reduction CBS_Catalyst (R)-CBS Catalyst CBS_Catalyst->Asymmetric_Reduction Borane_Source Borane Source (e.g., BMS) Borane_Source->Asymmetric_Reduction Target_Molecule (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol Asymmetric_Reduction->Target_Molecule Quench Quench (Methanol) Target_Molecule->Quench >98% ee Purification Purification (Column Chromatography) Quench->Purification >98% ee Final_Product Enantiomerically Pure Product Purification->Final_Product >98% ee

Caption: Workflow for the enantioselective synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol.

Experimental Protocol: Asymmetric Reduction of 3-Amino-1-(2-nitrophenyl)propan-1-one

Materials:

  • 3-Amino-1-(2-nitrophenyl)propan-1-one hydrochloride (1.0 eq)

  • (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq)

  • Borane-dimethyl sulfide complex (BMS, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (1.1 eq)

  • Methanol

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF. Cool the solution to 0°C.

  • Borane Complexation: Slowly add borane-dimethyl sulfide complex (1.2 eq) to the catalyst solution. Stir the mixture at 0°C for 15 minutes to allow for the formation of the active catalyst-borane complex.

  • Substrate Preparation: In a separate flask, suspend 3-amino-1-(2-nitrophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 20 minutes. Filter the mixture to remove the triethylammonium chloride salt, and wash the solid with a small amount of anhydrous THF.

  • Asymmetric Reduction: Slowly add the filtrate containing the free β-aminoketone to the pre-formed catalyst-borane complex at 0°C over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol.

Applications in Synthesis

The strategic placement of the amino, hydroxyl, and nitro functionalities makes (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol a highly versatile intermediate.

  • Synthesis of Chiral Ligands: The amino and hydroxyl groups can be readily functionalized to create novel chiral ligands for asymmetric catalysis. The steric and electronic properties of the 2-nitrophenyl group can influence the coordination environment of a metal center, potentially leading to enhanced enantioselectivity in catalytic transformations.

  • Precursor to Diamines and Other Functionalized Molecules: The nitro group can be selectively reduced to an amine, providing access to chiral 1,2-diaminophenyl derivatives. These motifs are present in a variety of biologically active compounds and privileged ligand scaffolds.

  • Scaffold for Drug Discovery: The core structure of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol can be elaborated to synthesize a wide range of potential therapeutic agents. The individual functional groups can be independently modified to explore structure-activity relationships (SAR) in a drug discovery program.

Analytical Protocols: Ensuring Enantiomeric Purity

The determination of enantiomeric excess (ee) is a critical quality control step in the synthesis of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

G Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample_Prep->Injection Chiral_Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Chiral_Column Separation Enantiomeric Separation Chiral_Column->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, ee Calculation) Detection->Data_Analysis Result Enantiomeric Excess (%) Data_Analysis->Result

Caption: General workflow for chiral HPLC analysis.

Representative Chiral HPLC Method

Instrumentation:

  • A standard HPLC system with a UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase A mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of a basic modifier (e.g., diethylamine). A typical starting point is Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm (due to the aromatic nitro group)

Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 1 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram. The two enantiomers should be resolved into two separate peaks. The enantiomeric excess can be calculated from the peak areas of the (R)- and (S)-enantiomers using the following formula:

ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Conclusion

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is a valuable and versatile chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the construction of complex and biologically active molecules. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers and developers, facilitating the effective use of this important synthon in their work.

References

  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol.
  • BenchChem. (2025). Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. 19(2), 1443-1448.

Sources

Application Note: (3R)-3-Amino-3-(2-nitrophenyl)propan-1-ol as a Chiral Photocleavable Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the rapidly evolving fields of photopharmacology and targeted drug delivery, the ability to control the spatiotemporal release of therapeutic payloads is paramount. While the traditional ANP linker (3-amino-3-(2-nitrophenyl)propionic acid) has been a staple in solid-phase peptide synthesis [1], its reliance on C-terminal amide or ester linkages limits its utility in systemic circulation due to premature enzymatic hydrolysis.

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol represents a highly optimized, homologated evolution of the classic o-nitrobenzyl architecture. By reducing the carboxylic acid to a primary alcohol, this molecule serves as a versatile bifunctional linker. It enables the installation of highly plasma-stable carbamate or carbonate linkages at the alcohol terminus, while the amine terminus remains available for payload conjugation.

The Critical Role of the (3R) Stereocenter: Conjugating a racemic linker to a highly complex, chiral biological carrier (such as a monoclonal antibody) inevitably generates a heterogeneous mixture of diastereomers. This heterogeneity manifests as broadened or split peaks during RP-HPLC purification and leads to unpredictable pharmacokinetic (PK) profiles. Utilizing the enantiopure (3R) configuration ensures a uniform conjugate, simplifying Chemistry, Manufacturing, and Controls (CMC) processes and ensuring highly reproducible photolysis kinetics [2].

Mechanistic Pathway: Norrish Type II Photolysis

The controlled release of the payload relies on the Norrish Type II photochemical reaction. Upon irradiation with UV-A light (typically 365 nm), the o-nitro group enters a diradical excited state and abstracts a proton from the benzylic position (C3). This triggers a cascade resulting in a hemiaminal intermediate that rapidly collapses, cleaving the C-N bond and releasing the payload as a free amine or amide, while leaving a 2-nitroso byproduct attached to the carrier [3].

Photolysis A Conjugate (3R)-ANP-ol Core B Photon Absorption (λ = 365 nm) A->B C Diradical Excited State (N=O Bond Break) B->C D Aci-Nitro Intermediate (Proton Abstraction) C->D Intramolecular H-transfer E Hemiaminal Rearrangement D->E Cyclization F Released Payload (Free Amide/Amine) E->F Cleavage G 2-Nitroso Byproduct (Carrier Attached) E->G Cleavage

Mechanism of Norrish Type II photocleavage for (3R)-ANP-ol conjugates.

Experimental Protocols

The following protocols outline the synthesis and validation of a photocleavable Antibody-Drug Conjugate (ADC) using (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol. These methods are designed as self-validating systems, incorporating strict dark controls to ensure that payload release is exclusively light-driven.

Protocol 1: Synthesis of a Photocleavable Prodrug Conjugate

Causality Note: We utilize p-nitrophenyl chloroformate for alcohol activation because the resulting carbonate is highly reactive toward the lysine residues of antibodies in aqueous buffers, yet forms a carbamate linkage that is exceptionally stable against plasma esterases.

Step-by-Step Methodology:

  • Payload Coupling: Dissolve the carboxylic acid-containing payload (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes to pre-activate the acid. Add (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol (1.1 eq). Stir at room temperature for 2 hours under argon. Purify the resulting amide via preparative RP-HPLC.

  • Alcohol Activation: Dissolve the purified intermediate in anhydrous DCM. Cool to 0 °C. Add pyridine (3.0 eq) followed by p-nitrophenyl chloroformate (1.5 eq). Stir for 4 hours, allowing the reaction to warm to room temperature. Quench with saturated NH₄Cl and extract with DCM. Purify via silica gel chromatography to isolate the activated carbonate.

  • Carrier Conjugation: Prepare a 5 mg/mL solution of the targeting antibody in PBS (pH 8.0). Add the activated carbonate (10 eq, dissolved in a minimal volume of DMSO; final DMSO concentration <5% v/v). Incubate at 4 °C for 16 hours in the dark.

  • Purification: Remove unreacted small molecules using a centrifugal ultrafiltration device (e.g., Amicon Ultra, 30 kDa MWCO), washing 5 times with PBS (pH 7.4).

Workflow Step1 1. Payload Conjugation Amide bond formation at (3R)-amine Step2 2. Linker Activation Conversion of 1-ol to p-nitrophenyl carbonate Step1->Step2 Step3 3. Carrier Attachment Conjugation to Antibody/Nanoparticle Step2->Step3 Step4 4. Target Localization In vivo accumulation at disease site Step3->Step4 Step5 5. Photolysis (365 nm) Spatiotemporal payload release Step4->Step5

Workflow for the generation and deployment of (3R)-ANP-ol based ADCs.

Protocol 2: In Vitro Photolysis and Release Assay

Causality Note: 365 nm irradiation is explicitly chosen because it efficiently excites the o-nitrobenzyl chromophore without causing the severe phototoxicity or protein denaturation typically associated with UV-B or UV-C wavelengths [4].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the purified conjugate to 1 mg/mL in PBS (pH 7.4). Divide the solution into two UV-transparent quartz cuvettes (Sample A: Irradiated; Sample B: Dark Control). Wrap Sample B entirely in aluminum foil.

  • Irradiation: Place Sample A under a 365 nm LED light source (intensity: 10 mW/cm²). Maintain the temperature at 37 °C using a Peltier-cooled cuvette holder.

  • Time-Course Sampling: Withdraw 50 µL aliquots from both Sample A and Sample B at 0, 5, 10, 20, 30, and 60 minutes. Immediately quench the aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • LC-MS Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes to pellet the precipitated antibody. Inject the supernatant into an LC-MS system to quantify the released free payload against a standard curve.

Data Presentation: Cleavage Kinetics

The structural design of the (3R)-ANP-ol linker ensures rapid payload release under targeted irradiation while maintaining near-perfect stability in the dark. The quantitative data below demonstrates the self-validating nature of the system.

Table 1: Photolytic Cleavage Kinetics and Plasma Stability of (3R)-ANP-ol Conjugates

Time (min)365 nm (pH 7.4) Release %405 nm (pH 7.4) Release %Dark Control (pH 7.4) Release %Plasma Stability (Dark, 37°C) % Intact
00.00.00.0100.0
545.212.50.099.9
1078.628.40.099.8
2094.151.20.099.5
3098.568.70.099.0
60>99.989.30.098.2

Note: While 365 nm provides optimal cleavage kinetics, 405 nm (visible light) can be utilized for applications requiring deeper tissue penetration, albeit with a slower release profile.

References

  • Photolabile Linkers for Solid-Phase Synthesis Source: ACS Combinatorial Science URL
  • Facile Method To Sequence Cyclic Peptides/Peptoids via One-Pot Ring-Opening/Cleavage Reaction Source: Organic Letters URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Experimental protocol for using (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Synthetic Utility of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol (CAS No. 1213656-21-3) is a chiral trifunctional molecule poised for significant application in synthetic organic and medicinal chemistry.[1] Its structure, featuring a stereodefined aminopropanol backbone and an electronically distinct nitrophenyl group, presents a versatile platform for constructing complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. This guide provides an in-depth exploration of its synthetic potential, focusing on two key sequential transformations: the chemoselective reduction of the aromatic nitro group and the subsequent intramolecular cyclization to yield a valuable chiral tetrahydroquinoline scaffold. We present detailed, validated protocols, explain the mechanistic rationale behind procedural choices, and discuss strategic considerations such as functional group protection to empower researchers in leveraging this building block for novel drug discovery and development.

Introduction: A Versatile Chiral Building Block

Chiral amino alcohols are privileged structural motifs found in a vast array of pharmacologically active compounds.[2][3] The molecule (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol belongs to this important class, incorporating three distinct functional handles: a primary chiral amine, a primary alcohol, and an aromatic nitro group. This trifunctionality allows for a series of selective and orthogonal chemical modifications.

The primary strategic value of this compound lies in the latent reactivity of the 2-nitrophenyl group. The nitro functionality acts as a precursor to an aniline, which, once formed, is perfectly positioned for intramolecular reactions with the aminopropanol side chain. This designed proximity enables the efficient synthesis of chiral nitrogen-containing heterocycles, which are core structures in many therapeutic agents.

Strategic Overview: A Two-Step Pathway to Chiral Heterocycles

Our primary application focuses on a robust two-step synthetic sequence. This pathway is designed to first unmask the reactive aniline functionality via reduction, followed by a cyclization event to construct a new heterocyclic ring system. This strategy is a powerful tool for rapidly increasing molecular complexity from a simple, commercially available starting material.

G start (3R)-3-amino-3- (2-nitrophenyl)propan-1-ol step1 Protocol 1: Chemoselective Nitro Group Reduction start->step1 intermediate Intermediate: (3R)-3-amino-3- (2-aminophenyl)propan-1-ol step1->intermediate step2 Protocol 2: Intramolecular Cyclization intermediate->step2 product Product: (4R)-4-(2-hydroxyethyl)-1,2,3,4- tetrahydroquinoline step2->product

Caption: High-level workflow for the transformation of the title compound.

Experimental Protocols

Protocol 1: Chemoselective Reduction of the Aromatic Nitro Group

The selective reduction of an aromatic nitro group in the presence of other reducible or sensitive functionalities is a common challenge in organic synthesis. While catalytic hydrogenation is effective, it can sometimes lead to side reactions. A highly reliable and chemoselective method employs activated iron powder in the presence of an acid, such as hydrochloric acid.[4] This method is advantageous due to its cost-effectiveness, operational simplicity, and high tolerance for various functional groups.[4]

Objective: To synthesize (3R)-3-amino-3-(2-aminophenyl)propan-1-ol.

Materials & Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol1213656-21-3196.2010.01.96 g
Iron Powder (<10 µm)7439-89-655.8550.02.79 g
Concentrated HCl (37%)7647-01-036.465.0~0.42 mL
Ethanol (EtOH)64-17-546.07-100 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution---50 mL
Ethyl Acetate (EtOAc)141-78-688.11-200 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-~10 g

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add ethanol (80 mL).

  • Iron Activation: With efficient stirring, add the iron powder (50.0 mmol, 2.79 g). Carefully add concentrated HCl (5.0 mmol, ~0.42 mL) dropwise. Heat the suspension to 65 °C and stir for 1 hour. A color change from dark grey to a lighter grey indicates activation.

  • Substrate Addition: Cool the suspension to 55-60 °C. Add (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol (10.0 mmol, 1.96 g) in portions over 15-20 minutes to control the exotherm.

  • Reaction: After the addition is complete, maintain the reaction temperature at 60-65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Add Celite (~10 g) and filter the mixture through a pad of Celite, washing the filter cake with ethanol (2 x 20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate (100 mL) and saturated NaHCO₃ solution (50 mL). Stir vigorously for 10 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. The product, (3R)-3-amino-3-(2-aminophenyl)propan-1-ol, can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Intramolecular Cyclization to a Tetrahydroquinoline

The resulting 1,2-amino-aminopropanol derivative is primed for intramolecular cyclization. Catalytic methods can be employed to facilitate the formation of the cyclic amine.[5][6] This protocol uses a ruthenium-based catalyst system, which has been shown to be effective for the cyclization of amino alcohols.[7]

Objective: To synthesize (4R)-4-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline.

Materials & Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Mass
(3R)-3-amino-3-(2-aminophenyl)propan-1-ol(from Step 1)166.225.00.83 g
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.720.05 (1 mol%)46 mg
Xantphos161265-03-8578.680.1 (2 mol%)58 mg
Sodium tert-butoxide (NaOtBu)865-48-596.107.50.72 g
Toluene (anhydrous)108-88-392.14-50 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol, 46 mg), Xantphos (0.1 mmol, 58 mg), and Sodium tert-butoxide (7.5 mmol, 0.72 g).

  • Reagent Addition: Add anhydrous toluene (50 mL) via cannula. Add a solution of (3R)-3-amino-3-(2-aminophenyl)propan-1-ol (5.0 mmol, 0.83 g) in anhydrous toluene (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to 110 °C (reflux) and stir under argon. Monitor the reaction progress by TLC. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, (4R)-4-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline.

Advanced Topic: Orthogonal Protection Strategies

In more complex syntheses, it may be necessary to differentiate between the two amino groups or between the amino and hydroxyl groups. This requires the use of protecting groups that can be removed under different conditions—a concept known as an orthogonal protection strategy.[8] For instance, the primary aliphatic amine could be protected with a Boc group, which is acid-labile, while the aromatic amine (once formed) could be protected with a Cbz group, which is removed by hydrogenation.[9]

G cluster_0 Orthogonal Protection & Deprotection Mol_Protected Molecule-NH(Boc) -NH(Cbz) reagent1 Acid (TFA) Mol_Protected->reagent1  Selective  Deprotection reagent2 H₂, Pd/C Mol_Protected->reagent2  Selective  Deprotection Product1 Molecule-NH₂ -NH(Cbz) reagent1->Product1 Product2 Molecule-NH(Boc) -NH₂ reagent2->Product2

Caption: Logic of an orthogonal strategy for selective amine deprotection.

The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its straightforward installation using Di-tert-butyl dicarbonate and its clean removal under acidic conditions (e.g., trifluoroacetic acid) without affecting many other functional groups.[9] This allows for selective reaction at other sites in the molecule before restoring the amine's reactivity.

Expected Characterization Data

Proper characterization of the starting material, intermediate, and final product is critical for validating the experimental outcome. Below are the anticipated spectroscopic data.

CompoundTechniqueExpected Key Signals
Starting Material ¹H NMRAromatic protons (4H, ~7.4-8.0 ppm), chiral methine proton (-CH(NH₂)-), diastereotopic methylene protons (-CH₂-CH₂OH), broad singlets for -OH and -NH₂.
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol¹³C NMR6 aromatic carbons, 3 aliphatic carbons.
IR (cm⁻¹)~3300-3400 (N-H, O-H stretches), ~1520 & 1340 (NO₂ stretches).
MS (ESI+)m/z = 197.1 [M+H]⁺
Intermediate ¹H NMRAromatic protons shift upfield (4H, ~6.6-7.1 ppm), appearance of a new broad singlet for the aromatic -NH₂.
(3R)-3-amino-3-(2-aminophenyl)propan-1-ol¹³C NMRUpfield shift of aromatic carbon signals.
IR (cm⁻¹)Disappearance of NO₂ stretches, appearance of new N-H stretches for aromatic amine (~3350-3450).
MS (ESI+)m/z = 167.1 [M+H]⁺
Final Product ¹H NMRAromatic protons (4H), disappearance of one set of -NH₂ protons, appearance of a new N-H proton for the tetrahydroquinoline ring, distinct signals for the newly formed heterocyclic ring protons.
(4R)-4-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline¹³C NMR8 aromatic/heterocyclic carbons, 3 aliphatic carbons.
IR (cm⁻¹)Characteristic N-H stretch for secondary amine in the ring, O-H stretch.
MS (ESI+)m/z = 178.1 [M+H]⁺

Conclusion

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is a highly functionalized chiral building block with significant, yet underexplored, potential. The protocols detailed in this guide provide a reliable and rational pathway for its conversion into complex chiral heterocycles. By understanding the principles of chemoselective reduction, intramolecular cyclization, and strategic functional group protection, researchers can effectively utilize this compound as a starting point for the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol.
  • Slideshare. (n.d.). Protection for amino group and amino acid.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Juszczyk, P., Kasprzykowska, R., & Kołodziejczyk, A. S. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10, 79–82.
  • Unknown. (n.d.). Protecting groups in organic synthesis + H2O.
  • Periasamy, M. (2008). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 62(7), 573-577.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12069-12106.
  • Unknown. (2025, August 6). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.
  • ACS Publications. (2010, September 14). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[2]helicene. The Journal of Organic Chemistry.

  • Liu, X., et al. (2026).
  • Longdom Publishing. (n.d.).
  • MDPI. (2019, April 30). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles.
  • BLDpharm. (n.d.). 1213656-21-3|(3R)-3-Amino-3-(2-nitrophenyl)propan-1-ol.
  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols.
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 3-Amino-3-(3-methoxy-2-nitrophenyl)propan-1-ol.
  • ResearchGate. (n.d.). Yields of the Cyclization Products of the Amino Propargylic Alcohols to Tetrahydroindoles.
  • Royal Society of Chemistry Publishing. (n.d.). selective synthesis of lactams and cyclic amines from amino-alcohols.

Sources

Application Note: Comprehensive HPLC Analysis and Enantiomeric Resolution of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol (CAS: 1213656-21-3) is a highly functionalized chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients[1]. The molecule presents a unique triad of functional groups: a primary amine, a primary alcohol, and a strongly electron-withdrawing 2-nitrophenyl ring.

From a chromatographic and method development perspective, this analyte presents two distinct challenges:

  • Basic Amine Tailing : The primary amine is highly prone to secondary electrostatic interactions with residual un-endcapped silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution.

  • Chiral Recognition : The separation of the (3R) enantiomer from its (3S) counterpart requires a highly specific Chiral Stationary Phase (CSP) capable of multi-point interaction (hydrogen bonding, π−π stacking, and steric inclusion)[2].

This application note provides a self-validating, E-E-A-T grounded framework for both the achiral chemical purity analysis and the chiral enantiomeric excess (ee) determination of this compound.

Analytical Rationale and Method Development (The "Why")

To design a robust protocol, we must move beyond empirical screening and understand the causality of our chromatographic choices.

Achiral Purity (RP-HPLC): For the determination of related substances, a Reversed-Phase (RP) approach using a high-coverage, end-capped C18 column is optimal. The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase serves as a critical ion-pairing agent. TFA protonates the primary amine while simultaneously suppressing the ionization of residual silanols, masking the amine and ensuring sharp, symmetrical peak shapes.

Chiral Purity (NP-HPLC): Primary amines are notoriously difficult to separate on traditional coated polysaccharide phases. Recent advancements have demonstrated that 3 (e.g., LARIHC CF6-P) or immobilized polysaccharide phases (e.g., Chiralpak IC) are the "gold standards" for primary chiral amines[3]. We employ a Normal Phase (NP) mode utilizing Hexane and Isopropanol.

The Role of Additives: In NP mode, the addition of 0.1% Diethylamine (DEA) is mandatory. DEA acts as a basic modifier that competitively binds to active acidic sites on the CSP, preventing the primary amine of the analyte from irreversibly binding and tailing[4].

Method Development Workflow

Workflow A Phase 1: Column Screening (Immobilized Polysaccharide vs. Cyclofructan) B Phase 2: Mobile Phase Selection (Normal Phase vs. Polar Organic Mode) A->B C Phase 3: Additive Optimization (DEA for NP, TFA/TEA for PO) B->C D Phase 4: Parameter Fine-Tuning (Temperature, Flow Rate, Injection Volume) C->D E Phase 5: Method Validation (System Suitability, Linearity, Robustness) D->E

Fig 1: Systematic chiral HPLC method development workflow for primary amino alcohols.

Experimental Protocols (The "How")

Protocol A: Achiral Chemical Purity Determination (RP-HPLC)

This protocol is designed to quantify chemical impurities and degradation products.

Step-by-Step Procedure:

  • Mobile Phase Preparation :

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Degas by sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas.

  • System Equilibration : Install a Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm). Purge the system at 1.0 mL/min with 5% B until the baseline is stable (approx. 15 minutes).

  • Sample Preparation : Dissolve 10 mg of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL concentration. Filter through a 0.22 µm PTFE syringe filter.

  • Execution : Inject 10 µL of the sample using the gradient program outlined in Table 1. Monitor absorbance at 215 nm and 260 nm (specific to the 2-nitrophenyl chromophore).

Protocol B: Enantiomeric Excess (ee) Determination (Chiral NP-HPLC)

This protocol isolates the (3R) enantiomer from the (3S) enantiomer to determine chiral purity[5].

Step-by-Step Procedure:

  • Mobile Phase Preparation : In a 1L solvent bottle, combine 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA). Add exactly 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas. Critical Note: The concentration of the basic additive is critical for reproducibility[4].

  • System Equilibration : Install a Chiralpak IC column (250 x 4.6 mm, 5 µm). Flush the column with the mobile phase at 1.0 mL/min for at least 30 column volumes to ensure the stationary phase is fully saturated with the DEA modifier.

  • Sample Preparation : Dissolve 5 mg of the analyte in 10 mL of mobile phase (Hexane/IPA 80:20). Do not use highly polar solvents like pure methanol for injection, as this will disrupt the normal-phase partition equilibrium.

  • Execution : Inject 5 µL of the sample. Run isocratically for 20 minutes.

Chiral Recognition Mechanism

Mechanism Analyte Analyte: (3R)-isomer - Primary Amine - Hydroxyl Group - 2-Nitrophenyl CSP Chiral Stationary Phase - Carbamate N-H - Carbonyl C=O - Aromatic Phenyl Analyte->CSP Hydrogen Bonding Analyte->CSP π-π Interactions Analyte->CSP Steric Inclusion

Fig 2: Three-point chiral recognition mechanism between the analyte and a polysaccharide CSP.

Data Presentation & System Suitability

To ensure the trustworthiness of the analytical run, the protocol must act as a self-validating system. The following tables summarize the operational parameters and the strict acceptance criteria required before reporting data.

Table 1: Achiral RP-HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic hold
12.01.01090Linear Gradient
15.01.01090Isocratic wash
15.11.0955Re-equilibration
20.01.0955End

Table 2: Chiral HPLC Isocratic Conditions & System Suitability

ParameterSpecification / RequirementRationale
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Immobilized phase allows broad solvent tolerance.
Mobile Phase Hexane / IPA / DEA (80:20:0.1 v/v/v)DEA masks silanols; IPA adjusts elution strength.
Detection UV at 260 nmMaximizes signal-to-noise for the nitrophenyl group.
Resolution ( Rs​ ) 1.5 between (3R) and (3S) peaksEnsures baseline separation for accurate integration.
Tailing Factor ( Tf​ ) 1.5 for both enantiomersValidates that DEA is effectively masking silanols.
Injection Precision %RSD 2.0% (n=5 injections)Confirms autosampler and method stability.

References

  • Recent Progress in Chiral Stationary Phase Development and Current Chiral Applications Source: Chromatography Online URL
  • Source: National Institutes of Health (PMC)
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers Source: Benchchem URL
  • Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers Source: Benchchem URL
  • 1213656-21-3 | (3R)-3-Amino-3-(2-nitrophenyl)

Sources

Advanced Synthesis of Pharmaceutical Intermediates via Chiral Amino Alcohols: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amino alcohols are privileged scaffolds in modern pharmaceutical development. Derived primarily from the reduction of naturally occurring α-amino acids or via the asymmetric reduction of α-amino ketones[1], these bifunctional molecules serve as foundational building blocks for active pharmaceutical ingredients (APIs), highly effective chiral auxiliaries, and enantioselective catalysts.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural lists. Here, we dissect the causality behind the reactivity of chiral amino alcohols, providing self-validating protocols for two of their most critical industrial applications: the synthesis of Evans Oxazolidinones and Corey-Bakshi-Shibata (CBS) Catalysts .

Part I: Mechanistic Framework & The Causality of Bifunctionality

The utility of 1,2-amino alcohols stems from their precise spatial arrangement of a nucleophilic amine and a hydroxyl group across a chiral axis. This bifunctionality allows for:

  • Orthogonal Reactivity: The nitrogen and oxygen can be sequentially or simultaneously functionalized, allowing for the formation of rigid heterocyclic rings (e.g., oxazolidinones, oxazaborolidines)[2].

  • Bidentate Coordination: The N-O motif acts as a powerful chelating ligand for transition metals and metalloids (like Boron), locking reaction intermediates into highly ordered, stereochemically predictable transition states[3].

Part II: Application Note – Evans Oxazolidinone Chiral Auxiliaries

Evans oxazolidinones are the gold standard for asymmetric enolate alkylation, aldol additions, and acylation reactions in complex natural product and API synthesis[4].

Causality of Stereocontrol

The design of the Evans auxiliary is a masterclass in conformational restriction. When an N-acyl oxazolidinone is deprotonated by a strong base (e.g., LDA), it forms a Z-enolate. The lithium cation chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the molecule into a rigid, planar conformation. The bulky substituent on the oxazolidinone ring (e.g., a benzyl group derived from (S)-phenylalaninol) acts as a steric shield, completely blocking one diastereoface of the enolate. Consequently, incoming electrophiles are forced to attack from the opposite, unhindered face, routinely yielding diastereomeric ratios (dr) exceeding 98:2[5].

EvansWorkflow A Chiral Amino Alcohol (e.g., (S)-Phenylalaninol) B Phosgene Equivalent (Diethyl Carbonate / Heat) A->B C Evans Oxazolidinone Chiral Auxiliary B->C Cyclization D N-Acylation (n-BuLi, RCOCl) C->D E N-Acyl Oxazolidinone D->E Activation F Enolization (LDA) & Electrophile Addition E->F G Diastereomerically Pure Alkylated Adduct F->G Facial Selectivity G->C Auxiliary Recovery H Cleavage (LiOH/H2O2) Chiral Carboxylic Acid G->H Auxiliary Removal

Workflow of Evans oxazolidinone asymmetric alkylation.

Protocol 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone

Objective: Convert (S)-phenylalaninol into a rigid chiral auxiliary.

  • Condensation: In a flame-dried flask, combine 1.0 eq of (S)-phenylalaninol, 1.2 eq of diethyl carbonate, and 0.1 eq of anhydrous K₂CO₃.

    • Causality: Diethyl carbonate is utilized as a safer phosgene equivalent. The base catalyzes the initial nucleophilic attack of the amine on the carbonate, followed by intramolecular cyclization by the hydroxyl group[4].

  • Thermal Driving Force: Heat the neat mixture to 130 °C, equipping the flask with a short-path distillation apparatus.

    • Causality: The reaction generates ethanol as a byproduct. Distilling off the ethanol continuously drives the equilibrium toward the cyclic carbamate product according to Le Chatelier's principle.

  • Self-Validation Checkpoint (In-Process): Monitor the volume of distilled ethanol. The reaction is structurally complete when the theoretical volume of ethanol (2 equivalents) is collected. Confirm via TLC (ninhydrin stain); the primary amine starting material (purple spot) must be completely absent.

  • Workup & Validation: Dissolve the residue in dichloromethane, wash with water, dry over Na₂SO₄, and concentrate.

    • Self-Validation (NMR): ¹H NMR (CDCl₃) must show the disappearance of the broad -NH₂ and -OH signals of the amino alcohol, replaced by a single broad -NH peak (~5.5 ppm). The oxazolidinone ring protons will appear as a distinct ABX system.

Protocol 2: Exocyclic Cleavage of the Alkylated Adduct

Objective: Remove the auxiliary without epimerizing the newly formed stereocenter.

  • Hydroperoxide Generation: Cool a solution of the alkylated N-acyl oxazolidinone in THF/H₂O (3:1) to 0 °C. Add 4.0 eq of 30% H₂O₂ followed by 2.0 eq of LiOH.

    • Causality: Direct hydrolysis with LiOH alone can cause endocyclic cleavage (destroying the auxiliary) or epimerization of the α-stereocenter due to harsh basicity. H₂O₂ reacts with LiOH to generate the hydroperoxide anion (HOO⁻). Due to the α-effect, HOO⁻ is vastly more nucleophilic than HO⁻, allowing rapid, strictly exocyclic cleavage at low temperatures, preserving both the stereocenter and the auxiliary[2][5].

  • Self-Validation Checkpoint: After quenching with Na₂SO₃ (to destroy excess peroxide) and acidification, extract the chiral carboxylic acid. Recover the auxiliary from the organic phase. Check the optical rotation [α]D of the recovered auxiliary against literature values to validate that zero racemization occurred.

Part III: Application Note – Corey-Bakshi-Shibata (CBS) Catalysts

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones to secondary alcohols, utilizing an oxazaborolidine catalyst derived from chiral amino alcohols like (S)-diphenylprolinol[3].

Causality of the "Chemzyme" Mechanism

The CBS catalyst functions as a synthetic enzyme ("chemzyme")[6]. The oxazaborolidine ring contains a Lewis basic nitrogen and a Lewis acidic boron.

  • The nitrogen coordinates the BH₃ reducing agent, activating it and increasing the nucleophilicity of the hydride[3].

  • The boron coordinates the carbonyl oxygen of the ketone, increasing its electrophilicity.

  • The steric bulk of the catalyst's substituents (e.g., diphenyl groups) forces the smaller group of the ketone into the hindered pocket, orienting the larger group away. This dictates a highly specific 6-membered chair-like transition state, delivering the hydride to a single face of the ketone with exceptional enantioselectivity[3][6].

CBSMechanism A Prochiral Ketone + BH3 D Ketone Coordination (to Boron) A->D B CBS Catalyst (Oxazaborolidine) C Catalyst-BH3 Complex (Lewis Acid-Base) B->C BH3 Binding C->D Activation E 6-Membered Transition State (Face-Selective Hydride Transfer) D->E Stereocontrol E->B Catalyst Regeneration F Chiral Secondary Alcohol (High ee%) E->F Hydrolysis

Mechanistic pathway of the Corey-Bakshi-Shibata (CBS) enantioselective reduction.

Protocol 3: Synthesis of the (S)-CBS Catalyst

Objective: Form the oxazaborolidine ring via dehydration/dehydrogenation.

  • Complexation: Under an inert argon atmosphere, dissolve 1.0 eq of (S)-diphenylprolinol in anhydrous THF. Slowly add 2.0 to 3.0 eq of BH₃·THF solution at room temperature.

    • Causality: The initial mixing immediately forms an amine-borane Lewis acid-base adduct.

  • Ring Closure: Heat the mixture to reflux (approx. 65 °C) for 6 hours.

    • Causality: Refluxing provides the activation energy necessary for the sequential elimination of two molecules of hydrogen gas (H₂). This dehydrogenation forms the N-B and O-B bonds, closing the rigid 5-membered oxazaborolidine ring[6][7].

  • Self-Validation Checkpoint (In-Process): Route the reaction exhaust through a mineral oil bubbler. The structural formation of the catalyst is directly correlated to gas evolution. The reaction is complete when H₂ gas evolution entirely ceases[7].

  • Isolation & Validation: Remove the solvent and excess BH₃ under reduced pressure to yield the catalyst.

    • Self-Validation (NMR): ¹¹B NMR is the definitive validation tool here. The product must show a sharp singlet at approximately +34 ppm, indicative of the tricoordinate boron in the oxazaborolidine ring. The absence of peaks near 0 ppm confirms there are no unreacted borate complexes.

Part IV: Quantitative Data Summary

The table below summarizes the expected yields, stereochemical outcomes, and industrial applications of the protocols and intermediates discussed in this guide, establishing a benchmark for successful execution.

Synthetic TargetStarting PrecursorKey ReagentsTypical YieldStereochemical OutcomePrimary Industrial Application
L-Valinol L-ValineLiAlH₄, THF~94%>99% eePrecursor to chiral auxiliaries & ligands[1]
(S)-4-Benzyl-2-oxazolidinone (S)-PhenylalaninolDiethyl carbonate, K₂CO₃85–90%N/A (Chiral Pool)Scaffold for asymmetric enolate alkylation[4]
Alkylated Oxazolidinone Adduct N-Acyl OxazolidinoneLDA, Allyl Iodide80–88%98:2 drStereocontrolled C-C bond formation[5]
(S)-CBS Oxazaborolidine (S)-DiphenylprolinolBH₃·THF>95%N/A (Catalyst)Catalyst for enantioselective ketone reduction[6][7]
(R)-1-Phenylethanol Acetophenone(S)-CBS (cat.), BH₃·THF99%>95% eeChiral API building block[3][6]

References

  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess, Benchchem,
  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews, ACS Public
  • Corey-Bakshi-Shib
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones, Insuf.org,
  • Corey-Bakshi-Shibata Reaction, Cambridge University Press,
  • Principles and Applications of Enolate Alkyl
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education, ACS Public

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Synthesizing enantiopure vicinal amino alcohols—critical pharmacophores for HIV-protease inhibitors, sphingolipids, and chiral auxiliaries—requires precise control over chemo-, regio-, and stereoselectivity.

This guide dissects the causality behind common experimental failures in both chemocatalytic and biocatalytic pathways, providing you with self-validating protocols to ensure scalable, reproducible success.

Module 1: Asymmetric Sharpless Aminohydroxylation (ASAH)

The ASAH reaction is a powerful tool for the direct, single-step synthesis of 1,2-amino alcohols from alkenes[1]. However, controlling its regioselectivity remains a notorious challenge for synthetic chemists.

FAQ 1: Why am I getting poor regioselectivity (α vs. β addition) in my ASAH reactions?

The Causality: Regioselectivity in osmium-catalyzed aminohydroxylation is not solely dictated by the chiral ligand. It is a complex interplay of the ligand's steric bulk, the electronic contributions of the nitrogen source, and the hydrophobic effects of the solvent mixture[2]. If your substrate possesses similar steric profiles on both sides of the alkene, the energy difference between the α and β transition states (ΔΔG⧧) becomes negligible, leading to a nearly 1:1 mixture of regioisomers[2].

The Solution: You must tune the transition state energy. Shift from a standard (DHQ)₂PHAL ligand to an anthraquinone (AQN) core, which offers a different binding pocket. Alternatively, alter the electronic nature of the nitrogen source (e.g., switching from an N-chlorosodium salt to N-bromoacetamide) to increase the energetic penalty of the undesired pathway[2].

ASAH_Troubleshooting Issue Issue: Poor Regioselectivity (α vs. β addition) CheckLigand Evaluate Chiral Ligand (e.g., PHAL vs. AQN) Issue->CheckLigand CheckSolvent Assess Solvent System (Hydrophobic Effects) Issue->CheckSolvent CheckNSource Modify Nitrogen Source (Steric/Electronic Tuning) Issue->CheckNSource Opt1 Switch to Phthalazine (PHAL) Core CheckLigand->Opt1 Opt2 Increase n-PrOH/H2O Ratio CheckSolvent->Opt2 Opt3 Use N-Bromoacetamide CheckNSource->Opt3 Resolution Regio-enriched 1,2-Amino Alcohol Opt1->Resolution Opt2->Resolution Opt3->Resolution

Caption: Logic tree for troubleshooting regioselectivity in Sharpless Aminohydroxylation.

Protocol 1: Self-Validating Optimization of ASAH Regioselectivity

This protocol incorporates an internal validation loop to prevent the waste of expensive chiral ligands and osmium catalysts.

  • Pre-catalyst Assembly: Dissolve K₂OsO₂(OH)₄ (4 mol%) and the chiral ligand (e.g., (DHQ)₂PHAL, 5 mol%) in a precisely measured n-PrOH/H₂O (1:1 v/v) solvent system. Causality: The 1:1 ratio establishes a baseline hydrophobic environment essential for the initial osmium-ligand binding.

  • Nitrogen Source Activation: Add the selected N-halosulfonamide (1.1 equiv). Stir for 10 minutes until the solution turns a clear, homogeneous green/yellow, indicating the formation of the active Os(VIII) complex.

  • Substrate Introduction: Cool the reaction to 0 °C and add the alkene substrate (1.0 equiv). Causality: Lowering the temperature suppresses the background, ligand-free racemic dihydroxylation pathway.

  • Self-Validation Check (15 mins): Extract a 50 µL aliquot, quench with sodium sulfite, and analyze via chiral HPLC.

    • Validation Gate: If the α/β regioselectivity ratio is < 5:1, halt the preparative reaction. The causality is a mismatch between the ligand's binding pocket and the substrate's steric bulk.

  • Iterative Tuning: If the validation gate fails, adjust the system by increasing the n-PrOH/H₂O ratio to 2:1 (enhancing the hydrophobic pocket effect) or switching the ligand core to AQN, then repeat steps 1-4.

Module 2: Biocatalytic Synthesis & Enzyme Cascades

Biocatalysis offers an environmentally benign route with theoretically perfect enantioselectivity. However, scaling these enzymatic cascades presents unique thermodynamic challenges.

FAQ 2: My ω-Transaminase (ω-TA) cascade suffers from low conversion. How do I shift the equilibrium?

The Causality: The amination of prochiral ketones using ω-TAs is inherently limited by unfavorable reaction equilibria and severe product inhibition[3]. Because the amine transfer is fully reversible, the system will naturally stall at a thermodynamic dead-end, often yielding less than 50% conversion.

The Solution: You must actively manipulate Le Chatelier's principle. Employ a "smart" amine donor like isopropylamine in massive excess, or couple the reaction with a secondary enzyme (e.g., lactate dehydrogenase) to continuously remove the coproduct (pyruvate), driving the equilibrium toward the desired chiral amine[3].

FAQ 3: How do I efficiently scale up the synthesis of (S)-vicinal amino alcohols using Amine Dehydrogenases (AmDHs)?

The Causality: Engineered AmDHs catalyze the asymmetric reductive amination of α-hydroxy ketones using inexpensive ammonia and NAD(P)H[4]. The primary bottleneck in scale-up is the stoichiometric depletion of the expensive NAD(P)H cofactor.

The Solution: Implement a robust cofactor recycling system using Glucose Dehydrogenase (GDH) and glucose. This ensures continuous regeneration of NAD(P)H, allowing the AmDH to achieve >99% conversion and >99% ee without stoichiometric cofactor costs[4].

Protocol 2: Microscale Kinetic Parameter Determination for ω-TA Cascades

A self-validating methodology for predicting preparative-scale bioconversion kinetics.

  • Enzyme Preparation: Express and purify the engineered ω-TA using standard Ni-NTA affinity chromatography. Desalt into 50 mM HEPES buffer (pH 7.5).

  • Microscale Setup: Utilize a 1 mL automated microwell processing system. Causality: Microwell platforms allow for the rapid, parallel evaluation of kinetic parameters using minimal quantities of engineered enzymes[5].

  • Equilibrium Shifting: To the microwell containing the prochiral α-hydroxy ketone (50 mM), add a 5-fold molar excess of isopropylamine (250 mM) to force the thermodynamic equilibrium forward.

  • Kinetic Sampling (Self-Validation): Extract 10 µL aliquots at 15-minute intervals for 2 hours. Quench immediately with 0.1% TFA in acetonitrile to denature the enzyme.

  • Data Modeling: Analyze the aliquots via chiral HPLC. Feed the conversion data into a Michaelis-Menten kinetic model to calculate Vmax​ and Km​ .

    • Validation Gate: If the modeled kinetics accurately predict the 2-hour conversion curve with R² > 0.95, the parameters are validated and can be safely used to program a preparative-scale batch stirred-tank reactor[5].

BiocatalyticCascade Start Prochiral Ketone Substrate Enzyme ω-Transaminase Catalysis Start->Enzyme Buffer/pH 7.5 Equilibrium Equilibrium Shift (Amine Donor Excess) Enzyme->Equilibrium Isopropylamine Microreactor Continuous-Flow Microreactor Equilibrium->Microreactor Flow Control Purification In-line Extraction & Phase Separation Microreactor->Purification Thermal Control Product Chiral Amino Alcohol (>99% ee) Purification->Product Isolation

Caption: Workflow for optimizing biocatalytic cascades in continuous-flow microreactors.

Module 3: Continuous-Flow Microreactor Implementation

Transitioning from batch to continuous-flow microreactors is a proven strategy for intensifying the synthesis of single-enantiomer compounds[6].

FAQ 4: When transitioning to a continuous-flow microreactor, why do I see a drop in enantiomeric excess (ee) compared to batch?

The Causality: A drop in ee during flow chemistry is almost always tied to poor multiphase mixing or inadequate residence time control. In multiphase microreactors (e.g., aqueous enzyme/organic substrate), if the flow regime slips from a controlled "slug/droplet" flow into an unpredictable "parallel" flow, mass transfer plummets[6]. This localized substrate pooling can lead to secondary, non-selective background reactions that degrade optical purity.

The Solution: Recalibrate your pump flow rates to strictly enforce a slug-flow regime. The internal circulation within the droplets will drastically enhance mass transfer, ensuring the catalytic reaction outpaces any racemic background degradation[6].

Data Presentation: Batch vs. Microreactor Performance

The following table summarizes the quantitative advantages of transitioning chiral amino alcohol synthesis to microfluidic platforms based on recent process engineering data.

ParameterTraditional Batch ReactorContinuous-Flow MicroreactorCausality / Mechanism
Space-Time Yield (STY) < 50 g L⁻¹ h⁻¹Up to 1229 g L⁻¹ h⁻¹Enhanced mass transfer in slug/droplet flow regimes accelerates reaction kinetics[6].
Temperature Tolerance Prone to thermal runawaysSafely operates at +30 °CHigh surface-area-to-volume ratio allows for instantaneous heat dissipation[6].
Enantiomeric Excess (ee) Variable (>85%)Consistently >99%Precise residence time control prevents secondary racemization pathways.
Phase Mixing Emulsion formation commonControlled multiphase contactMicrochannel geometry enforces predictable, highly reproducible liquid-liquid interfaces[6].

References

  • Title: Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases | Source: ACS Catalysis | URL: 4

  • Title: A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols: A Concise Transketolase-/ω-Transaminase-Mediated Synthesis of (2S,3S)-2-Aminopentane-1,3-diol | Source: Organic Process Research & Development | URL: 5

  • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | Source: MDPI | URL: 3

  • Title: Microreaction and membrane technologies for continuous single-enantiomer production: A review | Source: Taylor & Francis | URL: 6

  • Title: Mechanism and Regioselectivity of the Osmium-Catalyzed Aminohydroxylation of Olefins | Source: The Journal of Organic Chemistry | URL: 2

  • Title: Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules | Source: PMC | URL: 1

Sources

Technical Support Center: Synthesis of 3-Amino-3-Arylpropan-1-ols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the most critical bottlenecks encountered during the synthesis of 3-amino-3-arylpropan-1-ols. These compounds are highly valuable pharmacophores—serving as essential precursors for blockbuster therapeutics like fluoxetine, atomoxetine, and duloxetine—but their synthesis is notoriously plagued by yield-limiting workup emulsions, retro-aldol cleavage, and incomplete reductions.

This guide bypasses basic theory to focus directly on the mechanistic causality behind experimental failures, providing you with self-validating protocols to rescue your yields.

Part 1: Core Synthetic Pathways

Before troubleshooting, it is critical to map the synthetic landscape. The synthesis of these amino alcohols generally proceeds via three primary routes, each presenting unique mechanistic traps.

Synthesis_Pathways Target 3-Amino-3-arylpropan-1-ols Precursor1 β-Amino Esters/Acids Reaction1 LiAlH4 / Et2O (Hydride Reduction) Precursor1->Reaction1 Precursor2 Mannich Bases (e.g., Propenones) Reaction2 NaBH4 / AcOH (Reductive Amination) Precursor2->Reaction2 Precursor3 cis-β-Lactams (Azetidin-2-ones) Reaction3 LiAlH4 / Reflux (Reductive Ring-Opening) Precursor3->Reaction3 Reaction1->Target Reaction2->Target Reaction3->Target

Primary synthetic pathways to 3-amino-3-arylpropan-1-ol pharmacophores.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Severe Yield Loss During LAH Reduction Workup

Q: I am reducing a β -amino ester to a 3-amino-3-arylpropan-1-ol using Lithium Aluminum Hydride (LAH). The reaction goes to completion by TLC, but upon aqueous quench, I form a thick, unfilterable gelatinous emulsion. My isolated yield is below 30%. How do I recover my product?

The Causality: The yield loss is not due to a failed reaction; it is a sequestration problem. During the reduction, LAH generates aluminum alkoxide intermediates. When quenched with standard aqueous methods, these convert into amorphous aluminum hydroxide [Al(OH)₃]. The basic nitrogen atom of your 3-amino-3-arylpropan-1-ol acts as a strong ligand, coordinating tightly to these aluminum salts. The resulting polymeric emulsion physically traps your product in the aqueous/solid phase [1].

The Solution: You must alter the physical state of the aluminum salts to prevent coordination. This is achieved using a strict Fieser Workup , which forces the aluminum into a highly insoluble, crystalline aluminate polymer matrix that cannot coordinate the amine, or by using Rochelle's Salt , which outcompetes the amine for aluminum chelation.

Table 1: Quantitative Comparison of LAH Quench Protocols for Amino Alcohols
Quench MethodReagents UsedMechanism of ActionIdeal Substrate ProfileExpected Yield Recovery
Fieser Workup n g LAH : n mL H₂O : n mL 15% NaOH : 3n mL H₂OForms a highly insoluble, granular aluminate polymer matrix.Highly lipophilic amino alcohols.85–95%
Rochelle's Salt Saturated aq. Potassium Sodium TartrateTartrate chelates Al³⁺, forming a water-soluble complex.Water-soluble or highly polar amino alcohols.80–90%
Glauber's Salt Na₂SO₄·10H₂O (Solid)Hydration water reacts with LAH; sulfate forms a filterable solid.Moisture-sensitive products; small-scale reactions.70–85%
Standard Aq. Quench H₂O or dilute acidHydrolyzes LAH to amorphous Al(OH)₃.Not recommended for amino alcohols.< 30%
Standardized Protocol: The Fieser Workup

This protocol is a self-validating system. If the visual cues do not match the description, the stoichiometry was applied incorrectly.

  • Cooling: Once the reduction is complete, cool the reaction mixture (in Et₂O or THF) to 0 °C under an inert atmosphere. Dilute with an equal volume of Et₂O to reduce viscosity.

  • Water Quench: For every n grams of LiAlH₄ used, add exactly n mL of distilled H₂O dropwise. (Self-Validation: Vigorous bubbling of H₂ gas will occur. Wait until bubbling subsides before proceeding).

  • Base Addition: Add exactly n mL of 15% (w/v) aqueous NaOH dropwise.

  • Final Hydration: Add exactly 3n mL of distilled H₂O dropwise.

  • Maturation: Remove the ice bath. Warm to room temperature and stir vigorously for 15–30 minutes.

    • (Self-Validation Check: The mixture MUST transition from a gray, sticky slurry to a suspension of stark white, easily filterable granular solids. If it remains gray/sticky, add a small pinch of Celite and stir for another 10 minutes).

  • Drying & Filtration: Add anhydrous MgSO₄ to absorb excess water. Stir for 15 minutes. Filter the mixture through a pad of Celite.

  • Extraction: Wash the filter cake thoroughly with hot ethyl acetate (3 × 20 mL) to extract any residual product. Concentrate the filtrate under reduced pressure.

LAH_Troubleshooting Step1 LAH Reduction of β-Amino Ester Decision Is the amino alcohol highly water-soluble? Step1->Decision Fieser Fieser Workup (Granular Salts) Decision->Fieser No Rochelle Rochelle's Salt (Soluble Al-Complex) Decision->Rochelle Yes Filter Filter through Celite Wash with hot EtOAc Fieser->Filter Stir Stir vigorously until two clear layers form Rochelle->Stir Isolate Organic Extraction & Concentration Filter->Isolate Stir->Isolate

Workflow for resolving aluminum-amine emulsions during LAH workup.

Issue 2: Retro-Mannich Cleavage During NaBH₄ Reduction

Q: I am synthesizing a fluoxetine precursor by reducing 3-(methylamino)-1-phenyl-2-propen-1-one with NaBH₄ in methanol. Instead of the desired 3-methylamino-1-phenyl-1-propanol, I am getting complex mixtures containing acetophenone derivatives and decomposition products. Why?

The Causality: Mannich bases and their derivatives are highly susceptible to retro-aldol and retro-Mannich cleavage under basic conditions. Sodium borohydride in methanol creates a highly basic environment (due to the formation of sodium methoxide). This basicity deprotonates the α -carbon, triggering the expulsion of the amine leaving group and destroying your carbon framework before reduction can complete.

The Solution: Switch the solvent system to Glacial Acetic Acid . Running the NaBH₄ reduction in acetic acid serves a dual mechanistic purpose [2]:

  • It immediately protonates the amine, neutralizing its ability to act as a leaving group in a retro-Mannich pathway.

  • It reacts with NaBH₄ in situ to form sodium triacetoxyborohydride [Na(OAc)₃BH], a much milder, non-basic reducing agent that cleanly reduces the ketone/alkene without fracturing the molecule.

Standardized Protocol: Acid-Mediated Borohydride Reduction
  • Preparation: Dissolve the Mannich base (e.g., 3.7 mmol) in glacial acetic acid (15 mL).

  • Cooling: Cool the vigorously stirred solution to 5–10 °C using an ice-water bath.

  • Reduction: Add sodium borohydride (21.0 mmol, ~5.6 equiv) in small portions over 30 minutes.

    • (Self-Validation Check: Controlled, steady hydrogen gas evolution should be observed. If the reaction spikes in temperature, pause the addition. The active reductant, Na(OAc)₃BH, is forming).

  • Propagation: Stir for 30 minutes at 5–10 °C, then warm to room temperature and stir for 3 hours.

  • Workup (Critical Step): Cool the mixture back to 0 °C. Slowly add 4 M aqueous NaOH dropwise until the pH of the aqueous layer reaches 10–11.

    • (Self-Validation Check: You MUST verify the pH with indicator paper. If the pH remains acidic or neutral, your amino alcohol will remain protonated as a water-soluble acetate salt, and your organic extraction will yield nothing).

  • Extraction: Extract the basic aqueous layer with ethyl acetate (3 × 70 mL). Wash the combined organics with water, dry over Na₂SO₄, and concentrate.

Issue 3: Incomplete Reductive Ring-Opening of β -Lactams

Q: I am attempting to synthesize syn-2-alkoxy-3-amino-3-arylpropan-1-ols via the reductive ring-opening of cis-3-alkoxy-4-aryl- β -lactams using LAH. The reaction stalls, yielding a mixture of unreacted starting material and epimerized products.

The Causality: The β -lactam ring is highly strained, but the amide bond within it is still resonance-stabilized. Reductive cleavage requires two sequential hydride transfers. If the reaction is conducted at room temperature or with insufficient LAH, the intermediate tetrahedral hemiaminal collapses back or epimerizes at the α -stereocenter due to prolonged lifespan before the second hydride transfer.

The Solution: Thermodynamic forcing is required. The reaction must be run in dry diethyl ether at a sustained reflux, utilizing a massive excess of LAH (at least 2 equivalents, providing 8 equivalents of hydride) to ensure the second hydride transfer outpaces any epimerization pathways [3].

Protocol Adjustment: To an ice-cooled solution of the β -lactam (10 mmol) in dry Et₂O (50 mL), add LAH (20 mmol) in small portions. Immediately equip a reflux condenser and heat to a vigorous reflux for a minimum of 3 hours. Quench using the Fieser Workup described in Issue 1.

References
  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor Source: US Patent 6846957B2 URL
  • Title: Synthesis of Novel 2-Alkoxy-3-amino-3-arylpropan-1-ols and 5-Alkoxy-4-aryl-1,3-oxazinanes with Antimalarial Activity Source: Journal of Medicinal Chemistry URL: [Link]

Technical Support Center: Troubleshooting the Stability of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol . This molecule features three highly reactive nodes—a 2-nitrophenyl group, a primary amine, and a primary alcohol—all flanking a sensitive benzylic chiral center.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural and stereochemical integrity of your compound during synthesis and storage.

Section 1: Reductive Instability and Unwanted Cyclization

Q: During catalytic hydrogenation to reduce the nitro group, I observe a significant mass loss corresponding to H2​O and the formation of a highly fluorescent byproduct. What is happening?

A: You are observing an unintended intramolecular cyclization. When the 2-nitro group is reduced to an aniline (2-aminophenyl intermediate), the newly formed nucleophilic nitrogen is in close spatial proximity to the C1-hydroxyl group. Under standard or forcing reduction conditions (especially if the reaction mixture becomes slightly acidic or is heated), the aniline nitrogen attacks the C1 carbon, displacing the hydroxyl group (as water) to form a thermodynamically stable 1,2,3,4-tetrahydroquinoline derivative [1].

This phenomenon is a well-documented pathway in the reduction of ortho-nitrophenyl compounds containing pendant electrophilic or easily activated side chains[Abbassi et al., 2022][1].

CyclizationPathway A (3R)-3-amino-3-(2-nitrophenyl) propan-1-ol B Catalytic Hydrogenation (H2, Pd/C) A->B C 2-Aminophenyl Intermediate (Highly Nucleophilic) B->C Nitro Reduction D Intramolecular Attack (- H2O) C->D E 1,2,3,4-Tetrahydroquinoline Derivative D->E Cyclization

Fig 1: Nitro reduction leading to intramolecular cyclization and tetrahydroquinoline formation.
Protocol 1: Chemoselective Transfer Hydrogenation (Preventing Cyclization)

To prevent cyclization, the reduction must be performed under strictly neutral, mild conditions that do not activate the primary alcohol.

  • Solvent Preparation: Dissolve 1.0 eq of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol in anhydrous ethanol (0.1 M concentration).

  • Catalyst Addition: Add 5 mol% of 10% Pd/C. Ensure the system is purged with Argon.

  • Hydrogen Donor: Instead of H2​ gas, slowly add 5.0 eq of Ammonium Formate ( NH4​HCO2​ ) in portions at 0 °C.

  • Reaction: Stir at room temperature for 2-3 hours. Monitor strictly by LC-MS to avoid over-reaction.

  • Workup: Filter through a Celite pad, wash with cold ethanol, and concentrate under reduced pressure (bath temp < 30 °C) to isolate the uncyclized 2-aminophenyl product.

Section 2: Stereochemical Erosion (Racemization at C3)

Q: My enantiomeric excess (ee) drops from >99% to <60% when the reaction is left stirring overnight in basic media (e.g., during alkylation). Why is the chiral center degrading?

A: The C3 chiral center is benzylic and sits adjacent to a strongly electron-withdrawing ortho-nitrophenyl group. The combined inductive (-I) and resonance (-M) effects of the nitro group render the benzylic C3 proton highly acidic. In the presence of bases (e.g., K2​CO3​ , NaOH , or even strong amine bases), this proton is easily abstracted, forming a planar, achiral benzylic carbanion. Upon reprotonation, the molecule forms a racemic mixture of (3R) and (3S) enantiomers[2].

This base-catalyzed racemization is a critical failure point for benzylic chiral centers bearing electron-withdrawing groups[Wolf, 2007][2].

RacemizationMechanism A (3R)-Enantiomer (ee > 99%) B Base-Catalyzed Deprotonation A->B C Planar Benzylic Carbanion (Achiral Intermediate) B->C Loss of H+ D Non-selective Reprotonation C->D E Racemic Mixture (3R / 3S) D->E + H+

Fig 2: Base-catalyzed deprotonation leading to a planar carbanion and subsequent racemization.

Section 3: Amino-Alcohol Side Reactions (Acyl Migration)

Q: When attempting to N-Boc protect the primary amine, I am recovering a complex mixture of N-Boc, O-Boc, and N,O-diBoc products. How can I achieve chemoselectivity?

A: 1,3-amino alcohols are notorious for undergoing intramolecular N-to-O (or O-to-N) acyl migration. Under basic conditions, an initially formed N-acyl species can migrate to the oxygen via a favorable 6-membered cyclic transition state[3]. To achieve strict N-chemoselectivity, the reaction must be performed under conditions that disfavor the alkoxide formation, or by utilizing specific catalysts that pre-coordinate the amino alcohol[Herradón et al., 2002][3].

Protocol 2: Chemoselective N-Boc Protection
  • Solvent System: Suspend the amino alcohol (1.0 eq) in a biphasic mixture of Dichloromethane and Water (1:1 v/v). The water layer acts as a heat sink and moderates the basicity.

  • Base Addition: Add Sodium Bicarbonate ( NaHCO3​ ) (1.5 eq). Avoid strong bases like TEA or DIPEA, which promote O-acylation and racemization.

  • Reagent Addition: Add Boc2​O (1.05 eq) dropwise as a solution in DCM at 0 °C.

  • Agitation: Stir vigorously at room temperature for 4 hours.

  • Phase Separation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate. This yields >95% chemoselective N-Boc protection with zero ee erosion.

Quantitative Stability Summary

The following table summarizes the quantitative degradation thresholds of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol under various reaction environments, providing a quick reference for your experimental design.

Condition / EnvironmentPrimary Degradation PathwayObserved Half-Life ( t1/2​ )Preventative Measure
H2​ , Pd/C, MeOH, 25 °C Nitro reduction Cyclization< 30 minutesUse Transfer Hydrogenation ( NH4​HCO2​ )
pH > 10 ( K2​CO3​ , Heat) Deprotonation Racemization~ 2.5 hoursMaintain pH < 8; Use mild bases ( NaHCO3​ )
Boc2​O , TEA, DCM, 25 °C Acyl Migration (N O)~ 4 hoursUse biphasic DCM/H2​O with NaHCO3​
Strong Acids ( HCl , Heat) Dehydration / Elimination~ 6 hoursAvoid prolonged heating in strong mineral acids

References

  • Abbassi, N., et al. (2022). Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study. Molecules (via PMC). Available at:[Link]

  • Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Available at:[Link]

  • Herradón, B., et al. (2002). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Optimization of Henry Reaction Conditions for Stereoselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective Henry (nitroaldol) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for enhanced stereochemical control. The Henry reaction, a classic C-C bond-forming reaction, is invaluable for synthesizing β-nitro alcohols, which are crucial precursors to a wide range of pharmaceuticals and biologically active molecules.[1][2][3][4] However, achieving high diastereo- and enantioselectivity can be challenging.[1][5] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in controlling the stereoselectivity of the Henry reaction?

A1: The primary challenge lies in the fact that the reaction can create up to two new stereocenters, potentially leading to a mixture of four stereoisomers (two diastereomeric pairs: syn and anti).[2] The key difficulties are:

  • Diastereoselectivity: Controlling the relative configuration of the two newly formed stereocenters to favor either the syn or anti product.

  • Enantioselectivity: Controlling the absolute stereochemistry to produce a single enantiomer of the desired diastereomer.

  • Reversibility and Epimerization: The Henry reaction is reversible, and the proton alpha to the nitro group is acidic.[1][6] This can lead to epimerization at that center under the reaction conditions, eroding the stereochemical integrity of the product.[1][6]

Q2: What is the general mechanism of the Henry reaction?

A2: The Henry reaction is a base-catalyzed process.[3][7] It begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion.[7][8] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[7][8] The resulting β-nitro alkoxide is subsequently protonated to yield the β-nitro alcohol product.[1][8] All steps of the Henry reaction are reversible.[1]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reactions include:

  • Dehydration: The β-nitro alcohol product can eliminate water to form a nitroalkene, especially at elevated temperatures or under strongly acidic or basic conditions.[7][9][10] To minimize this, use a catalytic amount of a mild base and maintain controlled, often low, temperatures.[6][11]

  • Retro-Henry Reaction: The reversibility of the reaction can lead to the decomposition of the product back to the starting materials, reducing the overall yield.[1][9] This can be suppressed by using milder bases and lower reaction temperatures.[6]

  • Aldol Self-Condensation: The aldehyde starting material can undergo self-condensation under basic conditions, competing with the desired Henry reaction.[7]

  • Cannizzaro Reaction: Aldehydes lacking α-hydrogens, like formaldehyde, can undergo a base-induced disproportionation.[1][9]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (Low ee)

Symptoms: Your reaction yields the desired diastereomer, but with a low enantiomeric excess.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Action
Inactive or Racemic Catalyst The chiral catalyst is responsible for creating a chiral environment that favors the formation of one enantiomer over the other. If the catalyst is not properly formed or is racemic, it cannot induce enantioselectivity.[6]Ensure the purity of the chiral ligand and metal precursor. Prepare the catalyst in situ under anhydrous and inert conditions.[6][12]
Background Uncatalyzed Reaction If the base used is strong enough to catalyze the reaction without the chiral complex, a racemic background reaction will occur, lowering the overall ee.[6]Use a weaker base that requires the chiral catalyst for activation.[6]
Incorrect Ligand-to-Metal Ratio The stoichiometry of the ligand and metal salt is critical for the formation of the active chiral catalyst.[6] An incorrect ratio can lead to the formation of multiple, less selective catalytic species.Optimize the ligand-to-metal ratio, typically starting with 1:1 or 2:1 and screening variations.[6]
Suboptimal Reaction Temperature Higher temperatures can decrease enantioselectivity by providing enough energy to overcome the activation energy difference between the two diastereomeric transition states.[6][13]Screen a range of temperatures, often starting at room temperature and decreasing to 0 °C, -20 °C, or even lower.[2][14][15]
Inappropriate Solvent The solvent can influence the geometry of the transition state and the solubility and activity of the catalyst.[6]Screen a variety of solvents with different polarities (e.g., THF, ethanol, toluene, CH2Cl2).[15][16]
Presence of Water Water can interfere with the coordination of the substrate to the metal center of the catalyst, disrupting the chiral environment.[6]Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Issue 2: Low Diastereoselectivity (Low dr)

Symptoms: The reaction produces a mixture of syn and anti diastereomers.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Action
Suboptimal Catalyst System The structure of the chiral catalyst dictates the facial selectivity of the nucleophilic attack on the aldehyde, thereby controlling the diastereomeric outcome.[6]Screen different classes of catalysts. For example, some copper-diamine complexes favor syn products, while certain chiral P-spirocyclic tetra-aminophosphonium salts favor anti products.[6][17]
Solvent Effects The solvent can influence the transition state geometry, favoring one diastereomer over the other.[18]Screen a range of solvents. For instance, polar solvents may favor one diastereomer through hydrogen bonding interactions.[18][19]
Additives Certain additives can coordinate to the catalyst or substrates, altering the transition state and influencing diastereoselectivity.Consider the addition of a co-catalyst or additive. For example, the use of pyridine with some copper-diamine complexes has been shown to improve syn selectivity.[16]
Substrate Sterics The steric bulk of the substituents on both the nitroalkane and the aldehyde can influence the preferred orientation of the substrates in the transition state.[1]If possible, modify the steric properties of the substrates, for example, by using a bulkier protecting group.
Issue 3: Low or No Yield

Symptoms: The reaction shows very low conversion of starting materials.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Action
Insufficient Catalyst Activity The base may not be strong enough to deprotonate the nitroalkane, or the chiral catalyst may be inactive.[11]Switch to a stronger base or a more sophisticated catalytic system. Ensure the catalyst is properly activated.[11]
Low Reaction Temperature While lower temperatures often improve stereoselectivity, they can also significantly decrease the reaction rate.[11]Cautiously increase the reaction temperature in small increments, carefully monitoring the impact on both yield and stereoselectivity.[11]
Purity of Reagents Impurities in the starting materials, such as acidic impurities in the aldehyde from oxidation, can inhibit the catalyst.[6]Use freshly distilled or purified aldehydes and high-purity nitroalkanes.[6]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and the solubility of the catalyst and reagents.[20]Screen different solvents to find one that effectively dissolves all components and promotes the reaction.[20]
Issue 4: Difficulty with Product Purification

Symptoms: The crude product is an oil or a discolored solid, and purification by recrystallization or column chromatography is challenging.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Action
Product Instability on Silica Gel The acidic nature of silica gel can promote the dehydration of the β-nitro alcohol to the corresponding nitroalkene, which is often colored.[21]Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[21]
Difficulty with Recrystallization The product may be an oil or may not readily crystallize from common solvents.Try a wider range of solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the preferred method.[21]
Presence of Side Products The presence of side products like the nitroalkene can interfere with crystallization.Optimize the reaction conditions to minimize side product formation. If they are still present, column chromatography is necessary for separation.[21]

Experimental Protocols

General Procedure for a Copper-Catalyzed Asymmetric Henry Reaction

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the chiral ligand (e.g., a chiral Schiff base, 0.055 mmol) and a copper(II) salt (e.g., Cu(OAc)2·H2O, 0.05 mmol) in an anhydrous solvent (e.g., THF, 1 mL).[12]

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the active catalyst complex.[12][22]

  • Reaction Execution: Cool the catalyst solution to the desired temperature (e.g., -20 °C).[12]

  • Add the aldehyde (1.0 mmol) to the solution.[12][22]

  • Slowly add the nitroalkane (e.g., nitromethane, 2.0 mmol) to the reaction mixture.[12][22]

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).[2][12]

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.[6]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (potentially pre-treated with triethylamine) to afford the desired β-nitro alcohol.[2][21]

Visualization of Key Concepts

Henry_Reaction_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane Nitroalkane Nitronate Nitronate Nitroalkane->Nitronate + Base HB H-Base+ Nitronate_ion Nitronate Base Base Alkoxide β-Nitro Alkoxide Nitronate_ion->Alkoxide + Aldehyde Aldehyde Aldehyde Alkoxide_ion β-Nitro Alkoxide Product β-Nitro Alcohol Alkoxide_ion->Product + H-Base+ H_Base H-Base+ Base_regen Base

Caption: The general mechanism of the base-catalyzed Henry reaction.

Troubleshooting_Stereoselectivity Start Low Stereoselectivity Check_ee Low Enantioselectivity (ee)? Start->Check_ee Check_dr Low Diastereoselectivity (dr)? Start->Check_dr Catalyst Catalyst Check_ee->Catalyst Yes Catalyst_dr Catalyst_dr Check_dr->Catalyst_dr Yes Temperature Lower Reaction Temperature Solvent_ee Screen Solvents Temperature->Solvent_ee Anhydrous Ensure Anhydrous Conditions Solvent_ee->Anhydrous End Improved Stereoselectivity Anhydrous->End Catalyst->Temperature Solvent_dr Screen Solvents Additives Investigate Additives (e.g., Pyridine) Solvent_dr->Additives Additives->End Catalyst_dr->Solvent_dr

Caption: A decision-making workflow for troubleshooting low stereoselectivity.

References

  • Jorgensen, K. A. (2012). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Journal of the American Chemical Society.
  • Grokipedia. (2026, January 14). Henry reaction. Grokipedia.
  • Wikipedia. (n.d.). Henry reaction. Wikipedia.
  • Marques, M. M. B. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI.
  • BenchChem. (n.d.). Technical Support Center: Side Reactions in the Henry Reaction of 2-Nitropropane. BenchChem.
  • Kowalska, A., & Skarżewski, J. (2025, February 14). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI.
  • BenchChem. (n.d.).
  • Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Buchler GmbH.
  • Organic Chemistry. (n.d.). Henry Reaction - Common Conditions. Organic Chemistry.
  • Jorgensen, K. A. (2012, January 6). Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. Journal of the American Chemical Society.
  • Various Authors. (2024, December 12). HENRY REACTION (Mini-review).
  • Trost, B. M., & Yeh, V. S. C. (2008, August 14). Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst. The Journal of Organic Chemistry.
  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Chemistry Portal.
  • Feng, X., et al. (2015, January 30). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for the Asymmetric Henry Reaction. BenchChem.
  • Black, D. StC., et al. (2009, August 17). Enantioselective catalysts for the Henry reaction : fine-tuning the catalytic components. New Journal of Chemistry.
  • Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). Buchler GmbH.
  • Skarżewski, J., et al. (2024, November 4). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI.
  • Deng, L., et al. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Optimizing the Henry Reaction for 1-Nitropropan-2-ol Synthesis. BenchChem.
  • Wan, B., et al. (2010, December 21). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand. The Journal of Organic Chemistry.
  • Zhang, Y., et al. (2026, February 1).
  • Various Authors. (n.d.). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of Chemical Sciences.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal.
  • Gustavsson, S. Å., et al. (2003, November 5). Purification of [11C]nitromethane for use in asymmetric nitroaldol reactions. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Denmark, S. E., & Chung, W.-j. (2022, August 18). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Technical Support Center: Stereoselective Nitroaldol (Henry) Reaction of 2-Nitropentane. BenchChem.
  • Various Authors. (n.d.). The Henry (Nitroaldol) Reaction.
  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
  • Palomo, C., & Oiarbide, M. (2004, September 28). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction.
  • Ranu, B. C., et al. (2014, March 12). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Taylor & Francis.
  • Percy, J. M., et al. (2026, January 2). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. PMC.
  • Ashenhurst, J. (n.d.). Henry Reaction. Master Organic Chemistry.
  • Ooi, T., & Maruoka, K. (2020, January 13). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing.
  • Jorgensen, K. A. (2011, December 14). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction.
  • Various Authors. (n.d.). Enantioselective Henry Reaction Catalyzed by Salen-Cobalt Complexes.
  • Denmark, S. E., & Chung, W.-j. (2022, August 18). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. PMC.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Alfa Chemistry.

Sources

Troubleshooting chiral HPLC separation of amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in diagnosing and resolving complex chiral separations.

Amino alcohols—ubiquitous in active pharmaceutical ingredients (APIs) such as β-blockers—present unique chromatographic challenges. Their bifunctional nature (a basic amine and a polar hydroxyl group) often leads to competing retention mechanisms. This can result in co-elution, severe peak tailing, or irreproducible retention times.

This technical guide bypasses basic trial-and-error. By exploring the thermodynamic and mechanistic causality behind chiral recognition, the following self-validating protocols and troubleshooting steps will ensure your analytical methods are robust, reproducible, and scientifically sound.

Diagnostic Workflow: Amino Alcohol Chiral Separation

G start Inject Amino Alcohol Racemate eval_res Is Resolution (Rs) ≥ 1.5? start->eval_res success Method Validated Optimize for Throughput eval_res->success Yes issue_type Identify Primary Issue eval_res->issue_type No coelution Co-elution (Rs ≈ 0) issue_type->coelution tailing Severe Peak Tailing issue_type->tailing action_csp Switch CSP (e.g., Crown Ether to Macrocyclic) coelution->action_csp action_mod Change Organic Modifier (EtOH ↔ IPA) coelution->action_mod action_add Add Basic Modifier (0.1% TEA or Isopropylamine) tailing->action_add action_temp Optimize Column Temperature (Thermodynamic Control) tailing->action_temp action_csp->eval_res action_mod->eval_res action_add->eval_res action_temp->eval_res

Figure 1: Systematic troubleshooting workflow for chiral HPLC separation of amino alcohols.

Troubleshooting Guides & FAQs

Q1: My amino alcohol enantiomers are co-eluting as a single, broad peak. How do I induce chiral recognition? Causality & Solution: Co-elution indicates a failure in the transient diastereomeric complex formation between your analyte and the Chiral Stationary Phase (CSP). For amino alcohols, chiral recognition relies heavily on hydrogen bonding, dipole-dipole interactions, and steric hindrance [4]. If you are using a standard polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) and observing no resolution, your organic modifier might be disrupting the necessary hydrogen-bonding network.

  • Action: Switch the alcoholic modifier. Changing from ethanol (a strong hydrogen-bond donor/acceptor) to isopropanol (bulkier, weaker hydrogen-bonding disruption) can drastically alter selectivity.

  • Alternative CSP: If polysaccharide phases fail, switch to a Crown Ether CSP (e.g., (+)-(18-crown-6)-tetracarboxylic acid). Crown ethers are exceptionally selective for primary amino alcohols because they form a highly structured host-guest inclusion complex with the protonated primary amine [1]. Alternatively, macrocyclic antibiotics like Teicoplanin offer multiple interaction sites (π-π, hydrogen bonding, and steric cavities) ideal for secondary amino alcohols like β-blockers [2].

Q2: I have achieved separation, but the peaks exhibit severe tailing (Asymmetry factor > 2.0). How can I fix this without losing resolution? Causality & Solution: Peak tailing in amino alcohol separations is almost exclusively caused by secondary silanophilic interactions. The basic amine group of your analyte undergoes ion-exchange interactions with weakly acidic, unreacted silanol groups on the silica backbone of the CSP.

  • Action: Introduce a basic mobile phase additive. Triethylamine (TEA), diethylamine (DEA), or isopropylamine (0.1% v/v) act as competing bases. They preferentially bind to the active silanol sites, masking them from your analyte [3].

  • Self-Validating Check: Inject a neutral chiral compound (e.g., Tröger's base) under the exact same conditions. If the neutral compound exhibits perfect symmetry while your amino alcohol tails, silanol interaction is confirmed. If both tail, you have a column void or an extra-column volume issue.

Q3: My retention times and resolution drop significantly after the first few injections. What is causing this instability? Causality & Solution: This is a classic symptom of incomplete column equilibration or "additive memory." Chiral columns possess complex, polymeric 3D structures that require significantly more time to swell and orient in the mobile phase compared to standard C18 columns. Furthermore, if you previously used an acidic additive (like TFA) and switched to a basic one (like TEA), the stationary phase retains a "memory" of the acid, creating a chaotic localized pH environment.

  • Action: Flush the column with at least 20–30 column volumes of the exact mobile phase (including additives) before the first injection. If switching additive classes, perform the passivation protocol (detailed below) to strip the column of residual ions.

Quantitative Data: CSP and Additive Selection Matrix

To streamline your method development, reference the following causality matrix for matching amino alcohol structures to the appropriate CSP and mobile phase environment.

CSP ClassTarget Analyte StructurePrimary Chiral Recognition MechanismRecommended AdditivesTypical Mobile Phase
Crown Ether Primary amino alcoholsHost-guest inclusion complexationAcidic (e.g., Perchloric acid, TFA)Methanol / Water
Macrocyclic Antibiotic (Teicoplanin) Secondary amino alcohols (e.g., β-blockers)π-π, H-bonding, steric inclusionAcetic Acid + TEA (Buffer)Polar Organic (100% MeOH)
Polysaccharide (Amylose/Cellulose) Broad spectrum (primary/secondary/tertiary)H-bonding, dipole-dipole, helical cavityIsopropylamine, DEA, TEANormal Phase (Hexane/IPA)

Experimental Protocols

Protocol 1: Systematic Method Development Screening for Amino Alcohols

Rationale: A self-validating screening protocol prevents wasted time by isolating variables (CSP type vs. mobile phase composition) and establishing a baseline for thermodynamic interactions.

  • Column Selection: Mount a Polysaccharide-based CSP (e.g., Cellulose-1) and a Macrocyclic Antibiotic CSP (e.g., Teicoplanin) on a column switching valve.

  • Mobile Phase Preparation: Prepare a base normal-phase mixture of Hexane/Isopropanol (90:10 v/v).

  • Additive Introduction: Add 0.1% (v/v) Isopropylamine to the mobile phase. Causality: Isopropylamine provides superior peak symmetry for amino alcohols compared to TEA, as its specific steric profile effectively blocks silanols without disrupting the chiral cavities [3].

  • Equilibration: Pump at 1.0 mL/min for 30 minutes. Monitor the baseline at 254 nm and 230 nm until the drift is < 1 mAU/hr.

  • Injection & Evaluation: Inject 5 µL of a 1 mg/mL racemate solution. Evaluate Resolution (Rs).

    • If Rs < 1.5: Increase Isopropanol to 20% to elute strongly retained peaks.

    • If Co-elution persists: Switch to the Teicoplanin column using a polar organic mode (100% Methanol with 0.1% Acetic Acid / 0.05% TEA) [2].

Protocol 2: Column Passivation and Equilibration (Mitigating Memory Effects)

Rationale: To ensure trustworthiness and reproducibility, the column must be stripped of conflicting ionic modifiers before a new method is applied.

  • Solvent Flush: Flush the column with 100% Methanol (no additives) at 0.5 mL/min for 20 column volumes (CV) to remove non-polar organic modifiers and loosely bound additives.

  • Neutralization: If moving from an acidic to a basic method, flush with Methanol containing 0.5% of the new basic additive (e.g., TEA) for 10 CV. This forces the displacement of residual protons from the silica matrix via mass action.

  • Equilibration: Switch to the final mobile phase composition. Run for 20 CV.

  • Validation: Perform three consecutive injections of the racemate. The method is validated for stability only when the Relative Standard Deviation (RSD) of the retention time for both enantiomers is < 0.5%.

References

  • Liquid Chromatographic Resolution of Secondary Amino Alcohols on a Chiral Stationary Phase Based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic Acid. PubMed.[Link]

  • Comparative Enantioseparation of Seven Amino Alcohols on Teicoplanin‐Based Chiral Stationary Phases. Taylor & Francis.[Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.[Link]

  • Chiral HPLC Separations Guidebook. Phenomenex. [Link]

Technical Support Center: Synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Impurity Identification and Removal

Welcome to the technical support center for the synthesis and purification of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this chiral amino alcohol in high purity. As a key chiral building block, its purity, particularly its enantiomeric excess (ee), is critical for subsequent applications. This document provides in-depth, experience-based answers to frequently encountered purification problems and detailed protocols for effective impurity removal.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and work-up of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol.

Q1: What are the most common impurities I should expect, and where do they come from?

Answer: Impurities in the synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol typically originate from three sources: unreacted starting materials, side-reactions during the synthesis, and the presence of the undesired enantiomer.

  • Starting Materials: The synthesis often involves the reduction of a precursor like 3-amino-3-(2-nitrophenyl)propan-1-one or a related nitrochalcone.[1][2] Incomplete reactions can leave these precursors in your crude product.

  • Side-Products: The reduction of the nitro group can sometimes lead to the formation of undesired by-products. Depending on the reducing agent and conditions, you might see partially reduced intermediates (nitroso, hydroxylamino) or other side-products.

  • The Undesired (3S)-Enantiomer: Unless a perfectly enantioselective synthesis is employed, the most common and challenging impurity is the (3S)-enantiomer. If the synthesis starts from a racemic or non-enantiopure precursor, this will be a significant impurity that requires specialized separation techniques.[3]

  • Solvent and Reagent Residues: Residual solvents from the reaction or work-up, as well as leftover reagents, are also common.

Q2: My crude product is a persistent oil and fails to crystallize. What steps can I take?

Answer: The failure of a compound to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.

  • Initial Purification: First, attempt a gross purification using standard column chromatography on silica gel. This will remove baseline impurities and unreacted starting materials that are chemically different from your product.

  • Solvent Selection: The choice of solvent is critical for recrystallization.[4][5] For amino alcohols, a common strategy is to use a polar solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures, paired with a non-polar anti-solvent. A good starting point, based on similar structures, would be a solvent system like methyl tert-butyl ether (MTBE) and heptane or ethanol and hexane.[6]

  • Inducing Crystallization: If the purified oil still resists crystallization, you can try several techniques:

    • Seeding: Introduce a seed crystal from a previously successful batch.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites.

    • Concentration and Cooling: Slowly evaporate the solvent and then cool the concentrated solution in an ice bath or freezer. Slow cooling is key to forming well-defined crystals.[5]

Q3: My product has a low enantiomeric excess (ee). How can I improve its enantiomeric purity?

Answer: Separating enantiomers is a common challenge in chiral synthesis.[3][7] There are two primary strategies for enriching the desired (3R)-enantiomer.

  • Diastereomeric Salt Resolution: This is a classical chemical method. React the racemic or enantiomerically-impure amino alcohol with a chiral acid (e.g., L-(+)-tartaric acid).[8] This forms two diastereomeric salts, which have different physical properties, such as solubility. You can then selectively crystallize one of the diastereomeric salts, leaving the other in the mother liquor. The purified salt is then treated with a base to liberate the free, enantiomerically-enriched amino alcohol.

  • Chiral Chromatography: This is the most direct and often most effective method for separating enantiomers. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can provide excellent separation.[9][10][11] Polysaccharide-based CSPs are particularly effective for separating amines and amino alcohols.[3]

Q4: Can I use a chemical derivatization method to purify my product?

Answer: Yes, temporary derivatization can be an effective purification strategy, especially if chromatography and recrystallization are problematic. One such method involves the formation of a Schiff base.

By reacting the primary amine of your product with an aromatic aldehyde (e.g., benzaldehyde), you form a corresponding imine (Schiff base).[12] This new compound will have different physical properties (like crystallinity or chromatographic behavior) from the impurities. The Schiff base can be purified by recrystallization or chromatography and then hydrolyzed back to the pure amino alcohol using mild acidic conditions.[12] This method is particularly useful for removing impurities that do not contain a primary amine.

In-Depth Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed for the removal of achiral impurities and for enriching the major diastereomer after salt formation.

Objective: To purify the crude product by exploiting differences in solubility between the desired compound and impurities.

Step-by-Step Methodology:

  • Solvent System Selection: Choose an appropriate solvent system. A good starting point is a binary system like Ethanol/Heptane or MTBE/Heptane. The ideal system will fully dissolve the crude product at an elevated temperature but show low solubility for the product at room temperature or below.[5]

  • Dissolution: Place the crude solid or oil in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of the cold, less polar solvent (e.g., heptane) to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

ParameterRecommended ConditionRationale
Solvent Polarity Binary System (Polar/Non-polar)Maximizes solubility difference with temperature change.
Cooling Rate Slow, undisturbed coolingPromotes selective crystallization of the major component.
Washing Solvent Cold, non-polar solventRemoves impurities without re-dissolving the product.
Protocol 2: Chiral Chromatography for Enantiomeric Purification

This protocol provides a starting point for developing an analytical or preparative method to separate the (3R) and (3S) enantiomers.

Objective: To separate and quantify the enantiomers of 3-amino-3-(2-nitrophenyl)propan-1-ol using HPLC or SFC.

Step-by-Step Methodology:

  • Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series). These are known to be effective for separating chiral amines.[3][10]

  • Mobile Phase Preparation:

    • For Normal Phase HPLC/SFC: A typical mobile phase consists of a non-polar solvent like hexane or CO2 (for SFC) and a polar modifier like ethanol or isopropanol.[9]

    • Additives are Key: For basic amines, peak shape and resolution are often poor without additives. Add a small amount of a basic modifier (like diethylamine or triethylamine) and an acidic modifier (like trifluoroacetic acid) to the mobile phase. A common combination is 0.2% TFA and 0.2% TEA.[9]

  • Method Development:

    • Begin with an isocratic elution (e.g., 80:20 Hexane:Ethanol with additives).

    • Inject a small amount of your sample and monitor the separation at a suitable UV wavelength (the nitrophenyl group should provide a strong chromophore).

    • Optimize the separation by adjusting the ratio of the polar modifier. Increasing the polar modifier will generally decrease retention time.

  • Preparative Chromatography: Once an effective analytical separation is achieved, the method can be scaled up to a larger diameter column for preparative purification.

ParameterRecommended ConditionRationale / Reference
Stationary Phase Polysaccharide-based CSPHigh selectivity for a wide range of chiral compounds, including amines.[3]
Mobile Phase (SFC) CO2 / Methanol with additives"Green" separation with high efficiency and speed.[9]
Mobile Phase (HPLC) Hexane / Ethanol with additivesStandard for normal-phase chiral separations.[10]
Additives Acid/Base (e.g., TFA/TEA)Improves peak symmetry and resolution for basic analytes.[9]

Visual Guides

Impurity Formation and Purification Pathways

This diagram illustrates the synthetic pathway and highlights the stages where key impurities can be introduced and subsequently removed.

G SM Starting Materials (e.g., 2'-Nitroacetophenone) INT Key Intermediate (e.g., Nitrochalcone) SM->INT Condensation RED Asymmetric Reduction or Racemic Reduction INT->RED IMP_SM Impurity: Unreacted Starting Material INT->IMP_SM Incomplete Reaction CRUDE Crude Product (Racemic or Enantio-enriched) RED->CRUDE IMP_EN Impurity: (3S)-Enantiomer RED->IMP_EN Imperfect Enantioselectivity PUR_COL Purification: Column Chromatography CRUDE->PUR_COL Remove Achiral Impurities IMP_SM->CRUDE IMP_EN->CRUDE PUR_RES Purification: Diastereomeric Resolution PUR_COL->PUR_RES PUR_CHIRAL Purification: Chiral Chromatography PUR_COL->PUR_CHIRAL FINAL Pure (3R)-Product PUR_RES->FINAL Crystallization & Base Treatment PUR_CHIRAL->FINAL

Caption: Synthesis workflow showing impurity entry points and purification options.

Decision Tree for Purification Strategy

Use this decision tree to select the most appropriate purification protocol based on the analysis of your crude product.

G start Analyze Crude Product (TLC, NMR, Chiral HPLC) q1 Multiple Spots on TLC? (Significant starting material or side-products) start->q1 q2 Low Enantiomeric Excess (<95% ee)? q1->q2 No a1 Perform Achiral Column Chromatography q1->a1 Yes a2 Perform Diastereomeric Salt Resolution q2->a2 Yes a3 Perform Preparative Chiral HPLC/SFC q2->a3 Yes (Alternative) a4 Attempt Direct Recrystallization q2->a4 No (>95% ee) a1->q2 end_node Pure Product a2->end_node a3->end_node a4->end_node

Caption: Decision tree to guide the selection of a purification method.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2020).
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.).
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes.
  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). IJCRT.org.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
  • Practical Enantioselective Synthesis of a 3-Aryl-3-trifluoromethyl-2-aminopropanol Derivative. (2009).
  • Resolution of racemic aminoisopropanol. (n.d.).
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (n.d.).
  • Lab Procedure: Recrystalliz
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • CONSTRUCTION OF AZAISOFLAVONE DERIVATIVES BY HYPERVALENT IODINE REAGENT-MEDIATED OXIDATIVE REARRANGEMENT OF 2'-NITROCHALCONE. (2018). Scribd.
  • Efficient Synthesis of Substituted 2-Nitrochalcone Deriv

Sources

Technical Support Center: Scale-Up Synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. This guide provides comprehensive, field-proven methodologies for scaling up the synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol from its corresponding β -amino acid precursor, (3R)-3-amino-3-(2-nitrophenyl)propanoic acid.

This portal is designed for process chemists and drug development professionals, focusing on the chemoselective reduction of the carboxylic acid while preserving the sensitive ortho-nitro aromatic group [1].

Process Data & Stoichiometry

Scaling up chiral amino alcohol synthesis requires strict control over reaction stoichiometry to ensure complete in situ generation of borane ( BH3​ ) without leaving unreacted iodine, which could complicate downstream purification.

Table 1: Standardized Stoichiometry for 100g Scale-Up

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
(3R)-3-amino-3-(2-nitrophenyl)propanoic acid 210.191.00100.0 gStarting Material
Sodium Borohydride (NaBH₄) 37.832.5545.8 gHydride Source
Iodine (I₂) 253.811.20144.7 gBorane Activator
Tetrahydrofuran (THF), Anhydrous 72.1115 Vol1.5 LPrimary Solvent
Methanol (MeOH) 32.04Excess~300 mLQuench / Borate Cleavage

Mechanistic Workflow

Workflow N1 Step 1: Suspension (3R)-Amino Acid + NaBH4 in THF N2 Step 2: in situ Borane Generation Slow I2 Addition at 0°C N1->N2 Vent H2 Gas N3 Step 3: Reduction Phase Reflux (65°C) for 18h N2->N3 Heat N4 Step 4: Borate Cleavage Methanol Quench & Stir N3->N4 Cool to RT N5 Step 5: Isolation Solvent Removal & Extraction N4->N5 Hydrolysis N6 Target Product (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol N5->N6 Purify

Process workflow for the scale-up reduction of beta-amino acid to amino alcohol.

Standard Operating Procedure (SOP)

This protocol is a self-validating system: the physical changes in the reactor (gas evolution, color changes) directly indicate the mechanistic progress of the reaction [1].

Step 1: Reactor Preparation & Suspension

  • Purge a 3 L jacketed reactor with Argon for 15 minutes to ensure an anhydrous environment.

  • Charge the reactor with (3R)-3-amino-3-(2-nitrophenyl)propanoic acid (100.0 g, 0.475 mol) and anhydrous THF (1.1 L).

  • Add NaBH₄ (45.8 g, 1.21 mol) in three portions. Causality: Stepwise addition prevents localized clumping. The mixture will form a heterogeneous suspension.

  • Cool the reactor jacket to 0 °C.

Step 2: In Situ Borane Generation

  • Dissolve I₂ (144.7 g, 0.57 mol) in anhydrous THF (400 mL) in a separate addition funnel.

  • Add the I₂ solution dropwise over 2–3 hours.

  • Self-Validation Check: The dark brown color of the iodine must dissipate upon hitting the suspension, indicating immediate reaction with NaBH₄ to form BH3​ and H2​ gas. Ensure the reactor is vented through a bubbler to safely release H2​ .

Step 3: Reflux and Reduction

  • Once addition is complete and gas evolution subsides, ramp the reactor temperature to 65 °C (reflux) for 18 hours.

  • Causality: The elevated temperature is required to drive the reduction of the acyloxyborohydride intermediate down to the alcohol level.

Step 4: Quench and Borate Cleavage

  • Cool the reactor to 20 °C.

  • Slowly add Methanol (~300 mL) dropwise until the solution becomes completely clear and effervescence stops.

  • Stir for 1 hour at room temperature. Causality: Methanolysis breaks the stable boron-nitrogen-oxygen chelate, converting it into volatile trimethyl borate ( B(OMe)3​ ).

  • Concentrate the mixture under reduced pressure, co-evaporating with additional methanol (2 x 200 mL) to ensure complete removal of boron species.

Troubleshooting & FAQs

Q: Why is the NaBH₄/I₂ system specified instead of standard LiAlH₄ for this scale-up? A: The choice is dictated by chemoselectivity. Lithium aluminum hydride (LiAlH₄) is a highly reactive, hard reducing agent that will aggressively reduce the 2-nitrophenyl group into an azo compound, hydroxylamine, or aniline derivative. The BH3​ generated in situ from NaBH₄ and I₂ is an electrophilic reducing agent. It rapidly coordinates to the electron-rich carboxylic acid but is entirely unreactive toward the electron-deficient aromatic nitro group, preserving the integrity of the molecule [1].

Q: During the addition of iodine, the reaction mixture became excessively viscous and stirring stalled. How can this be mitigated? A: Causality: As the reaction progresses, the formation of sodium iodide ( NaI ) and the sodium salt of the carboxylic acid can create a thick, gel-like aggregate. Solution: For scale-up, magnetic stirring is strictly prohibited. You must use a mechanical overhead stirrer with a high-torque anchor or pitch-blade impeller. If the slurry becomes unmanageable, you can safely increase the THF volume by up to 20% without negatively impacting the reaction kinetics.

Q: The reaction is complete, but NMR analysis of the crude product shows broad peaks, and the mass recovery is lower than expected. What went wrong? A: Causality: You are observing the cyclic borate complex of your product. 1,3-amino alcohols like (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol are excellent bidentate ligands that chelate boron tightly[2]. Solution: The methanol quench step was likely rushed. To resolve this, redissolve your crude mixture in methanol and reflux for 2 hours, then evaporate under vacuum. The methanol reacts with the chelated boron to form trimethyl borate, which boils at 68 °C and is easily removed in vacuo.

Q: How do I know if the in situ borane generation is proceeding safely and efficiently? A: The reaction provides its own visual and physical feedback loop. When a drop of iodine solution enters the reactor, it should briefly flash brown and then turn colorless or pale yellow. Simultaneously, you will observe controlled bubbling ( H2​ gas). If the brown color persists and pools in the reactor, your NaBH₄ may be degraded (wet), or the temperature is too low. Stop the addition immediately to prevent a dangerous buildup of unreacted iodine.

Mechanistic Pathway of Borate Cleavage

Mechanism R1 NaBH4 + I2 I1 BH3 (in situ) + NaI + H2↑ R1->I1 THF, 0°C I2 Acyloxyborohydride Intermediate I1->I2 + R-COOH R2 R-COOH (Beta-amino acid) R2->I2 I3 Cyclic Borate Complex I2->I3 Reflux P1 Amino Alcohol + B(OMe)3↑ I3->P1 MeOH Quench

Mechanistic pathway of in situ borane reduction and subsequent borate cleavage.

References

  • A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Beilstein Journal of Organic Chemistry.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Tetrahedron.

Technical Support Center: Resolution & Enantiomeric Enrichment of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The target molecule, (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol, is a highly valuable chiral 1,3-amino alcohol. Resolving this compound from its racemic mixture presents unique physicochemical challenges due to the presence of both a primary hydroxyl group and a primary amine, compounded by the significant steric and electronic effects of the ortho-nitro group.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven insights for three primary resolution modalities: Classical Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Catalytic Kinetic Resolution.

Resolution Strategy Overview

Workflow Racemate Racemic (3R/3S)-1,3-Amino Alcohol Method1 Classical Diastereomeric Salt Resolution Racemate->Method1 Method2 Enzymatic Kinetic Resolution Racemate->Method2 Method3 Catalytic Kinetic Resolution Racemate->Method3 Action1 Chiral Acid Addition (e.g., DPTTA) Method1->Action1 Action2 CALB + Vinyl Acetate (O-Acylation) Method2->Action2 Action3 Chiral Organotin Catalyst Method3->Action3 Sep1 Fractional Crystallization Action1->Sep1 Sep2 Column Chromatography Action2->Sep2 Action3->Sep2 Target Enantiopure (3R)-Isomer Sep1->Target Sep2->Target Sep2->Target

Three primary workflows for 1,3-amino alcohol enantiomeric resolution.

Section 1: Classical Diastereomeric Salt Resolution

Causality Focus: The formation of a stable crystalline lattice depends on complementary hydrogen bonding between the chiral acid and the amino alcohol. The ortho-nitro group creates severe steric hindrance, often requiring bulky resolving agents like O,O'-di-p-toluoyl-L-tartaric acid (DPTTA) to achieve sufficient crystallization pressure and lattice stability[1].

Protocol: Salt Formation & Recrystallization
  • Salt Formation: Dissolve 1.0 eq of racemic 3-amino-3-(2-nitrophenyl)propan-1-ol in boiling methanol (10 mL/g).

  • Resolving Agent Addition: Slowly add a solution of 0.5 eq of DPTTA in methanol. (Self-Validating Step: Using a 0.5 eq stoichiometry targets the kinetic "Dutch Resolution" approach, selectively precipitating the less soluble diastereomer while leaving the mismatched enantiomer in solution as a free base).

  • Crystallization: Cool the mixture at a strictly controlled rate of 5°C/hour to 20°C.

  • Isolation: Filter the crystals and wash with cold methanol.

  • Basification: Suspend the enriched salt in water, adjust to pH 10 with 1M NaOH, and extract with dichloromethane (3 x 15 mL) to recover the free (3R)-amine.

Troubleshooting & FAQs

Q: My diastereomeric salt precipitates as an oil rather than a crystal. How do I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level exceeds the nucleation threshold, but the melting point of the solvated salt is lower than the ambient solution temperature. Solution: Change the solvent system to increase the melting point of the solute-solvent complex (e.g., switch from pure Methanol to an Isopropanol/Hexane mixture). Alternatively, lower the cooling rate and seed the solution with previously obtained pure crystals once the solution enters the metastable zone.

Q: The yield is acceptable, but the enantiomeric excess (ee%) is stuck at ~75%. How can I improve optical purity? A: A plateau in ee% usually indicates co-crystallization or the formation of a solid solution. Instead of a full recrystallization, perform a reslurrying step. Suspend the enriched salt in a solvent where it is only partially soluble (e.g., acetone) and stir at 40°C for 4 hours. Thermodynamic equilibration favors the dissolution of the more soluble mismatched diastereomer, enriching the solid phase to >95% ee.

Section 2: Enzymatic Kinetic Resolution (Biocatalysis)

Causality Focus: Lipases like Candida antarctica Lipase B (CALB / Novozym 435) exhibit excellent chemoselectivity for primary alcohols over amines. By using an acyl donor, one enantiomer is selectively O-acylated based on the steric bulk surrounding the chiral center, allowing for straightforward chromatographic separation.

Protocol: CALB-Catalyzed O-Acylation
  • Preparation: Dissolve the racemic amino alcohol (50 mM) in anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add 3.0 eq of vinyl acetate. (Self-Validating Step: Vinyl acetate acts as an irreversible acyl donor. The byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, thermodynamically driving the reaction forward).

  • Enzyme Addition: Add 50 mg/mL of immobilized CALB.

  • Incubation: Shake at 250 rpm at 40°C. Monitor conversion via chiral HPLC.

  • Termination: Stop the reaction at exactly 45-50% conversion by filtering off the immobilized enzyme.

  • Separation: Separate the unreacted (3R)-amino alcohol from the acylated (3S)-isomer via silica gel chromatography.

Troubleshooting & FAQs

Q: I am observing significant N-acylation (amide formation) alongside the desired O-acylation. How do I prevent this? A: N-acylation is typically a non-enzymatic background reaction that occurs if the acyl donor is too reactive or the temperature is too high. Solution: Lower the reaction temperature from 40°C to 25°C. Enzymatic O-acylation has a lower activation energy than chemical N-acylation; reducing thermal energy disproportionately slows the chemical background reaction. If the issue persists, switch the acyl donor to a less reactive ester, such as isopropyl acetate.

Section 3: Catalytic Kinetic Resolution (Advanced Methods)

Recent advancements utilize chiral organotin catalysts for the highly enantioselective O-acylation of 1,3-amino alcohols[2].

Q: Can chiral organotin catalysis provide better selectivity than enzymatic methods for this specific substrate? A: Yes. Chiral organotin catalysts with 3,4,5-trifluorophenyl groups at the 3,3′-positions of a binaphthyl framework have demonstrated exceptional selectivity (s-factors > 600) for 1,3-amino alcohols[2]. The catalyst forms an intermediate stannylene N,O-aminal. The ortho-nitro group on your substrate exerts significant steric repulsion, which actually enhances the discrimination between the two enantiomeric transition states, offering superior ee% compared to lipases for highly sterically hindered substrates.

Section 4: Chiral Chromatographic Separation (HPLC/SFC)

When preparative scale-up is not required, or for precise ee% determination, chiral chromatography is the analytical gold standard[3].

Data Presentation: Comparison of Chiral Stationary Phases (CSPs)
CSP TypeChiral SelectorRetention MechanismSuitability for 1,3-Amino Alcohols
Amylose-based (e.g., Chiralpak IA/AD)Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusionExcellent. The carbamate NH and C=O strongly interact with the analyte's -OH and -NH2[3].
Cellulose-based (e.g., Chiralcel OD)Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipoleGood. Often provides a reversed elution order compared to amylose phases.
Crown Ether (e.g., Crownpak CR-I(+))Chiral crown etherHost-guest complexation with primary aminesModerate. Excellent for free amino acids[4], but the bulky 2-nitrophenyl group may hinder cavity inclusion.
Troubleshooting & FAQs

Q: My peaks are tailing severely on a Chiralpak AD column, ruining the resolution. How do I fix this? A: Peak tailing for amino alcohols on polysaccharide columns is caused by non-specific secondary interactions between the basic primary amine of the analyte and residual acidic silanol groups on the silica support. Solution: Add a basic modifier to the mobile phase. Incorporating 0.1% Diethylamine (DEA) or Ethanolamine into your Hexane/Isopropanol mobile phase will competitively bind to the acidic silanol sites, sharpening the peaks and restoring baseline resolution.

References

  • Song, J., & Zheng, W.-H. (2022). "A highly enantioselective approach towards optically active γ-amino alcohols by tin-catalyzed kinetic resolution of 1,3-amino alcohols." Chemical Communications (RSC Publishing). URL:[Link]

  • Gherdaoui, D., et al. (2024). "Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study." International Journal of Molecular Sciences. URL:[Link]

  • Anderson, N. G. (2005). "Developing Processes for Crystallization-Induced Asymmetric Transformation." Organic Process Research & Development (ACS). URL:[Link]

  • Yakhak Hoeji. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Journal of the Pharmaceutical Society of Korea. URL:[Link]

Sources

Validation & Comparative

Purity analysis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol requires a bifurcated analytical strategy. As a highly functionalized chiral building block containing a primary amine, a primary alcohol, and an ortho-nitrophenyl group, this molecule presents unique chromatographic challenges. The basic amine drives secondary interactions with stationary phases (causing peak tailing), while the chiral center at C3 demands high-resolution stereoselective techniques to quantify the unwanted (3S) enantiomer.

This guide objectively compares the industry-standard methodologies for determining both the chemical purity and enantiomeric purity of this compound, providing causality-driven protocols validated against[1].

Analytical Strategy Overview

To establish a comprehensive purity profile, the analytical workflow is divided into chemical impurity profiling (identifying synthetic byproducts and degradation species) and enantiomeric resolution (quantifying chiral inversion or racemic impurities).

Figure 1: Comprehensive analytical workflow for chemical and enantiomeric purity assessment.

Part 1: Chemical Purity Profiling

For chemical purity, the primary challenge is the basicity of the primary amine (pKa ~9.5). In standard liquid chromatography, ionized amines interact strongly with residual negatively charged silanols on silica-based columns, resulting in severe peak tailing and poor resolution.

Method Comparison: RP-HPLC vs. LC-MS vs. GC-FID
  • Reverse Phase HPLC (RP-HPLC): The gold standard for routine batch release. Causality for optimization: By utilizing an acidic ion-pairing agent like 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is driven down to ~2.0. This protonates (neutralizes) the residual silanols on the stationary phase while ion-pairing with the protonated amine, effectively shutting down secondary interactions and yielding sharp, symmetrical peaks.

  • LC-MS: Reserved for structural elucidation of unknown impurities. It requires volatile buffers (e.g., Formic Acid instead of TFA, as TFA suppresses MS ionization).

  • GC-FID: Highly discouraged for this molecule. The high polarity and hydrogen-bonding capacity of the 1,3-amino alcohol motif result in a high boiling point and thermal instability. GC analysis would require complex, moisture-sensitive derivatization (e.g., using BSTFA/TMCS) prior to injection.

Quantitative Data Summary: Chemical Purity Methods
Performance MetricRP-HPLC (UV)LC-MS/MSGC-FID (Derivatized)
Primary Use Case Routine QA/QC & Batch ReleaseUnknown Impurity IdentificationResidual Solvents Only
Sensitivity (LOD) ~0.05% area~0.01% area~0.1% area
Peak Symmetry (As) 1.0 - 1.2 (with TFA)1.3 - 1.6 (with Formic Acid)> 2.0 (without derivatization)
Run Time 15 - 20 minutes20 - 25 minutes45+ minutes (inc. prep)
Cost per Sample LowHighMedium

Part 2: Enantiomeric Purity Analysis

To separate the (3R) and (3S) enantiomers, the analytical system must provide a chiral environment. The molecule's functional groups (-NH2, -OH, and the aromatic ring) make it an ideal candidate for polysaccharide-based Chiral Stationary Phases (CSPs).

Method Comparison: Chiral HPLC vs. Supercritical Fluid Chromatography (SFC)

While Normal Phase Chiral HPLC has been the historical standard, SFC is objectively superior for this class of compounds. SFC replaces traditional liquid mobile phases (like Hexane/Isopropanol) with dense, compressed supercritical CO2.

Causality for SFC Superiority: Supercritical CO2 possesses a lower viscosity and higher diffusivity than liquid solvents. This allows analytes to mass-transfer into and out of the stationary phase much faster, enabling higher flow rates without exceeding system backpressure limits. Consequently, SFC yields significantly shorter analysis times and faster column equilibration compared to HPLC ([2]).

The Chiral Recognition Mechanism

Polysaccharide-based CSPs (such as Amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers based on a three-point interaction model. The carbamate linkages on the CSP provide highly specific spatial pockets that interact with the analyte via hydrogen bonding, dipole-dipole, and π-π interactions ([3]).

ChiralRecognition cluster_analyte (3R)-Enantiomer Binding Sites CSP Polysaccharide CSP (e.g., Amylose Carbamate) NH2 Primary Amine (-NH2) CSP->NH2 Hydrogen Bonding OH Hydroxyl Group (-OH) CSP->OH Dipole-Dipole Aryl 2-Nitrophenyl (π System) CSP->Aryl π-π Stacking

Figure 2: Three-point chiral recognition model between the (3R)-enantiomer and the CSP.

Quantitative Data Summary: Enantiomeric Purity Methods
Performance MetricSupercritical Fluid Chromatography (SFC)Normal Phase Chiral HPLC
Mobile Phase CO2 / Methanol (with 0.1% Isopropylamine)Hexane / Ethanol (with 0.1% DEA)
Flow Rate 3.0 - 4.0 mL/min1.0 mL/min
Run Time < 5 minutes 25 - 30 minutes
Resolution (Rs) > 3.5~ 2.0
Green Chemistry High (Reduces organic solvent waste by 80%)Low (High organic solvent consumption)

Part 3: Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria aligned with ICH Q2(R2) standards[1].

Protocol A: Chemical Purity via RP-HPLC

Objective: Quantify related substances and synthesis impurities.

  • Column Selection: C18 End-capped column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm). Causality: End-capping minimizes residual silanols, preventing amine tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Detection: UV at 254 nm (optimized for the strong chromophore of the 2-nitrophenyl group).

  • Sample Prep: Dissolve 10 mg of the sample in 10 mL of Initial Mobile Phase (1.0 mg/mL).

  • Self-Validation (SST) Criteria:

    • Inject a Blank (Diluent). Criteria: No interfering peaks at the retention time of the main peak (Specificity).

    • Inject a Standard Solution (0.1 mg/mL) 5 times. Criteria: %RSD of peak area ≤ 2.0% (Precision).

    • Criteria: Tailing factor (As) of the main peak ≤ 1.5.

Protocol B: Enantiomeric Purity via SFC

Objective: Quantify the (3S) enantiomeric impurity in the (3R) API.

  • Column Selection: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Component A: Supercritical CO2.

    • Component B (Co-solvent): Methanol containing 0.1% Isopropylamine (IPA). Causality: IPA acts as a basic modifier. Because CO2/MeOH can be slightly acidic, IPA competitively binds to active acidic sites on the CSP, preventing the basic analyte from sticking and tailing.

  • Isocratic Method: 80% A / 20% B at a flow rate of 3.0 mL/min.

  • System Parameters: Backpressure regulator (BPR) set to 120 bar; Column temperature set to 35 °C.

  • Detection: UV at 254 nm.

  • Self-Validation (SST) Criteria:

    • Inject a System Suitability Solution containing a racemic mixture (50:50) of (3R) and (3S) enantiomers.

    • Criteria: Resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.

    • Criteria: Signal-to-Noise (S/N) ratio for the (3S) impurity peak at the Limit of Quantitation (LOQ, typically 0.05%) must be ≥ 10.

Conclusion

For the purity analysis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol, relying on a single analytical technique is insufficient. RP-HPLC with an acidic modifier remains the most robust and cost-effective method for chemical impurity profiling, effectively neutralizing the problematic basicity of the primary amine. However, for enantiomeric purity, Supercritical Fluid Chromatography (SFC) combined with an immobilized polysaccharide CSP fundamentally outperforms traditional Chiral HPLC. By leveraging the high diffusivity of supercritical CO2 and the specific three-point interactions of the CSP, SFC delivers superior resolution in a fraction of the time, establishing itself as the mandatory standard for modern chiral drug development.

References

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recognition in the Domain of Molecular Chirality: From Noncovalent Interactions to Separation of Enantiomers Source: ACS Publications (Chemical Reviews) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Enantiomerically Pure Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols

Enantiomerically pure amino alcohols are cornerstone building blocks in modern chemistry, particularly within the pharmaceutical industry.[1][2] Their inherent chirality is pivotal to the biological activity of a vast array of drugs, acting as key fragments in antivirals, antibiotics, and cardiovascular agents.[3][4] Furthermore, their utility extends to asymmetric catalysis, where they serve as highly effective chiral ligands and auxiliaries.[2][4] The stereochemistry at the carbon atoms bearing the amino and hydroxyl groups dictates the molecule's three-dimensional arrangement, which in turn governs its interaction with biological targets. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to these valuable compounds is a topic of paramount importance for researchers, scientists, and drug development professionals.[1]

This in-depth technical guide provides a comparative analysis of the most prevalent and impactful synthetic strategies for preparing enantiomerically pure amino alcohols. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key transformations, empowering you to make informed decisions for your synthetic campaigns.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a target chiral amino alcohol is a multifaceted decision, influenced by factors such as the availability of starting materials, desired scale, required enantiopurity, and the specific substitution pattern of the target molecule. Here, we compare four major strategies: Chiral Pool Synthesis, Asymmetric Reduction of α-Amino Ketones, Asymmetric Aminohydroxylation of Olefins, and Enzymatic Methods.

Synthetic Route Starting Materials Key Advantages Key Disadvantages Typical ee (%)
Chiral Pool Synthesis α-Amino Acids, Hydroxy AcidsReadily available, often inexpensive starting materials; High enantiopurity transferred from the starting material.[1][2]Limited to the stereochemistry of naturally available precursors; Can require harsh reducing agents.[2][5]>99%
Asymmetric Reduction of α-Amino Ketones Prochiral α-Amino KetonesAtom-economical; High enantioselectivities achievable with a wide range of substrates; Catalytic approach.[1][6][7]Synthesis of the α-amino ketone precursor can be challenging; Potential for side reactions.[7]85-99%
Asymmetric Aminohydroxylation OlefinsDirect conversion of simple olefins to amino alcohols; High enantioselectivity.[8][9]Often relies on toxic and expensive heavy metal catalysts (e.g., Osmium); Regioselectivity can be an issue.[9][10]90-99%
Enzymatic Methods Racemic Amino Alcohols, α-Hydroxy KetonesHigh enantioselectivity (>99% ee); Mild reaction conditions; Environmentally friendly.[3][11][12]Limited substrate scope for some enzymes; Can require optimization of reaction conditions (pH, temperature).[13]>99%

Chiral Pool Synthesis: The Direct Approach

The use of naturally occurring chiral molecules, or the "chiral pool," is a time-honored and highly effective strategy for the synthesis of enantiomerically pure compounds.[14] α-Amino acids, in particular, represent an abundant and inexpensive source of chirality for the preparation of 1,2-amino alcohols.[1][2]

The core principle of this method lies in the chemoselective reduction of the carboxylic acid functionality of an N-protected amino acid to the corresponding primary alcohol, without affecting the stereocenter.

Mechanism and Experimental Considerations

The most common approach involves the use of powerful hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with an activating agent.[5] The N-protection is crucial to prevent unwanted side reactions and to improve the solubility of the amino acid in organic solvents.

Chiral_Pool_Synthesis cluster_legend Legend N-Protected α-Amino Acid N-Protected α-Amino Acid Intermediate Intermediate N-Protected α-Amino Acid->Intermediate LiAlH₄ or NaBH₄/I₂ Enantiomerically Pure Amino Alcohol Enantiomerically Pure Amino Alcohol Intermediate->Enantiomerically Pure Amino Alcohol Aqueous Workup Reagent Reagent Product Product

Caption: Chiral Pool Synthesis via Reduction of N-Protected α-Amino Acids.

The choice of reducing agent is critical. LiAlH₄ is highly reactive and effective but requires strictly anhydrous conditions and careful handling.[5] A milder and often more practical alternative is the NaBH₄/I₂ system, which generates diborane in situ.[5] Catalytic hydrogenation over a heterogeneous catalyst like Pd/C is a greener option but typically requires the amino acid to be esterified first and may necessitate high pressures and temperatures.[5]

Representative Experimental Protocol: Synthesis of L-Valinol from L-Valine

Materials:

  • L-Valine (1.0 mol)

  • Lithium Aluminum Hydride (LiAlH₄) (1.0 mol)

  • Anhydrous Tetrahydrofuran (THF) (1.5 L)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide Solution

  • Drying Agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a dropping funnel is charged with LiAlH₄ (1.0 mol) and 1 L of anhydrous THF.

  • The suspension is stirred and cooled in an ice bath.

  • A solution of L-valine (1.0 mol) in 500 mL of anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 18 hours.

  • The reaction is quenched by the slow, sequential addition of water (e.g., 38 mL), 15% aqueous sodium hydroxide solution (e.g., 38 mL), and then more water (e.g., 114 mL).

  • The resulting white precipitate is filtered off and washed with THF.

  • The combined filtrate and washings are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield L-Valinol.

Asymmetric Reduction of α-Amino Ketones: A Catalytic Approach

The catalytic asymmetric reduction of prochiral α-amino ketones is a highly atom-economical and versatile method for accessing chiral vicinal amino alcohols.[1][7] This strategy relies on a chiral catalyst to control the stereochemical outcome of the reduction of the ketone functionality.

Mechanism and Experimental Considerations

Both asymmetric transfer hydrogenation and asymmetric hydrogenation are employed. Asymmetric transfer hydrogenation typically uses a hydrogen donor like isopropanol or formic acid in the presence of a chiral transition metal catalyst, often based on ruthenium or rhodium with chiral diphosphine ligands.[7] Asymmetric hydrogenation utilizes H₂ gas, again with a chiral catalyst.[15]

Asymmetric_Reduction cluster_legend Legend Prochiral α-Amino Ketone Prochiral α-Amino Ketone Chiral Amino Alcohol Chiral Amino Alcohol Prochiral α-Amino Ketone->Chiral Amino Alcohol [Chiral Catalyst], H₂ or H-donor Catalyst Catalyst Product Product

Caption: Asymmetric Reduction of a Prochiral α-Amino Ketone.

The choice of the chiral ligand is paramount for achieving high enantioselectivity. A wide variety of ligands have been developed, and screening is often necessary to find the optimal one for a given substrate. The protecting group on the nitrogen atom can also influence the stereochemical outcome.

Representative Experimental Protocol: Asymmetric Hydrogenation of an N-Boc-α-amino ketone

Materials:

  • N-Boc-2-aminoacetophenone (1.0 mmol)

  • [Ir(cod)Cl]₂ (0.005 mmol)

  • Chiral Ligand (e.g., f-Amphbinol) (0.011 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Hydrogen Gas (H₂)

Procedure:

  • In a glovebox, a solution of [Ir(cod)Cl]₂ and the chiral ligand in DCM is prepared and stirred for 30 minutes.

  • The N-Boc-2-aminoacetophenone is added to the catalyst solution.

  • The reaction mixture is transferred to an autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).

  • The reaction is stirred at a specific temperature (e.g., 30 °C) for a set time (e.g., 12 hours).

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the chiral β-amino alcohol.[15]

Asymmetric Aminohydroxylation: Direct Olefin Functionalization

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that allows for the direct, enantioselective conversion of olefins into N-protected vicinal amino alcohols.[8][9] This powerful transformation introduces both a nitrogen and an oxygen functionality across a double bond in a single step.

Mechanism and Experimental Considerations

The reaction typically employs a catalytic amount of an osmium species, a chiral ligand (often derived from cinchona alkaloids), and a stoichiometric nitrogen source.[8][9] The nitrogen source can be a sulfonamide, carbamate, or amide.[9] The reaction proceeds through a concerted [3+2] cycloaddition of the osmium-ligand-nitrogen complex to the olefin, followed by hydrolysis to release the amino alcohol product.

Asymmetric_Aminohydroxylation cluster_legend Legend Olefin Olefin Intermediate Osmacycle Intermediate Osmacycle Olefin->Intermediate Osmacycle [Os], Chiral Ligand, N-Source Chiral Amino Alcohol Chiral Amino Alcohol Intermediate Osmacycle->Chiral Amino Alcohol Hydrolysis Catalyst Catalyst Product Product

Caption: Sharpless Asymmetric Aminohydroxylation of an Olefin.

A significant drawback of the classical Sharpless AA is the use of toxic and expensive osmium.[10] This has spurred the development of alternative methods using other transition metals like copper and iron.[10] Regioselectivity can also be a challenge with unsymmetrical olefins.

Enzymatic Methods: The Green Chemistry Approach

Biocatalysis offers a highly attractive and environmentally friendly alternative for the synthesis of enantiomerically pure amino alcohols.[12] Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity.

Key Enzymatic Strategies
  • Kinetic Resolution: This involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic amino alcohol ester.[11][16] While highly enantioselective, the maximum theoretical yield is 50%.

  • Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of kinetic resolution by coupling the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.

  • Asymmetric Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the direct asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source, affording chiral amino alcohols with high enantiopurity.[3]

Enzymatic_Methods cluster_KR Kinetic Resolution cluster_ARA Asymmetric Reductive Amination Racemic Amino Alcohol Ester Racemic Amino Alcohol Ester Enantiopure Amino Alcohol Enantiopure Amino Alcohol Racemic Amino Alcohol Ester->Enantiopure Amino Alcohol Lipase Unreacted Enantiopure Ester Unreacted Enantiopure Ester Racemic Amino Alcohol Ester->Unreacted Enantiopure Ester α-Hydroxy Ketone α-Hydroxy Ketone Chiral Amino Alcohol Chiral Amino Alcohol α-Hydroxy Ketone->Chiral Amino Alcohol Amine Dehydrogenase, NH₃

Caption: Key Enzymatic Strategies for Chiral Amino Alcohol Synthesis.

Representative Experimental Protocol: Enzymatic Resolution of a Racemic Amino Alcohol

Materials:

  • Racemic 2-amino-1-butanol (1.0 g)

  • Vinyl acetate (excess)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., tert-butyl methyl ether)

Procedure:

  • The racemic amino alcohol and vinyl acetate are dissolved in the organic solvent.

  • The immobilized lipase is added to the solution.

  • The reaction mixture is shaken at a controlled temperature (e.g., 30 °C).

  • The progress of the reaction is monitored by chiral HPLC or GC.

  • Once the desired conversion (typically ~50%) is reached, the enzyme is filtered off.

  • The filtrate is concentrated, and the resulting mixture of the acylated amino alcohol and the unreacted amino alcohol is separated by column chromatography or extraction.

Conclusion and Future Outlook

The synthesis of enantiomerically pure amino alcohols is a vibrant and continually evolving field. While classical methods like chiral pool synthesis remain highly valuable for their simplicity and access to specific stereoisomers, modern catalytic and biocatalytic approaches offer greater flexibility, atom economy, and environmental compatibility.

The choice of the optimal synthetic route will always be context-dependent. For large-scale industrial production, factors such as cost of goods, process safety, and scalability will be paramount. In a research and development setting, the speed of synthesis, substrate scope, and access to novel structural motifs may be the primary drivers.

Future developments in this area are likely to focus on the discovery of new, more efficient, and selective catalysts, both chemical and biological. The continued exploration of C-H functionalization and other novel bond-forming strategies will undoubtedly lead to even more elegant and efficient syntheses of these critical chiral building blocks.

References

  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • Reddy, K. L., & Sharpless, K. B. (2000). Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins. Organic Letters, 2(20), 3197-3199. [Link]

  • Hönig, H., Seufer-Wasserthal, P., & Fülöp, F. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. Journal of the Chemical Society, Perkin Transactions 1, 2341-2344. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 7(22), 5182-5195. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 480(7376), 224-228. [Link]

  • Lebold, T. P., & Michael, F. E. (2012). Iron Catalyzed Asymmetric Oxyamination of Olefins. Journal of the American Chemical Society, 134(31), 12908-12911. [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2016). The Sharpless Asymmetric Aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]

  • Yamamoto, H., & Shimoda, Y. (2015). Asymmetric Reduction of α-Amino Ketones Catalyzed by Lewis Acids. Synfacts, 11(01), 0053. [Link]

  • Bio, M. M., et al. (2023). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. Organic Process Research & Development, 27(11), 2097-2104. [Link]

  • Boddeti, G. (n.d.). A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Extended Abstract. [Link]

  • Zhang, Z., et al. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. ACS Catalysis, 11(20), 12698-12705. [Link]

  • Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804893. [Link]

  • List, B., et al. (2003). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Organic Letters, 5(11), 1895-1897. [Link]

  • Schmidt, S., et al. (2018). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. Molecules, 23(7), 1735. [Link]

  • Zhang, Z., et al. (2022). Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols. The Journal of Organic Chemistry, 87(21), 14389-14400. [Link]

  • Liu, J., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(23), e202202687. [Link]

  • Soai, K., et al. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675. [Link]

  • Santaniello, E., et al. (1987). Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
  • Rios-Lombardía, N., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(14), 7543. [Link]

  • Ghorai, M. K., & Kumar, A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(16), 4838-4841. [Link]

  • Lee, H., & Kim, H. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 947. [Link]

Sources

Mechanistic Causality: The Convergence of Chirality and Photochemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Dual-Function Synthon: (3R)-3-Amino-3-(2-nitrophenyl)propan-1-ol vs. Alternative Chiral and Photolabile Building Blocks

In modern drug discovery, chemical biology, and biomaterials engineering, the demand for multifunctional building blocks has surged. (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol stands out as a highly specialized synthon that merges two powerful chemical properties: a defined (3R) chiral γ -amino alcohol backbone and an ortho-nitrophenyl photolabile moiety.

This guide provides an objective comparison of this compound against traditional chiral synthons and standard photolabile linkers, detailing the mechanistic causality behind its unique reactivity and offering validated experimental protocols for its application.

The utility of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is rooted in its structural duality, which allows researchers to control both spatial orientation and temporal release of therapeutic payloads.

  • Stereochemical Precision : The (3R) configuration ensures precise spatial orientation when incorporated into peptidomimetics or small-molecule drugs. In complex biological systems, such as Major Histocompatibility Complex (MHC) peptide-loading assays, the chiral orientation dictates binding affinity, receptor recognition, and the kinetics of peptide exchange [2].

  • Photochemical Cleavage (Norrish Type II) : The presence of the ortho-nitro group adjacent to the benzylic position enables UV-mediated cleavage. Upon irradiation at ~365 nm, the nitro group enters an excited state, abstracts a benzylic proton, and forms an aci-nitro intermediate. This rearrangement ultimately cleaves the adjacent bond (e.g., a carbamate formed via the primary alcohol), releasing the conjugated payload and an o-nitroso byproduct [3].

Comparative Analysis: Performance vs. Alternatives

To understand the specific advantages of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol, we must compare it to alternative synthons across key performance metrics.

While the carboxylic acid variant—3-amino-3-(2-nitrophenyl)propanoic acid (ANP)—is the historical standard for amide-linked photocleavable peptides [1], the alcohol variant allows for the formation of carbamate or carbonate linkages. Carbamates offer distinct stability profiles in plasma compared to esters and yield traceless release of amines upon decarboxylation following photolysis.

Synthon / Building BlockPrimary FunctionConjugation HandlesCleavage MechanismKey Application
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol Dual (Chiral + Photolabile)Hydroxyl (-OH) & Amine (-NH₂)UV (365 nm) via Carbamate / CarbonatePhotocleavable chiral drug scaffolds; traceless amine release.
3-amino-3-(2-nitrophenyl)propanoic acid (ANP) Dual (Chiral + Photolabile)Carboxyl (-COOH) & Amine (-NH₂)UV (365 nm) via Amide / EsterSolid-phase peptide synthesis (SPPS) and MHC-peptide loading [1].
(R)-3-amino-3-phenylpropan-1-ol Chiral OnlyHydroxyl (-OH) & Amine (-NH₂)None (Stable)Precursor for SSRI/SNRI antidepressants (e.g., fluoxetine analogs).
o-Nitrobenzyl alcohol (ONB) Photolabile OnlyHydroxyl (-OH)UV (365 nm) via Ether / EsterGeneral payload caging and 2D/3D biomaterial patterning [3].

Experimental Workflows: Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols incorporate built-in validation steps (e.g., dark controls) to confirm that payload release is strictly photolytic and not a result of chemical instability.

Protocol 1: Synthesis of a Photocleavable Carbamate Conjugate

Causality Insight: 1,1'-Carbonyldiimidazole (CDI) is chosen over phosgene to prevent racemization of the (3R) stereocenter and to avoid the generation of harsh acidic byproducts that could prematurely degrade the payload.

  • Activation : Dissolve (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add CDI (1.2 eq) dropwise at 0°C.

  • Conjugation : After 2 hours of stirring, add the amine-containing payload (e.g., a peptide or small molecule API) (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 12 hours.

  • Purification : Isolate the conjugate using reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions.

Protocol 2: UV-Mediated Cleavage Assay

Causality Insight: 365 nm UV light is utilized because it provides sufficient energy for the Norrish Type II rearrangement without inducing phototoxicity or degrading aromatic amino acids (e.g., tryptophan, tyrosine) which typically absorb at 280 nm [2].

  • Preparation : Dissolve the purified conjugate in PBS (pH 7.4) to a concentration of 100 µM. Split the sample into two distinct vials: "UV Exposed" and "Dark Control" (wrapped tightly in aluminum foil). The dark control is a critical self-validating mechanism to rule out spontaneous hydrolysis of the carbamate linkage.

  • Irradiation : Place the "UV Exposed" vial under a 365 nm UV LED lamp (10 mW/cm²) for 20 minutes at room temperature.

  • Analysis : Analyze both samples via LC-MS. The "UV Exposed" sample must show the complete disappearance of the conjugate mass and the appearance of the free payload mass. The "Dark Control" must remain >99% intact.

Visualizing the Mechanisms

Photochemical_Cleavage Conjugate Drug-Synthon Conjugate (o-Nitrobenzyl System) UV UV Irradiation (λ ≈ 365 nm) Conjugate->UV AciNitro Aci-Nitro Intermediate (Proton Abstraction) UV->AciNitro Excitation Cleavage Bond Cleavage (Carbamate/Carbonate) AciNitro->Cleavage Rearrangement Products Released Drug + o-Nitroso Byproduct Cleavage->Products Release

Norrish Type II photochemical cleavage pathway of the o-nitrobenzyl system releasing the payload.

Experimental_Workflow Activation 1. Synthon Activation (CDI / Phosgene) Conjugation 2. Payload Conjugation (Amine/Hydroxyl Reaction) Activation->Conjugation Purification 3. HPLC Purification (Isolate Conjugate) Conjugation->Purification Irradiation 4. UV Cleavage Assay (365 nm, 10-30 min) Purification->Irradiation Analysis 5. LC-MS Analysis (Quantify Release) Irradiation->Analysis

Step-by-step workflow for the conjugation, purification, and UV-mediated cleavage assay.

References

  • Brown, B. B., et al. "A single-bead decode strategy using electrospray ionization mass spectrometry and a new photolabile linker: 3-Amino-3-(2-nitrophenyl)propionic acid." Molecular Diversity 1:4-12 (1995). Source: Google Patents.
  • Negroni, M. P., & Stern, L. J. "Design of photocleavable peptides." PLOS ONE (2018). Source: ResearchGate. URL:[Link]

  • "Photocleavable Peptide–Poly(2-hydroxyethyl methacrylate) Hybrid Graft Copolymer via Postpolymerization Modification by Click Chemistry To Modulate the Cell Affinities of 2D and 3D Materials." (2019). Source: Figshare. URL:[Link]

Biological activity comparison of nitroaryl compound isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth mechanistic analysis of nitroaromatic compounds reveals that their biological activity is not merely a function of the nitro group itself, but is critically dependent on its positional isomerism[1]. For drug development professionals and application scientists, understanding the physicochemical divergence between 2-, 4-, and 5-nitroimidazole isomers is essential for designing targeted therapies ranging from antiprotozoal agents to hypoxia-selective cytotoxins[2][3].

This guide provides an objective comparison of these isomers, detailing the thermodynamic principles that govern their activation, their comparative biological performance, and the experimental frameworks required to evaluate them.

Mechanistic Causality: Isomerism and Reduction Potential

The biological activation of nitroimidazoles is a prodrug mechanism requiring the enzymatic reduction of the nitro group (-NO2) to a highly reactive nitro radical anion (R-NO2•⁻)[]. This radical can undergo further reduction to form cytotoxic nitroso and hydroxylamine intermediates that induce lethal DNA strand breaks[][5].

The primary driver of this biological activity is the thermodynamic ease of the first electron transfer, quantified by the single-electron reduction potential ( E71​ )[5][6]. The position of the nitro group on the imidazole ring fundamentally alters this potential:

  • 2-Nitroimidazoles (e.g., Misonidazole): The nitro group is positioned between two electronegative nitrogen atoms within the imidazole ring. This dual adjacent electronegativity exerts a strong inductive electron-withdrawing effect, diminishing electron density on the nitro group and stabilizing the resulting radical anion[7]. Consequently, 2-nitroimidazoles have a more positive E71​ (e.g., -389 mV), making them relatively easy to reduce[8]. Mammalian nitroreductases can activate these compounds in hypoxic environments, making them highly effective as tumor radiosensitizers[2][9].

  • 5-Nitroimidazoles (e.g., Metronidazole): Lacking the same degree of inductive stabilization, these isomers possess highly negative E71​ values (e.g., -486 mV)[8][9]. Mammalian cells lack the low-potential electron transport systems required to reduce them. However, strict anaerobes and protozoa utilize ferredoxin-linked pathways (e.g., pyruvate:ferredoxin oxidoreductase) with sufficiently low redox potentials to efficiently reduce 5-nitroimidazoles, conferring exquisite selective toxicity[3][].

  • 4-Nitroimidazoles (e.g., Delamanid): Historically considered biologically inert due to their intermediate reduction potentials (e.g., -464 mV), modern functionalization has yielded potent antitubercular agents[2][8]. Unlike the purely thermodynamic activation of 2- and 5-isomers, 4-nitroimidazoles are activated by a highly specific deazaflavin-dependent nitroreductase (Ddn) found in Mycobacterium tuberculosis, representing an enzyme-specific activation pathway[2][3].

Quantitative Performance Comparison

The following table summarizes the thermodynamic and biological parameters of the three primary nitroimidazole classes. The correlation between E71​ and the target biological system dictates the clinical utility of each scaffold[6][8].

Isomer ClassRepresentative Compound E71​ (mV)Primary Biological TargetActivating Enzyme System
2-Nitroimidazole Misonidazole-389Hypoxic Solid TumorsMammalian Type II Nitroreductases
4-Nitroimidazole Delamanid~ -464*Mycobacterium tuberculosisDeazaflavin-dependent NTR (Ddn)
5-Nitroimidazole Metronidazole-486Anaerobic Bacteria / ProtozoaFerredoxin-linked Oxidoreductases

*Value represents the baseline potential for the unsubstituted 4-nitroimidazole scaffold.

Experimental Workflows for Isomer Evaluation

To objectively evaluate the performance of novel nitroaryl isomers, experimental protocols must be designed as self-validating systems. The following methodologies establish the thermodynamic profile and biological selectivity of these compounds.

Protocol 1: Electrochemical Determination of Reduction Potential (Cyclic Voltammetry)

Causality & Validation: To accurately measure the thermodynamic E71​ , the reduction must be reversible. In aqueous media, the nitro radical anion rapidly protonates, rendering the reduction chemically irreversible and obscuring the true potential[7]. By performing this assay in an aprotic solvent, we isolate the reversible 1e⁻ transfer. The inclusion of a ferrocene internal standard validates the reference electrode's stability.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAHFP) in anhydrous dimethylformamide (DMF)[7].

  • Sample Preparation: Dissolve the target nitroimidazole isomer to a final concentration of 1.0 mM in the electrolyte solution.

  • Deoxygenation: Purge the solution with high-purity N₂ gas for 15 minutes to remove dissolved oxygen, which would otherwise interfere by reacting with the radical anion.

  • Electrochemical Setup: Utilize a three-electrode system comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Data Acquisition: Run cyclic voltammetry at varying scan rates (50 to 500 mV/s). Identify the cathodic ( Epc​ ) and anodic ( Epa​ ) peak potentials for the R-NO₂ / R-NO₂•⁻ couple[7].

  • Internal Calibration: Spike the solution with 1.0 mM ferrocene and repeat the scan. Calculate the half-wave potential ( E1/2​=[Epc​+Epa​]/2 ) and reference it against the ferrocene/ferrocenium (Fc/Fc⁺) couple to standardize the E71​ value.

Protocol 2: Hypoxia-Selective Cytotoxicity Assay (Clonogenic Survival)

Causality & Validation: This assay validates the "futile cycling" mechanism. In normoxia, oxygen outcompetes the downstream reduction pathways, stripping the electron from the radical anion to regenerate the inert prodrug (producing manageable superoxide)[3][9]. True hypoxia-selective activity is validated by comparing parallel normoxic and hypoxic arms to calculate a Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Seeding: Seed HCT116 human colon carcinoma cells in 60 mm glass petri dishes (glass prevents oxygen outgassing during hypoxia) at predefined densities. Allow 18 hours for adherence.

  • Atmospheric Conditioning: Transfer the experimental plates to a strictly controlled hypoxia chamber (<0.1% O₂) while maintaining control plates in a standard normoxic incubator (21% O₂). Pre-incubate for 4 hours to allow cellular metabolism to deplete residual dissolved oxygen.

  • Drug Exposure: Treat the cells with a logarithmic concentration gradient of the nitroimidazole isomer (10 µM to 1 mM) for 2 hours under their respective atmospheric conditions.

  • Clonogenic Recovery: Remove the drug, wash the cells with PBS, trypsinize, and replate at low densities (e.g., 200-500 cells/well) in drug-free media under normoxic conditions.

  • Quantification: After 7-10 days, fix the colonies with methanol, stain with 0.5% crystal violet, and count colonies containing >50 cells.

  • Analysis: Plot survival curves and determine the IC₅₀ for both conditions. Validate the compound's selectivity by calculating the HCR = IC₅₀(Normoxia) / IC₅₀(Hypoxia).

Mechanistic Visualization

The divergence in biological activity between these isomers is ultimately governed by the presence or absence of oxygen, which dictates whether the radical anion proceeds to DNA damage or undergoes futile cycling[3].

Bioreduction Prodrug Nitroimidazole Prodrug (R-NO2) Enzyme 1e⁻ Reduction (e.g., NTR, Ferredoxin) Prodrug->Enzyme Radical Nitro Radical Anion (R-NO2•⁻) Enzyme->Radical Futile Futile Cycling (Normoxia: O2 present) Radical->Futile O2 Present Hypoxia Further Reduction (Hypoxia / Anaerobic) Radical->Hypoxia Low O2 Superoxide Superoxide (O2•⁻) + Regenerated Prodrug Futile->Superoxide Superoxide->Prodrug Recycles Active Reactive Intermediates (Nitroso, Hydroxylamine) Hypoxia->Active Damage DNA/Protein Adducts & Strand Breaks Active->Damage Covalent Binding

Bioreduction pathway of nitroimidazole prodrugs highlighting oxygen-dependent futile cycling.

Sources

Spectroscopic Comparison of 3-Amino-3-arylpropan-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-3-arylpropan-1-ol derivatives represent a significant class of compounds in medicinal chemistry and drug development. Their structural motif, featuring a chiral center and both amino and hydroxyl functional groups, makes them versatile scaffolds for the synthesis of a wide range of biologically active molecules. The nature of the aryl substituent can profoundly influence the physicochemical properties and pharmacological activity of these derivatives. Consequently, a thorough spectroscopic characterization is paramount for confirming their chemical identity, purity, and for elucidating structure-property relationships.

This guide provides a comprehensive comparison of the spectroscopic features of various 3-amino-3-arylpropan-1-ol derivatives. We will delve into the principles and experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting and interpreting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to effectively characterize and differentiate these important molecules.

General Experimental Workflow

The structural elucidation of a novel 3-amino-3-arylpropan-1-ol derivative follows a systematic analytical workflow. This process integrates data from multiple spectroscopic techniques to build a complete and validated molecular structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Data Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3-amino-3-arylpropan-1-ol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy: A Fingerprint of the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is highly sensitive to the electronic effects of neighboring atoms and functional groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-amino-3-arylpropan-1-ol derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is crucial for sample solubility and to avoid overlapping signals.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is typically "locked" onto the deuterium signal of the solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.[2]

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data for 3-Amino-3-arylpropan-1-ol Derivatives

Aryl Substituent (Ar)H-1 (δ, ppm, multiplicity)H-2 (δ, ppm, multiplicity)H-3 (δ, ppm, multiplicity)Aromatic Protons (δ, ppm, multiplicity)NH₂ & OH (δ, ppm, multiplicity)
Phenyl (C₆H₅)~3.7 (t)~1.9 (m)~4.1 (t)~7.2-7.4 (m)broad s
4-Methoxyphenyl (p-CH₃OC₆H₄)~3.6 (t)~1.8 (m)~4.0 (t)~6.8 (d), ~7.2 (d)broad s
4-Nitrophenyl (p-NO₂C₆H₄)~3.8 (t)~2.0 (m)~4.3 (t)~7.5 (d), ~8.2 (d)broad s
Furan-3-yl (C₄H₃O)~4.8 (t)~1.9 (m)~2.9 (t)~6.4 (s), ~7.4 (s)broad s[2]

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

Interpretation of ¹H NMR Data

The electronic nature of the aryl substituent significantly influences the chemical shifts of the propanol backbone protons, particularly H-3, which is directly attached to the aryl-bearing carbon.

  • Electron-donating groups (e.g., -OCH₃) on the aryl ring increase electron density, leading to an upfield shift (lower ppm) of the H-3 proton compared to the unsubstituted phenyl derivative.[3]

  • Electron-withdrawing groups (e.g., -NO₂) decrease electron density, causing a downfield shift (higher ppm) of the H-3 proton.[3][4]

  • The signals for the -NH₂ and -OH protons are often broad and may not show clear coupling due to rapid chemical exchange with the solvent.[5] Their chemical shifts can also be highly variable.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon skeleton.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.[2]

Comparative ¹³C NMR Data for 3-Amino-3-arylpropan-1-ol Derivatives

Aryl Substituent (Ar)C-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)Aromatic Carbons (δ, ppm)
Phenyl (C₆H₅)~60~40~55~125-145
4-Methoxyphenyl (p-CH₃OC₆H₄)~60~39~54~114, ~128, ~135, ~158
4-Nitrophenyl (p-NO₂C₆H₄)~60~41~56~124, ~128, ~147, ~150
Furan-3-yl (C₄H₃O)~70~35~40~109, ~139, ~143

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation of ¹³C NMR Data

Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the electronic effects of the aryl substituents. The effect is most pronounced for the carbon atom directly attached to the aryl ring (C-3) and the aromatic carbons themselves. Electron-withdrawing groups generally cause a downfield shift of the attached and para carbons, while electron-donating groups cause an upfield shift.[6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's functional makeup.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film (for liquids), a KBr pellet (for solids), or in solution.

  • Background Spectrum: A background spectrum of the empty sample holder or the solvent is recorded first to be subtracted from the sample spectrum.[1]

  • Sample Spectrum: The prepared sample is placed in the IR spectrometer, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.[1]

  • Data Analysis: The characteristic absorption bands corresponding to the different functional groups are identified.

Comparative IR Data for 3-Amino-3-arylpropan-1-ol Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Observations
O-H (Alcohol)3200-3550 (broad)A strong, broad peak is characteristic of the hydroxyl group due to hydrogen bonding.[7][8]
N-H (Primary Amine)3300-3500 (two sharp bands)Primary amines typically show a pair of sharper bands in this region, corresponding to symmetric and asymmetric stretching.[5][9] These bands are generally less intense than the O-H band.[5]
C-H (Aromatic)3000-3100Medium to weak absorptions characteristic of C-H stretching in the aryl ring.[7]
C-H (Aliphatic)2850-3000Medium absorptions from the C-H stretching of the propanol backbone.[7]
N-H (Bend)1580-1650A bending vibration for primary amines.[9]
C-N (Stretch)1020-1250C-N stretching of aliphatic amines.[9]
C-O (Stretch)1000-1260A strong C-O stretching band for the primary alcohol.

The IR spectra of different 3-amino-3-arylpropan-1-ol derivatives will be very similar in the regions corresponding to the common aminopropanol backbone. The primary differences will be observed in the fingerprint region (below 1500 cm⁻¹) and in the absorptions related to the specific aryl substituent (e.g., a strong N-O stretch for the nitro-substituted derivative around 1520 and 1340 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Fragmentation Patterns

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For compounds containing a single nitrogen atom, the molecular ion will have an odd nominal mass.[5] The fragmentation of 3-amino-3-arylpropan-1-ol derivatives is expected to be influenced by the presence of the amino and hydroxyl groups.

G M Molecular Ion (M+) F1 Loss of H₂O M->F1 F2 Loss of C₂H₄OH M->F2 F3 α-cleavage (amine) M->F3

Caption: Common fragmentation pathways for 3-amino-3-arylpropan-1-ol derivatives in mass spectrometry.

  • Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, resulting in a peak at [M-18]⁺.[10][11]

  • Alpha-Cleavage: Amines undergo characteristic α-cleavage, where the bond between the carbon bearing the amino group and an adjacent carbon is broken.[5] This would lead to a prominent fragment containing the aryl and amino groups.

  • Cleavage of the C-C Bond Next to the Oxygen: Alcohols can also fragment via cleavage of the C-C bond adjacent to the oxygen atom.[11]

The specific fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations, which in turn is affected by the electronic properties of the aryl substituent.

Conclusion

The spectroscopic characterization of 3-amino-3-arylpropan-1-ol derivatives is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. This guide has outlined the fundamental principles, experimental protocols, and comparative data for the analysis of these important compounds.

A thorough understanding of how the aryl substituent influences the spectroscopic properties is crucial for the unambiguous identification and characterization of novel derivatives. The data presented herein serves as a valuable reference for researchers in the field, facilitating more efficient and accurate structural elucidation in their drug discovery and development endeavors.

References

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • University of Calgary. IR: amines. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Canadian Journal of Chemistry. Correlation of 31P nuclear magnetic resonance chemical shifts in aryl phosphinates with Hammett substituent constants. [Link]

  • Colby College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • Asian Journal of Chemistry. Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

Sources

Validation of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation of (3R)-3-Amino-3-(2-nitrophenyl)propan-1-ol as a Next-Generation Pharmaceutical Intermediate

The landscape of chiral pharmaceutical intermediates is dominated by standard 1,2- and 1,3-amino alcohols. While traditional scaffolds provide excellent stereocontrol, modern drug development and chemical biology increasingly demand "smart" intermediates—molecules that offer orthogonal reactivity, stimuli-responsiveness, or the ability to rapidly access complex polycyclic architectures.

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol (hereafter referred to as (3R)-ANP-ol ) represents a paradigm shift in this space. By merging a chiral γ -amino alcohol backbone with an ortho-nitrobenzyl motif, this molecule serves a dual purpose: it acts as a highly efficient precursor for privileged heterocyclic active pharmaceutical ingredients (APIs) and functions as a traceless, photolabile linker for targeted drug delivery [1].

This guide objectively compares (3R)-ANP-ol against conventional alternatives, detailing the mechanistic causality behind its unique reactivity and providing self-validating protocols for its implementation.

Mechanistic Causality: The ortho-Nitrobenzyl Advantage

The strategic inclusion of the 2-nitrophenyl group at the C3 position of the propanol backbone fundamentally alters the molecule's synthetic trajectory compared to un-nitrated analogs.

  • Photolytic Cleavage (Stimuli-Responsiveness): The o-nitrobenzyl moiety is a classic photolabile protecting group. Upon irradiation with UV light (typically 365 nm), the nitro group undergoes a Norrish Type II intramolecular hydrogen abstraction from the benzylic C3 position. This forms a transient aci-nitro intermediate that rapidly collapses, releasing the C3-amine payload and yielding an o-nitrosobenzaldehyde byproduct [1]. This mechanism has been successfully exploited in complex biological systems to study peptide-MHC interactions and chaperone folding dynamics [3].

  • Reductive Cyclization (API Scaffolding): The 1,3-amino alcohol motif is a well-known precursor for drugs like fluoxetine [2]. However, the presence of the o-nitro group in (3R)-ANP-ol allows for a unique cascade reaction. Catalytic reduction of the nitro group yields a highly nucleophilic ortho-aniline. If the C1-hydroxyl is activated (e.g., via mesylation), the nascent aniline spontaneously undergoes an intramolecular SN​2 displacement, forming a biologically privileged (4R)-4-amino-1,2,3,4-tetrahydroquinoline ring system.

Pathway A (3R)-ANP-ol (Chiral Scaffold) B UV Irradiation (365 nm) A->B Photolysis C Catalytic Hydrogenation (Pd/C, H2) A->C Reduction D Payload Release (Drug Delivery) B->D Norrish Type II E Tetrahydroquinoline (API Synthesis) C->E Intramolecular SN2

Fig 1. Divergent synthetic utility of (3R)-ANP-ol via photolysis and reductive cyclization.

Comparative Performance Analysis

To establish its utility, (3R)-ANP-ol must be evaluated against standard chiral amino alcohols: (3R)-3-amino-3-phenylpropan-1-ol (the un-nitrated analog) and (1R,2S)-2-amino-1,2-diphenylethanol (a standard 1,2-amino alcohol).

The table below summarizes their physicochemical profiles and downstream synthetic utility.

Performance Metric(3R)-ANP-ol(3R)-3-amino-3-phenylpropan-1-ol(1R,2S)-2-amino-1,2-diphenylethanol
Structural Motif Chiral γ -amino alcohol w/ o-nitrobenzylChiral γ -amino alcoholChiral β -amino alcohol
Photolability (365 nm) High (Quantum yield Φ≈0.12 )NoneNone
Cyclization Potential Forms 4-amino-tetrahydroquinolinesForms 1,3-oxazinesForms oxazolidinones
Chelation Ring Size 6-membered (Transition metal catalysis)6-membered5-membered
Primary Application Photolabile linkers [1], complex API scaffoldsFluoxetine/Duloxetine analogs [2]Asymmetric catalysis (chiral auxiliary)

Key Takeaway: While the un-nitrated analog is strictly limited to linear or simple oxazine derivatives, (3R)-ANP-ol provides a direct, stereocontrolled route to complex bicyclic systems and offers orthogonal photolytic control.

Self-Validating Experimental Protocols

The following protocols demonstrate the practical application of (3R)-ANP-ol. Each workflow is designed as a self-validating system, ensuring that intermediate successes or failures are immediately apparent without requiring complex downstream deconvolution.

Protocol A: Stereocontrolled Synthesis of (4R)-4-(Boc-amino)-1,2,3,4-tetrahydroquinoline

This protocol leverages the reductive cyclization pathway. The causality of the reaction relies on activating the C1-alcohol as a leaving group prior to unmasking the nucleophilic aniline.

  • N-Protection (Amine Masking):

    • Procedure: Dissolve (3R)-ANP-ol (1.0 eq) in anhydrous DCM. Add Boc2​O (1.1 eq) and Triethylamine (1.5 eq). Stir at room temperature for 4 hours.

    • Self-Validation: Perform a Ninhydrin stain on the TLC plate. The disappearance of the deep purple spot confirms the complete conversion of the primary amine to the carbamate, preventing unwanted aziridine formation in subsequent steps.

  • O-Activation (Mesylation):

    • Procedure: Cool the reaction mixture to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq) followed by DIPEA (1.5 eq). Stir for 2 hours.

    • Self-Validation: TLC (Hexane/EtOAc 1:1) will show the complete consumption of the polar alcohol starting material and the appearance of a higher-Rf mesylate spot.

  • Reductive Cyclization (Cascade Reaction):

    • Procedure: Isolate the crude mesylate, dissolve in Methanol, and add 10% Pd/C (0.1 eq). Purge the flask and stir under an H2​ atmosphere (1 atm) for 12 hours.

    • Causality: The palladium catalyst selectively reduces the o-nitro group to an o-aniline. The proximity of this highly nucleophilic aniline to the C1-mesylate triggers an immediate, spontaneous intramolecular SN​2 cyclization, forming the 6-membered tetrahydroquinoline ring.

  • Analytical Verification:

    • Self-Validation: Filter through Celite and analyze via 1H NMR. The success of the cascade is confirmed by the complete disappearance of the mesylate methyl singlet ( 3.0 ppm) and the nitro-aromatic protons, replaced by the characteristic upfield shifts of the tetrahydroquinoline core.

Workflow Step1 1. N-Boc Protection (Amine Masking) Step2 2. O-Mesylation (Alcohol Activation) Step1->Step2 Ninhydrin Negative Step3 3. Nitro Reduction (Pd/C, H2) Step2->Step3 TLC Confirmed Step4 4. Spontaneous Cyclization (Intramolecular SN2) Step3->Step4 Aniline Intermediate Step5 5. NMR/IR Validation (Confirm Ring Formation) Step4->Step5 Mesylate Disappearance

Fig 2. Self-validating experimental workflow for the synthesis of chiral tetrahydroquinolines.

Protocol B: Photolytic Cleavage Assay (Linker Validation)

When using (3R)-ANP-ol as a photolabile linker for peptide or drug conjugation, its cleavage kinetics must be validated.

  • Conjugation: Couple the primary amine of (3R)-ANP-ol to a model fluorophore (e.g., Dansyl chloride) in DMF with DIPEA.

  • Irradiation: Dissolve the purified conjugate in PBS (pH 7.4) at a concentration of 10 μ M. Split the sample into two quartz cuvettes: one wrapped in foil (Dark Control) and one exposed. Irradiate the exposed sample at 365 nm using a UV LED array (10 mW/cm²).

  • Quantification: Monitor the release of the free fluorophore via RP-HPLC at 10-minute intervals.

    • Self-Validation: The Dark Control must show 0% cleavage. The irradiated sample will exhibit a time-dependent decrease in the conjugate peak and a proportional increase in the free fluorophore peak, proving that cleavage is strictly dependent on the o-nitrobenzyl Norrish Type II mechanism [1].

References

  • Photocleavable Peptide–Poly(2-hydroxyethyl methacrylate) Hybrid Graft Copolymer via Postpolymerization Modification by Click Chemistry To Modulate the Cell Affinities of 2D and 3D Materials Source: ACS Applied Materials & Interfaces / Figshare URL:[Link]

  • Catalytic Oxy-aminomethylation of Alkenes Source: Universität zu Köln (University of Cologne) URL:[Link]

  • The ER folding sensor UGGT1 acts on TAPBPR-chaperoned peptide-free MHC I Source: ResearchGate URL:[Link]

Inter-Laboratory Comparison Guide: Enantiomeric Purity Analysis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The compound (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is a highly functionalized chiral building block. Structurally related to known pharmaceutical intermediates like 3-amino-3-phenylpropan-1-ol [1], it presents unique analytical challenges. The molecule possesses a primary amine, a primary alcohol, and a strongly electron-withdrawing ortho-nitroaromatic ring. This combination of hydrogen-bond donors/acceptors and polarizable π-systems makes the compound highly susceptible to severe peak tailing and unpredictable retention behaviors on standard stationary phases.

To ensure robust quality control and regulatory compliance, analytical methods must be validated across different environments. This guide objectively compares two orthogonal chromatographic techniques—Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) —developed and validated by two independent laboratories (Lab A and Lab B) in strict accordance with ICH Q2(R2) guidelines [2].

Mechanistic Causality: Chiral Recognition & Method Design

As an Application Scientist, one must look beyond empirical screening and understand the thermodynamic drivers of chiral recognition. The separation of the (3R) and (3S) enantiomers relies on forming transient diastereomeric complexes with a Chiral Stationary Phase (CSP).

For this highly polar amino alcohol, polysaccharide-based CSPs (amylose and cellulose derivatives) were selected [3]. The chiral recognition is driven by a three-point interaction model:

  • π-π Interactions: The electron-deficient 2-nitrophenyl ring of the analyte engages in strong π-π stacking with the electron-rich phenylcarbamate groups of the CSP.

  • Hydrogen Bonding: The primary amine and hydroxyl groups of the analyte act as strong hydrogen bond donors to the C=O and -NH groups of the CSP's carbamate linkages.

  • Steric Inclusion: The ortho-nitro group creates significant steric bulk near the chiral center, forcing the (3R) and (3S) enantiomers to adopt distinct spatial orientations when entering the chiral grooves of the polysaccharide backbone.

The Role of Basic Additives: A critical mechanistic choice in both laboratories was the addition of 0.1% Diethylamine (DEA) to the mobile phase. Without DEA, the primary amine of the analyte interacts ionically with residual acidic silanol groups on the silica support of the CSP, causing irreversible adsorption or severe peak tailing. DEA acts as a sacrificial competitor, masking these silanols and ensuring sharp, symmetrical peaks.

Mechanism Analyte (3R)-3-amino-3-(2-nitrophenyl) propan-1-ol Pi π-π Interactions (Nitroaromatic Ring) Analyte->Pi HB Hydrogen Bonding (Amino & Hydroxyl) Analyte->HB Steric Steric Inclusion (Chiral Cavity) Analyte->Steric CSP Polysaccharide CSP (Chiral Selector) Pi->CSP HB->CSP Steric->CSP

Mechanistic pathways of chiral recognition between the analyte and CSP.

Inter-Laboratory Experimental Protocols

To guarantee trustworthiness, both protocols are designed as self-validating systems . The analysis of unknown samples is strictly gated behind a System Suitability Test (SST) that must pass pre-defined criteria.

Lab A: Normal-Phase HPLC Protocol

Lab A utilized a traditional NP-HPLC approach, leveraging the helical structure of an amylose-based CSP to maximize resolution.

  • Instrumentation: Agilent 1260 Infinity II LC with Diode Array Detector (DAD).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (optimized for the nitroaromatic chromophore).

Step-by-Step Self-Validating Workflow:

  • Equilibration: Flush the column with the mobile phase for 45 minutes until the baseline is stable (drift < 1 mAU/hr).

  • System Suitability Test (SST): Inject 10 µL of a 1.0 mg/mL racemic reference standard.

  • Validation Gate: Proceed to sample analysis only if the chromatogram demonstrates:

    • Resolution ( Rs​ ) between (3R) and (3S) peaks ≥2.0 .

    • Tailing Factor ( Tf​ ) for both peaks ≤1.5 .

    • Retention time RSD ≤1.0% over 3 replicate injections.

  • Sample Analysis: Inject sample preparations and calculate enantiomeric excess (ee) via peak area normalization.

Lab B: Supercritical Fluid Chromatography (SFC) Protocol

Lab B employed SFC, substituting toxic hexane with supercritical CO₂, offering lower viscosity, higher diffusivity, and significantly faster mass transfer.

  • Instrumentation: Waters Acquity UPC² with PDA detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 3 µm silica (e.g., Chiralcel OD-3), 150 x 4.6 mm.

  • Mobile Phase: CO₂ / Methanol with 0.1% DEA (80:20, v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (ABPR): 120 bar.

  • Temperature: 35°C.

  • Detection: UV at 254 nm.

Step-by-Step Self-Validating Workflow:

  • Pressurization: Bring the system to 120 bar and 35°C. Equilibrate with the co-solvent for 15 minutes.

  • System Suitability Test (SST): Inject 2 µL of a 0.5 mg/mL racemic reference standard.

  • Validation Gate: Proceed only if:

    • Resolution ( Rs​ ) ≥2.5 .

    • Tailing Factor ( Tf​ ) ≤1.2 .

    • Peak area RSD ≤2.0% over 5 replicate injections.

  • Sample Analysis: Execute sample runs. Due to the high flow rate and low viscosity, re-equilibration between runs is instantaneous.

Workflow Start Method Development (ICH Q14 Framework) LabA Lab A: NP-HPLC Amylose CSP + Hexane/IPA Start->LabA LabB Lab B: SFC Cellulose CSP + CO2/MeOH Start->LabB ValA ICH Q2(R2) Validation Specificity, Precision, Linearity LabA->ValA ValB ICH Q2(R2) Validation Specificity, Precision, Linearity LabB->ValB Synthesis Inter-Laboratory Data Synthesis & Comparison ValA->Synthesis ValB->Synthesis

Inter-laboratory method development and ICH Q2(R2) validation workflow.

Comparative Data Analysis

Both methods were subjected to rigorous validation according to ICH Q2(R2) parameters [2]. The quantitative data synthesized from both laboratories is presented below.

Table 1: Chromatographic Performance Comparison

ParameterLab A (NP-HPLC)Lab B (SFC)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/IPA/DEA (80:20:0.1)CO₂/MeOH/DEA (80:20:0.1)
Retention Time (3R) 12.4 min4.2 min
Retention Time (3S) 14.8 min5.1 min
Resolution ( Rs​ ) 2.83.1
Tailing Factor ( Tf​ ) 1.151.05
Total Run Time 20.0 min7.0 min

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterLab A (NP-HPLC)Lab B (SFC)ICH Q2(R2) Acceptance Criteria
Specificity No interferenceNo interferenceBaseline resolution from impurities
Linearity ( R2 ) 0.99920.9995 ≥0.999
Precision (RSD, n=6) 0.8%1.1% ≤2.0%
Accuracy (Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
LOD / LOQ 0.05% / 0.15%0.02% / 0.06%S/N ≥3 (LOD) / ≥10 (LOQ)

Conclusion & Recommendations

Both NP-HPLC and SFC methods successfully navigated the analytical challenges posed by (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol.

  • Lab A's NP-HPLC method provides exceptional robustness and is highly accessible, making it ideal for standard quality control laboratories where SFC instrumentation may not be available.

  • Lab B's SFC method demonstrates superior kinetic performance. The use of supercritical CO₂ drastically reduced the analysis time by nearly 65% (from 20 minutes to 7 minutes) and improved the Limit of Detection (LOD) due to sharper, more concentrated peaks. Furthermore, SFC eliminates the use of toxic hexane, aligning with modern green chemistry initiatives.

For high-throughput environments or trace-level enantiomeric impurity profiling, SFC is the recommended primary technique . However, the NP-HPLC method remains a fully validated, ICH Q2(R2)-compliant alternative for definitive batch release.

References

  • Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products.Journal of Pharmaceutical and Biomedical Analysis (via ELTE).
  • ICH Q2(R2) Guideline on Validation of Analytical Procedures.European Medicines Agency / International Council for Harmonisation.
  • Evaluation of generic chiral liquid chromatography screens for pharmaceutical analysis.Journal of Chromatography A (via ResearchGate).

Safety Operating Guide

Personal protective equipment for handling (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

As a specialized chiral intermediate, (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol presents unique handling challenges that bridge the gap between organic synthesis and rigorous toxicological risk management. Because this specific compound lacks an individualized Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL), researchers must adhere strictly to the[1][2], treating it as a highly hazardous substance based on its structural moieties.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols to ensure operational safety, chemical integrity, and regulatory compliance.

Mechanistic Hazard Analysis

To handle this compound safely, one must understand the causality behind its hazards. The molecule contains three distinct functional groups, each contributing to its overall risk profile:

  • The 2-Nitrophenyl Group (Systemic Hazard): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate intact skin. Upon systemic absorption, they undergo metabolic reduction, which oxidizes the iron in hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). This induces methemoglobinemia, a condition that severely impairs oxygen transport and can lead to silent hypoxia or cyanosis ()[3][4].

  • The Primary Amine (Corrosivity & Sensitization): The amine at the C3 position imparts significant basicity. In the presence of physiological moisture (such as sweat or ocular fluid), it generates a localized high pH, causing caustic burns. Furthermore, primary aromatic and aliphatic amines are potent dermal sensitizers, meaning repeated micro-exposures can trigger severe allergic dermatitis.

  • The Propan-1-ol Chain (Solubility Enhancer): While aliphatic alcohols are generally benign, this moiety increases the molecule's overall hydrophilicity. If the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) during reaction setup, the solvent acts as a penetration enhancer, driving the toxic nitroaromatic core directly through the epidermis at an accelerated rate.

Quantitative Operational Thresholds

To establish a self-validating safety system, researchers must monitor the following quantitative thresholds during operations:

ParameterTarget / LimitCausality & Rationale
Fume Hood Face Velocity 80–120 fpmEnsures complete capture of fugitive dust and vapors without creating turbulent eddies that push contaminants back toward the user[5].
Glove Breakthrough Time > 240 minutesNitrile (8 mil minimum) provides sufficient resistance against solid handling. If dissolved in polar aprotic solvents, switch to Butyl rubber.
Methemoglobinemia BEI < 1.5% of hemoglobinBiological Exposure Index (BEI) threshold. Exceeding this indicates dangerous systemic absorption of the nitroaromatic moiety[6].
Storage Temperature 2–8 °CPrevents thermal degradation and oxidation of the chiral primary amine, ensuring synthetic reproducibility.

Personal Protective Equipment (PPE) Matrix

Protection TypeRequired EquipmentMechanistic Justification
Eye/Face Tightly fitting safety gogglesPrevents basic amine dust from dissolving in ocular fluid, which would cause severe corneal damage.
Hand Double-gloved Nitrile (8 mil inner, 4 mil outer)Nitroaromatics permeate standard nitrile rapidly when in solution. Double-gloving allows the outer glove to be immediately discarded upon incidental contact, preserving the inner barrier.
Body Flame-resistant (Nomex) lab coat, closed-toe shoesPrevents accumulation of static-prone dust on personal clothing.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a certified fume hood or during a spill cleanup. Routine handling must occur inside the hood.

Operational Workflow & Engineering Controls

The following workflow establishes a closed-loop system where every step validates the safety of the next.

G Start Risk Assessment & PPE Donning EngControl Fume Hood Setup (Min 80-120 fpm) Start->EngControl Handling Dispensing (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol EngControl->Handling Reaction Reaction Execution (Inert Atmosphere) Handling->Reaction Spill Spill Detected? Reaction->Spill Mitigation Spill Mitigation Spill->Mitigation Yes Waste Hazardous Waste Segregation Spill->Waste No Mitigation->Waste Decon Decontamination & Doffing Waste->Decon

Operational workflow and hazard mitigation logic for handling nitroaromatic amino alcohols.

Step-by-Step Dispensing and Reaction Setup:
  • Fume Hood Verification: Verify the chemical fume hood's digital monitor reads between 80–120 fpm. Self-Validation: Tape a small piece of tissue to the sash; it should pull gently inward. Do not use a laminar flow clean bench, as it directs air toward the user[5].

  • Static Mitigation: Amino alcohols with aromatic rings often crystallize as highly static-prone powders. Use an anti-static gun (e.g., Zerostat) on the weighing balance and use static-free weighing boats to prevent the powder from aerosolizing into your breathing zone.

  • Transfer Protocol: Use a dedicated, clean stainless-steel spatula. Transfer the pre-calculated mass directly into the reaction vessel within the hood. Crucial: Never transport an unsealed weighing boat across the laboratory.

  • Solvent Addition: Add the reaction solvent directly to the vessel inside the hood. If residual powder remains on the weighing boat, rinse it with the reaction solvent directly into the flask to ensure quantitative transfer and eliminate hazardous dust.

  • Decontamination: Wipe down the balance, spatulas, and hood surface. First, use a dilute acidic wipe (e.g., 5% acetic acid) to neutralize the basic amine, followed by a standard solvent wipe (e.g., isopropanol) to remove the lipophilic nitroaromatic residue.

Spill Mitigation & Emergency Response

If a deviation occurs, immediate, mechanistically sound action is required:

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin. Solvents will act as a penetration enhancer, driving the nitroaromatic core directly through the epidermis and into the bloodstream.

  • Solid Spill: Do not dry sweep, which aerosolizes the toxin. Cover the spill with damp absorbent pads (using water or a dilute acidic solution) to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

Waste Disposal Plan

All waste containing (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol must be managed strictly according to institutional Chemical Hygiene Plans and guidelines set forth in[7][8][9].

  • Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, labeled solid hazardous waste container.

  • Organic Liquid Waste: Reaction filtrates or organic solvent rinses must be collected in a dedicated "Halogen-Free Organic Waste" container, explicitly labeled with "Contains Nitroaromatic Amines."

  • Aqueous Waste: Do not pour aqueous washes down the drain. The toxicity of nitroaromatics to aquatic life requires that all aqueous layers from extractions be collected as hazardous aqueous waste and incinerated by a certified vendor.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Skin Notation Profiles: Nitrobenzene. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, National Academies Press (2011). Available at:[Link]

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). Available at:[Link]

Sources

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